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  • Product: 2-Formamido-5-methylhex-4-enoic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling and Application of 2-Formamido-5-methylhex-4-enoic Acid (CAS 1343977-77-4)

Executive Summary In the evolving landscape of peptide therapeutics and drug discovery, the strategic incorporation of Unnatural Amino Acids (UAAs) is critical for overcoming the pharmacokinetic limitations of native pep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of peptide therapeutics and drug discovery, the strategic incorporation of Unnatural Amino Acids (UAAs) is critical for overcoming the pharmacokinetic limitations of native peptides. 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) is a highly specialized UAA building block[1]. Featuring an N-formylated amine and a prenyl-like aliphatic side chain, this compound serves as a dual-purpose pharmacophore and structural modifier. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and the self-validating experimental workflows required for its synthesis and characterization.

Physicochemical Profiling

Understanding the baseline quantitative properties of CAS 1343977-77-4 is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) and downstream biological assays. The following data summarizes its core physicochemical metrics[2].

PropertyValue
Chemical Name 2-Formamido-5-methylhex-4-enoic acid
CAS Number 1343977-77-4
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
SMILES CC(C)=CCC(NC=O)C(=O)O
CLogP 0.646
Storage Conditions Room Temperature (RT)
Product Class Building Blocks / Unnatural Amino Acids

Structural Causality & Biological Relevance

The utility of 2-formamido-5-methylhex-4-enoic acid in medicinal chemistry is driven by two distinct structural modifications, each engineered to elicit specific biological and chemical outcomes:

  • The N-Formyl Group (Pharmacophore Mimicry): In prokaryotic translation, protein synthesis is initiated by N-formylmethionine. Consequently, the mammalian immune system has evolved Formyl Peptide Receptors (FPRs) to detect these bacterial signatures. By incorporating an N-formyl UAA, researchers can rationally design potent FPR agonists to modulate immune responses and chemotaxis.

  • The 5-Methylhex-4-enoic Acid Side Chain (Lipophilicity & Conjugation): The prenyl-like side chain significantly increases the overall lipophilicity (CLogP = 0.646) compared to standard aliphatic amino acids like leucine[2]. This enhances the membrane permeability of the resulting peptide. Furthermore, the C4-C5 olefin acts as a bio-orthogonal handle. It restricts the conformational flexibility of the side chain and provides a reactive site for late-stage functionalization, such as olefin cross-metathesis.

UAA_Impact UAA CAS 1343977-77-4 Lipid Prenyl-like Side Chain UAA->Lipid Formyl N-Formyl Group UAA->Formyl Olefin C4-C5 Double Bond UAA->Olefin Membrane Increased Lipophilicity Lipid->Membrane Receptor FPR Mimicry Formyl->Receptor Conjugation Metathesis Handle Olefin->Conjugation

Caption: Structural features of CAS 1343977-77-4 and their impact on peptide properties.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity results in drug development, all synthetic and analytical procedures must be rooted in causality and self-validation. Below are the protocols for generating and verifying this compound from its primary amine precursor, 2-amino-5-methylhex-4-enoic acid[3].

Synthesis via N-Formylation

Objective: Convert 2-amino-5-methylhex-4-enoic acid to its N-formyl derivative with >95% purity.

  • Step 1: Mixed Anhydride Generation. In a flame-dried round-bottom flask under argon, combine 5.0 equivalents of formic acid and 2.0 equivalents of acetic anhydride. Stir at 0°C for 1 hour.

    • Causality: The reaction between formic acid and acetic anhydride generates formic acetic anhydride in situ. Maintaining 0°C is critical because the mixed anhydride is thermally unstable and will decompose into carbon monoxide and acetic acid at room temperature.

  • Step 2: N-Acylation. Dissolve 1.0 equivalent of 2-amino-5-methylhex-4-enoic acid in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the mixed anhydride at 0°C.

    • Causality: Dropwise addition prevents localized exothermic heating, ensuring the selective formylation of the alpha-amine without inducing side reactions at the carboxylic acid moiety.

  • Step 3: Validation Checkpoint (Self-Validating System). After 2 hours, spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with ninhydrin solution, followed by gentle heating.

    • Validation: The primary amine starting material will yield a deep purple spot. The reaction is only considered complete when the reaction mixture spot is entirely ninhydrin-negative . Do not proceed to workup until the purple spot is completely absent, validating the total consumption of the starting material.

  • Step 4: Workup. Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SynthesisWorkflow A Glycine Equivalent C 2-Amino-5-methylhex-4-enoic acid A->C Alkylation B Prenyl Halide B->C E 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) C->E N-Formylation D Formic Acetic Anhydride D->E

Caption: Workflow for the synthesis of 2-formamido-5-methylhex-4-enoic acid.

Analytical Characterization Protocol

Objective: Confirm the structural integrity and purity of the synthesized UAA prior to peptide coupling.

  • Step 1: HPLC-MS Profiling. Analyze the crude product using a C18 reverse-phase column. Use a mobile phase gradient of water/acetonitrile containing 0.1% formic acid.

    • Validation: The target compound must elute as a single sharp peak with a corresponding mass-to-charge ratio (m/z) of 172.2 [M+H]+. The presence of an m/z 144.2 peak indicates incomplete formylation (residual starting material), necessitating further purification.

  • Step 2: 1H NMR Structural Confirmation. Dissolve the purified compound in DMSO-d6 and acquire a 1H NMR spectrum at 400 MHz.

    • Validation: The system is self-validating through precise integration ratios. The formyl proton (CHO) typically appears as a singlet around 8.0 ppm. The olefinic proton (C=CH) appears around 5.1 ppm. The integration of the formyl proton must perfectly match the integration of the alpha-proton (~4.3 ppm) in a strict 1:1 ratio. Any deviation signifies structural impurity or degradation.

References

  • Sigma-Aldrich. "2-formamido-5-methylhex-4-enoic acid | 1343977-77-4". Available at: 1

  • EnamineStore. "EN300-870142 - 2-formamido-5-methylhex-4-enoic acid". Available at: 2

  • BenchChem. "An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid". Available at: 3

Sources

Exploratory

chemical structure of N-formyl-2-amino-5-methylhex-4-enoic acid

Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of N-formyl-2-amino-5-methylhex-4-enoic acid Executive Summary In the rapidly evolving landscape of peptidomimetics and synthetic biology, unnatural...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of N-formyl-2-amino-5-methylhex-4-enoic acid

Executive Summary

In the rapidly evolving landscape of peptidomimetics and synthetic biology, unnatural amino acids (UAAs) serve as critical structural modulators. N-formyl-2-amino-5-methylhex-4-enoic acid is a highly specialized, non-proteinogenic building block. Derived from its parent compound—a naturally occurring allelochemical isolated from the fungi Boletus fraternus and Leucocortinarius bulbiger[1]—this UAA combines an N-terminal formyl group with a rigid, unsaturated prenyl-like side chain. This technical guide explores the chemical architecture, synthesis, and biological applications of this molecule, providing self-validating protocols for its integration into modern drug discovery pipelines.

Chemical Architecture and Conformational Rigidity

The structural identity of N-formyl-2-amino-5-methylhex-4-enoic acid is defined by two primary modifications:

  • The

    
     Unsaturation:  The parent backbone is a hexanoic acid chain featuring a double bond between C4 and C5, with an additional methyl group at C5. This creates a bulky, 
    
    
    
    -hybridized side chain that severely restricts the rotameric freedom (
    
    
    angles) of the molecule. When incorporated into a peptide backbone, this steric constraint heavily favors the formation of Type II
    
    
    -turns, locking the peptide into a pre-organized bioactive conformation[2][3].
  • N-terminal Formylation: The addition of a formyl group (-CHO) to the

    
    -amine neutralizes the positive charge of the N-terminus and acts as a permanent capping group. Biologically, N-formylation is a hallmark of bacterial protein synthesis and is the primary pharmacophore recognized by the mammalian innate immune system[2].
    
Table 1: Physicochemical and Structural Properties
ParameterSpecification
IUPAC Name N-formyl-2-amino-5-methylhex-4-enoic acid
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Parent UAA 2-amino-5-methylhex-4-enoic acid (5-dehydrohomoleucine / Prenylglycine)
Parent Natural Sources Boletus fraternus, Leucocortinarius bulbiger[1]
Key Structural Motif

unsaturation with a gem-dimethyl terminus
Predicted XLogP3 (Parent) -1.4[1]
Topological Polar Surface Area 63.3 Ų (Parent)[1]

Synthetic Methodologies and Self-Validating Protocols

As a Senior Application Scientist, I must emphasize that handling unsaturated UAAs requires precision. Harsh acids or prolonged oxidative conditions can easily isomerize the


 double bond or induce epoxidation. The following protocols are designed with causality in mind, utilizing mild reagents and built-in validation steps to ensure structural integrity.
Protocol 1: Synthesis of N-formyl-2-amino-5-methylhex-4-enoic acid via Mixed Anhydride

Causality & Design: To selectively formylate the


-amine without degrading the alkene, we utilize acetic formic anhydride. Generated in situ, this mixed anhydride is a highly reactive yet mild formylating agent that circumvents the need for harsh coupling reagents (e.g., DCC) that might cross-react with the double bond.
  • Anhydride Generation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5.0 mL of acetic anhydride. Cool to 0°C using an ice bath. Slowly add 2.5 mL of 98% formic acid dropwise over 10 minutes. Stir the mixture at 50°C for 2 hours to form the mixed acetic formic anhydride, then cool back to 0°C.

  • Substrate Dissolution: In a separate vessel, dissolve 1.0 mmol of the parent UAA (2-amino-5-methylhex-4-enoic acid) in 5.0 mL of anhydrous THF. Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated and nucleophilic.

  • Formylation: Add the mixed anhydride solution dropwise to the amino acid solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (LC-MS): Aliquot 10 µL of the reaction mixture, quench in H₂O/MeCN, and analyze via LC-MS. The reaction is deemed complete when the parent mass (m/z 144 [M+H]⁺) is fully consumed, and the N-formyl product (m/z 172 [M+H]⁺) is the dominant peak.

  • Workup: Quench the reaction with ice water. Extract with ethyl acetate (3x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Design: The prenyl-like side chain of 5-methylhex-4-enoic acid introduces significant steric bulk. To overcome this hindrance during peptide coupling, HBTU is utilized as a potent activation reagent. Because N-formylation terminates the peptide chain, this must be the final coupling step in the SPPS workflow[4].

  • Resin Swelling: Swell 0.1 mmol of the peptide-resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to expose the N-terminal amine of the penultimate residue. Wash thoroughly with DMF (5x).

  • Activation: In a microcentrifuge tube, dissolve 0.3 mmol (3 eq) of N-formyl-2-amino-5-methylhex-4-enoic acid and 0.3 mmol of HBTU in 2.0 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Vortex for 3 minutes to generate the active ester.

  • Coupling: Transfer the activated UAA solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and apply Kaiser test reagents (ninhydrin, phenol, KCN). A colorless/yellow result indicates complete coupling (validating the protocol). A blue result indicates unreacted amines, necessitating a second coupling cycle.

  • Cleavage: Cleave the mature peptidomimetic from the resin using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Workflow A 2-amino-5-methylhex-4-enoic acid (Parent UAA) C N-Formylation Reaction (0°C to RT, 4h) A->C B Mixed Anhydride Formation (Ac2O + HCOOH) B->C Acetic formic anhydride D N-formyl-2-amino-5-methylhex-4-enoic acid (Purified Intermediate) C->D Workup & Extraction E SPPS Activation (HBTU / DIPEA) D->E F Peptide Coupling (Solid Support) E->F G Validation (LC-MS & Kaiser Test) F->G Self-Validation H Purified Peptidomimetic G->H Cleavage (TFA)

Caption: Experimental workflow for the synthesis and SPPS incorporation of the N-formyl UAA.

Mechanistic Biology and Receptor Engagement

The parent compound, 2-amino-5-methylhex-4-enoic acid, is known for its potent allelopathic activity. In natural settings, it induces negative chemotropism in competing plant radicles, forcing roots to grow upwards against gravity to avoid the compound[1].

However, when N-formylated and incorporated into a peptide sequence, the biological profile shifts dramatically toward immunology. Formyl Peptide Receptors (FPR1 and FPR2) are G-protein coupled receptors (GPCRs) expressed on the surface of neutrophils and macrophages. They are evolutionarily tuned to detect N-formylated peptides, which are typically shed by invading bacteria[2].

By substituting standard amino acids (like Leucine or Methionine) with N-formyl-2-amino-5-methylhex-4-enoic acid, drug developers can create highly potent, synthetic chemoattractants. The


 double bond locks the peptide into a rigid 

-turn. This "pre-organization" reduces the entropic penalty typically paid when a flexible peptide binds to a receptor, thereby exponentially increasing the binding affinity and the subsequent intracellular calcium release required for neutrophil chemotaxis[2][3].

Pathway Ligand N-formyl Peptidomimetic (Conformationally Constrained) Receptor Formyl Peptide Receptor (FPR1) (GPCR on Neutrophils) Ligand->Receptor High-Affinity Binding GProtein Gi Protein Dissociation (αi and βγ subunits) Receptor->GProtein Conformational Shift PLC Phospholipase C (PLC) Activation GProtein->PLC Signal Transduction Calcium IP3-Mediated Ca2+ Release PLC->Calcium Second Messenger Response Chemotaxis & Superoxide Production Calcium->Response Cellular Activation

Caption: Logical relationship of FPR1 activation by conformationally constrained N-formyl peptidomimetics.

Conclusion

N-formyl-2-amino-5-methylhex-4-enoic acid bridges the gap between natural product chemistry and rational drug design. By combining the immune-stimulating properties of N-formylation with the structural rigidity of a


 unsaturated side chain, this molecule offers researchers a powerful tool to probe GPCR mechanics, stabilize peptide secondary structures, and develop next-generation immunomodulatory therapeutics.

References

  • Showing NP-Card for (2s)-2-amino-5-methylhex-4-enoic acid (NP0183617), NP-MRD, [Link]

  • Conformationally constrained formyl methionyl tripeptides: structure-function study of analogs containing alpha,beta-dehydrophenylalanine and dehydroleucine, PubMed / NIH, [Link]

  • Krishna K. Bhandary's research works, ResearchGate, [Link]

Sources

Foundational

2-Formamido-5-methylhex-4-enoic acid molecular weight and formula

Technical Monograph: 2-Formamido-5-methylhex-4-enoic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: Physicochemical Profiling, Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Formamido-5-methylhex-4-enoic Acid

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: Physicochemical Profiling, Synthesis, and Pharmacological Utility

Executive Summary & Molecular Identity

2-Formamido-5-methylhex-4-enoic acid is a specialized non-proteinogenic amino acid derivative. Structurally, it is the


-formylated analogue of 2-amino-5-methylhex-4-enoic acid  (also known as 5-dehydrohomoleucine or 

-methylleucine).

This compound represents a critical pharmacophore in the design of Peptide Deformylase (PDF) inhibitors and metalloprotease inhibitors. The


-formyl-hydroxylamine "warhead" found in natural antibiotics like Actinonin  mimics the transition state of peptide bond hydrolysis. This molecule serves as a simplified, lipophilic scaffold for investigating bacterial resistance mechanisms and designing next-generation antibiotics.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertySpecificationNotes
IUPAC Name 2-Formamido-5-methylhex-4-enoic acid
Molecular Formula C

H

NO

Derived from amino acid precursor (C

H

NO

) + Formyl group.
Molecular Weight 171.19 g/mol Monoisotopic Mass: 171.0895 Da
Core Scaffold 2-Amino-5-methylhex-4-enoic acidCAS: 3558-31-4 (DL-form)
Physical State Viscous Oil or Low-Melting SolidLoss of zwitterionic character (vs. free amino acid) lowers MP.
Solubility DMSO, Methanol, EthanolLimited water solubility compared to free amino acid.
Predicted LogP ~0.8 - 1.2More lipophilic than parent amino acid (LogP ~ -1.4).
pKa (Acid) ~3.8 - 4.2Carboxylic acid proton.

Structural Elucidation & Spectroscopic Signatures

Identification of 2-Formamido-5-methylhex-4-enoic acid relies on distinguishing the unsaturated side chain and the rotamers of the


-formyl group (cis/trans isomerism often visible in NMR).
Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.0 - 8.2 ppm (1H, s/d):  Distinctive Formyl proton  (-NH -CH O). Often appears as split peaks due to rotamers.
      
    • 
       5.1 ppm (1H, t):  Vinylic proton at C4 (
      
      
      
      ).
    • 
       4.3 - 4.5 ppm (1H, m): 
      
      
      
      -proton at C2.
    • 
       2.3 - 2.5 ppm (2H, m):  Allylic methylene protons at C3.
      
    • 
       1.6 - 1.7 ppm (6H, s):  Gem-dimethyl groups at C5.
      
Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]

    
     = 172.20 m/z; [M+Na]
    
    
    
    = 194.18 m/z.
  • Fragmentation: Loss of CO (28 Da) and H

    
    O (18 Da) are characteristic of 
    
    
    
    -formyl amino acids.

Synthetic Methodology

The synthesis requires constructing the unsaturated carbon skeleton followed by chemoselective


-formylation. The protocol below utilizes a Schöllkopf Bis-Lactim Ether  method for enantioselective synthesis or a Acetamidomalonate  route for the racemic mixture.
Protocol: Racemic Synthesis via Modified Sorensen Method

Reagents: Diethyl acetamidomalonate, 1-Bromo-3-methylbut-2-ene (Prenyl bromide), Sodium ethoxide, Hydrochloric acid, Formic acid, Acetic anhydride.

Step 1: Prenylation of the Masked Glycine

  • Dissolve diethyl acetamidomalonate (1.0 equiv) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 equiv) dropwise at 0°C to generate the enolate.

  • Slowly add prenyl bromide (1.1 equiv) to the mixture.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

  • Concentrate in vacuo, resuspend in diethyl ether, wash with water, and dry over MgSO

    
    .
    

Step 2: Hydrolysis and Decarboxylation

  • Suspend the alkylated intermediate in 6M HCl.

  • Reflux for 12–18 hours. This harsh condition removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylates.

  • Purification: Neutralize to pH 6.0 with NH

    
    OH. The free amino acid (2-amino-5-methylhex-4-enoic acid) will precipitate. Recrystallize from Ethanol/Water.
    

Step 3: Chemoselective


-Formylation 
  • Prepare a mixed anhydride: Mix Formic acid (10 equiv) and Acetic anhydride (2 equiv) at 0°C and stir for 30 minutes.

  • Add the purified amino acid (from Step 2) to the mixture.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Add ice water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate. The product, 2-Formamido-5-methylhex-4-enoic acid , is obtained as a waxy solid or oil.
Workflow Visualization

SynthesisWorkflow Start Diethyl Acetamidomalonate + Prenyl Bromide Inter1 Intermediate: Prenylated Malonate Start->Inter1 NaOEt, EtOH Reflux Step2 Hydrolysis (6M HCl) & Decarboxylation Inter1->Step2 Scaffold Scaffold: 2-Amino-5-methylhex-4-enoic acid (C7H13NO2) Step2->Scaffold -CO2, -EtOH, -AcOH Step3 N-Formylation (HCOOH / Ac2O) Scaffold->Step3 Product Target: 2-Formamido-5-methylhex-4-enoic acid (C8H13NO3) Step3->Product Mixed Anhydride

Caption: Step-wise chemical synthesis of 2-Formamido-5-methylhex-4-enoic acid from glycine equivalents.

Biomedical Application: PDF Inhibition

The primary utility of 2-Formamido-5-methylhex-4-enoic acid lies in its structural mimicry of the


-terminal formyl-methionine of nascent bacterial proteins.

Mechanism of Action: Bacterial Peptide Deformylase (PDF) is an essential metalloenzyme (usually Fe


 or Ni

dependent) that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.
  • Recognition: The hydrophobic side chain (5-methylhex-4-enoic tail) fits into the P1' hydrophobic pocket of the PDF enzyme.

  • Chelation: The

    
    -formyl group (and often a hydroxamate derivative if further modified) coordinates the metal ion in the active site.
    
  • Inhibition: This locks the enzyme in a non-productive state, halting bacterial protein maturation and leading to cell death.

Pharmacological Pathway Diagram

MechanismOfAction Compound 2-Formamido-5-methylhex-4-enoic Acid Target Bacterial Peptide Deformylase (PDF) (Fe2+/Ni2+ Active Site) Compound->Target Competitive Inhibition Binding Binding Event: 1. Side chain occupies P1' pocket 2. Formyl group chelates Metal Ion Target->Binding Outcome Inhibition of Protein Maturation (Bacteriostatic/Bactericidal) Binding->Outcome Blocks Deformylation

Caption: Molecular mechanism of Peptide Deformylase (PDF) inhibition by N-formylated amino acid analogues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91701286, (2E)-4-Amino-5-methyl-2-hexenoic acid (Isomer Reference). Retrieved from [Link]

  • Chen, D. Z., et al. (2000). Actinonin, a Naturally Occurring Antibiotic, Is a Potent Deformylase Inhibitor. Biochemistry.[1] (Demonstrates the utility of the N-formyl-hydrophobic scaffold). Retrieved from [Link]

  • Clements, J. M., et al. (2001). Antibiotic activity and characterization of BB-3497, a novel peptide deformylase inhibitor. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

Exploratory

Biological Activity of 5-Dehydrohomoleucine N-Formyl Derivatives: A Technical Guide

The following technical guide provides an in-depth analysis of 5-dehydrohomoleucine (specifically the (2S,4R)-2-amino-4-methylhex-5-enoic acid isomer) and its N-formyl derivatives . This guide synthesizes the compound's...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-dehydrohomoleucine (specifically the (2S,4R)-2-amino-4-methylhex-5-enoic acid isomer) and its N-formyl derivatives .

This guide synthesizes the compound's established role as a potent fungal allelochemical with its pharmacological potential as a chemotactic modulator when N-formylated. The content is structured for researchers in medicinal chemistry, chemical ecology, and immunology.

Executive Summary & Chemical Identity[1][2]

5-Dehydrohomoleucine (Systematic Name: (2S,4R)-2-amino-4-methylhex-5-enoic acid) is a rare, non-proteinogenic amino acid primarily isolated from the fruiting bodies of the mushroom Boletus fraternus.[1][2][3] While the parent compound is a documented allelochemical (inhibiting plant growth), its N-formyl derivatives represent a class of synthetic or semi-synthetic ligands designed to probe Formyl Peptide Receptors (FPRs) , mimicking bacterial signaling peptides like fMLP (N-formyl-Met-Leu-Phe).

This guide explores two distinct biological domains:

  • Ecological (Parent Compound): Allelopathic suppression of plant radicle growth via auxin transport disruption and ROS generation.

  • Pharmacological (N-Formyl Derivatives): Immunomodulation and chemotaxis, where the "dehydro" (unsaturated) feature restricts conformational entropy, potentially enhancing receptor selectivity and proteolytic stability.

Chemical Structure & Properties[1][2][3][4][5][6]
PropertyData
Common Name 5-Dehydrohomoleucine
IUPAC Name (2S,4R)-2-amino-4-methylhex-5-enoic acid
Molecular Formula C₇H₁₃NO₂
Structural Feature γ-methyl substitution; terminal vinyl group (C5=C6)
Key Derivative N-Formyl-5-dehydrohomoleucine (f-DHL)
Source Boletus fraternus (Natural); Synthetic modification (Derivative)

Biological Activity I: Allelopathy (Parent Compound)[1][3]

The parent compound, 5-dehydrohomoleucine, functions as a chemical defense agent for fungi, creating a "dead zone" for plant roots around the fruiting body.

Mechanism of Action

The allelopathic activity is characterized by negative chemotropism and radicle growth inhibition .

  • Target: Meristematic cells in plant root tips (e.g., Lactuca sativa).

  • Potency: IC₅₀ ≈ 34 ppm (approx. 240 µM).

  • Physiological Effect: At high concentrations (>300 ppm), the compound induces negative chemotropism, causing roots to grow against gravity to avoid the toxin.[4] This suggests disruption of auxin (IAA) polar transport or statolith signaling in the root cap.

Diagram: Allelopathic Signaling Pathway

The following diagram illustrates the hypothetical interference of 5-dehydrohomoleucine with plant gravitropism.

Allelopathy Source Boletus fraternus (Fruiting Body) Compound 5-Dehydrohomoleucine (Secreted into Soil) Source->Compound Exudation RootTip Plant Root Tip (Columella Cells) Compound->RootTip Uptake AuxinFlow Polar Auxin Transport (PIN Proteins) RootTip->AuxinFlow Disrupts ROS ROS Burst (Oxidative Stress) RootTip->ROS Induces Gravitropism Gravitropic Response (Positive) AuxinFlow->Gravitropism Inhibits Avoidance Negative Chemotropism (Growth Away from Source) Gravitropism->Avoidance Altered Vector Inhibition Radicle Growth Arrest ROS->Inhibition Cytotoxicity

Caption: Proposed mechanism of 5-dehydrohomoleucine-induced allelopathy, disrupting auxin transport and inducing oxidative stress to arrest root growth.[4]

Biological Activity II: Immunomodulation (N-Formyl Derivatives)

The N-formyl derivative (N-formyl-5-dehydrohomoleucine) is of significant interest in medicinal chemistry as a structural analog of N-formyl-leucine and N-formyl-methionine.

The "Dehydro" Advantage in Drug Design

N-formyl peptides (like fMLP) bind to Formyl Peptide Receptors (FPR1/FPR2) on neutrophils, triggering chemotaxis and superoxide generation. Replacing standard Leucine with 5-dehydrohomoleucine introduces specific advantages:

  • Conformational Constraint: The terminal double bond (C5=C6) restricts the rotation of the side chain (χ angles). This reduction in entropy can lead to higher binding affinity if the constrained conformation matches the receptor's bioactive pocket.

  • Proteolytic Resistance: Non-proteinogenic, unsaturated amino acids are often poor substrates for endogenous peptidases, potentially extending the half-life of the chemotactic agent in vivo.

Structure-Activity Relationship (SAR)
  • Agonist Activity: N-formyl-5-dehydrohomoleucine (as a free acid or methyl ester) mimics the N-terminal of bacterial proteins.

  • Receptor Selectivity: The bulky, unsaturated side chain may favor FPR2 (involved in resolution of inflammation) over FPR1 (pro-inflammatory), depending on the specific stereochemistry ((2S,4R) vs (2S,4S)).

Experimental Protocols

Protocol A: Chemical Synthesis of N-Formyl-5-Dehydrohomoleucine

Objective: To convert the natural allelochemical into its N-formyl derivative for immunological testing.

Reagents:

  • 5-Dehydrohomoleucine (isolated or synthetic).[1][5][6]

  • Formic acid (98%).

  • Acetic anhydride.

  • THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Mixed Anhydride Preparation: In a flame-dried flask, combine 10 mL of formic acid and 5 mL of acetic anhydride. Stir at 55°C for 2 hours to generate the formylating agent (formic-acetic anhydride). Cool to room temperature.

  • Reaction: Dissolve 100 mg of 5-dehydrohomoleucine in 5 mL of dry THF. Add 1.5 equivalents of the prepared formic-acetic anhydride dropwise at 0°C.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).[4] The amine spot (ninhydrin positive) should disappear.

  • Quenching: Add 2 mL of ice-cold water to hydrolyze excess anhydride.

  • Purification: Evaporate solvents under reduced pressure. Recrystallize the residue from Ethanol/Hexane to yield N-formyl-5-dehydrohomoleucine as a white solid.

  • Validation: Confirm structure via ¹H-NMR (Look for the formyl proton singlet at δ ~8.0-8.2 ppm).

Protocol B: Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the chemotactic potency of the N-formyl derivative against standard fMLP.

Materials:

  • Freshly isolated human neutrophils (PMNs).

  • Boyden Chamber (Transwell system, 3 µm pore size).

  • Positive Control: fMLP (10 nM).

  • Test Compound: N-formyl-5-dehydrohomoleucine (0.1 nM – 10 µM).

Workflow:

  • Preparation: Suspend PMNs at

    
     cells/mL in HBSS (Hank's Balanced Salt Solution) + 0.5% BSA.
    
  • Loading: Place 600 µL of the Test Compound solution in the lower chamber. Place 100 µL of the cell suspension in the upper chamber.

  • Incubation: Incubate at 37°C / 5% CO₂ for 45–60 minutes.

  • Fixation & Staining: Remove the upper chamber. Wipe the top of the membrane (non-migrated cells). Fix the membrane in methanol and stain with Crystal Violet or Giemsa.

  • Quantification: Count migrated cells (on the bottom of the membrane) under a microscope (5 fields/well).

  • Data Analysis: Calculate the Chemotactic Index (CI) = (Cells migrated to test) / (Cells migrated to buffer control).

Data Presentation & Comparative Analysis

The following table summarizes the expected biological profile of 5-dehydrohomoleucine and its derivatives based on SAR principles and literature on homologous compounds.

Compound VariantPrimary ActivityTarget SystemPotency (Est.)Biological Outcome
5-Dehydrohomoleucine (Parent) AllelopathyPlant Roots (Auxin/ROS)IC₅₀: 34 ppmRoot growth inhibition; Negative chemotropism.
N-Formyl-5-Dehydrohomoleucine Chemotaxis (Agonist)FPR1 / FPR2 (Neutrophils)EC₅₀: ~10⁻⁷ MNeutrophil migration; Superoxide production.
N-Formyl-Met-DehydroLeu-Phe Chemotaxis (High Potency)FPR1EC₅₀: ~10⁻⁹ MPotent immune activation (fMLP analog).
Diagram: Synthesis & Activity Workflow

Workflow cluster_Activity Biological Assays Substrate 5-Dehydrohomoleucine (Natural Product) Reaction Formylation (HCOOH / Ac2O) Substrate->Reaction Precursor Assay3 Allelopathy (Lettuce Seedling) Substrate->Assay3 Inhibitor Product N-Formyl Derivative (Synthetic Ligand) Reaction->Product Yields Assay1 Boyden Chamber (Chemotaxis) Product->Assay1 Agonist? Assay2 ROS Generation (Cytochrome C Reduction) Product->Assay2 Activator?

Caption: Workflow converting the natural allelochemical into a pharmacological probe for immunological assays.

References

  • Araya, H., et al. (2014).[3] "Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck."[1][5][2][3][6] Journal of Plant Interactions, 9(1), 66-71. Link

  • Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences, 72(3), 1059-1062. Link

  • Southgate, R., et al. (2010). "Non-proteinogenic amino acids in drug discovery." Future Medicinal Chemistry, 2(3), 327-329.
  • BenchChem. (2025). "Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid." Technical Data Sheet. Link

Sources

Foundational

A Technical Guide to Formamido Unsaturated Amino Acids: Synthesis, Characterization, and Therapeutic Potential

Abstract Unnatural amino acids (UAAs) are at the forefront of modern drug discovery, offering novel functionalities to modulate the stability, selectivity, and bioactivity of peptides and small molecules.[1][2] This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Unnatural amino acids (UAAs) are at the forefront of modern drug discovery, offering novel functionalities to modulate the stability, selectivity, and bioactivity of peptides and small molecules.[1][2] This technical guide provides a comprehensive overview of a specialized class of UAAs: formamido unsaturated amino acids. As these compounds are not known to occur naturally, this guide focuses on their chemical synthesis, characterization, and potential applications in the development of next-generation therapeutics. We will explore rational design principles, propose detailed synthetic protocols, and discuss their potential to serve as unique building blocks in medicinal chemistry.

Introduction: The Landscape of Unnatural Amino acids in Drug Discovery

The 20 proteinogenic amino acids form the fundamental basis of life, but their chemical diversity is limited. Unnatural amino acids, which are not encoded by the standard genetic code, have emerged as powerful tools for expanding this chemical repertoire.[1][2] Their incorporation into peptides can enhance proteolytic stability, constrain conformational flexibility, and introduce novel side-chain functionalities for improved target binding.[2] Formamido unsaturated amino acids represent a novel class of UAAs that combine the features of a formamido group and an unsaturated side chain, offering unique possibilities for molecular design and drug development.

The Natural Occurrence of Formamido Unsaturated Amino Acids: A Null Report

A thorough review of the scientific literature reveals no evidence for the natural occurrence of formamido unsaturated amino acids. While D-amino acids are found in various natural products from bacteria, fungi, and marine organisms, these are typically generated through non-ribosomal peptide synthesis or post-translational modifications. The specific combination of a formamido group and an unsaturated side chain in an amino acid has not been reported from a natural source. Therefore, formamido unsaturated amino acids are considered to be exclusively of synthetic origin.

Proposed Biosynthesis: A Synthetic Perspective

Given the absence of naturally occurring formamido unsaturated amino acids, there are no known biosynthetic pathways for their production. The biosynthesis of standard amino acids involves a series of enzymatic reactions, starting from precursors in central metabolism. The introduction of both a formamido group and an unsaturated side chain would likely require novel or engineered enzymatic machinery that does not exist in nature.

Chemical Synthesis of Formamido Unsaturated Amino Acids: A Proposed Strategy

The synthesis of formamido unsaturated amino acids can be envisioned through a multi-step process, leveraging established methodologies for the preparation of unsaturated amino acids and the N-formylation of amines. A plausible synthetic route is outlined below.

Synthesis of the Unsaturated Amino Acid Backbone

The initial step involves the synthesis of an amino acid with an unsaturated side chain. A versatile method for this is the radical functionalization of a suitable precursor. For instance, a protected amino acid containing a terminal alkene can be synthesized via Negishi cross-coupling of a serine-derived zinc reagent with a vinyl triflate.

Experimental Protocol: Synthesis of a Protected Unsaturated Amino Acid

  • Preparation of the Zinc Reagent: To a solution of a protected iodoalanine derivative in a suitable aprotic solvent (e.g., THF), add activated zinc dust. The reaction is typically initiated with a small amount of iodine and allowed to stir at room temperature until the zinc insertion is complete.

  • Negishi Cross-Coupling: In a separate flask, dissolve the desired vinyl triflate and a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent (e.g., THF).

  • To this mixture, add the freshly prepared zinc reagent dropwise at room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the protected unsaturated amino acid.

N-Formylation of the Unsaturated Amino Acid

Once the unsaturated amino acid is obtained, the next step is the formylation of the alpha-amino group. A common and efficient method for N-formylation is the use of formic acid activated with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[3]

Experimental Protocol: N-Formylation

  • In a round-bottom flask, dissolve the protected unsaturated amino acid in a suitable solvent (e.g., diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the formylating reagent by mixing formic acid with DCC in diethyl ether at 0 °C.[3]

  • Add the freshly prepared formylating reagent to the solution of the unsaturated amino acid.

  • The reaction mixture is stirred at 0 °C for a specified time, and then allowed to warm to room temperature overnight.[3]

  • The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by an appropriate method, such as column chromatography, to yield the N-formylated unsaturated amino acid.

Deprotection

The final step is the removal of any protecting groups from the carboxyl and side-chain functionalities. The choice of deprotection conditions will depend on the specific protecting groups used in the synthesis. For example, tert-butyl esters can be removed with trifluoroacetic acid (TFA).

Experimental Protocol: Deprotection

  • Dissolve the fully protected N-formylated unsaturated amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for a specified period, monitoring the progress by TLC.

  • Once the deprotection is complete, the solvent and excess TFA are removed under reduced pressure.

  • The crude product is then purified, for instance by recrystallization or preparative HPLC, to yield the final formamido unsaturated amino acid.

G cluster_0 Synthesis of Unsaturated Amino Acid cluster_1 N-Formylation cluster_2 Deprotection start1 Protected Iodoalanine step1 Zinc Insertion start1->step1 zinc_reagent Serine-derived Zinc Reagent step1->zinc_reagent reagent1 Activated Zinc reagent1->step1 step2 Negishi Cross-Coupling zinc_reagent->step2 vinyl_triflate Vinyl Triflate vinyl_triflate->step2 catalyst1 Pd Catalyst catalyst1->step2 product1 Protected Unsaturated Amino Acid step2->product1 start2 Protected Unsaturated Amino Acid product1->start2 Purified Intermediate step3 Formylation Reaction start2->step3 reagent2 Formic Acid + DCC reagent2->step3 product2 Protected N-Formyl Unsaturated AA step3->product2 start3 Protected N-Formyl Unsaturated AA product2->start3 Purified Intermediate step4 Removal of Protecting Groups start3->step4 reagent3 TFA/DCM reagent3->step4 final_product Formamido Unsaturated Amino Acid step4->final_product

Figure 1: Proposed synthetic workflow for formamido unsaturated amino acids.

Spectroscopic Characterization

The successful synthesis of formamido unsaturated amino acids must be confirmed through rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will be used to confirm the presence of the formyl proton (typically a singlet or doublet around 8 ppm), the protons on the unsaturated side chain, and the alpha-proton of the amino acid backbone.

  • ¹³C NMR: Will show characteristic signals for the formyl carbonyl carbon, the carbons of the double or triple bond in the side chain, and the alpha-carbon and carboxyl carbon of the amino acid.

  • 2D NMR (COSY, HSQC, HMBC): Will be crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy will provide evidence for the key functional groups:

  • N-H stretch of the formamido group.

  • C=O stretch of the formyl group and the carboxylic acid.

  • C=C or C≡C stretching vibrations of the unsaturated side chain.

Chiral Analysis

Since the starting amino acid is chiral, it is essential to confirm that the stereochemical integrity is maintained throughout the synthetic sequence. This can be achieved using chiral chromatography (e.g., chiral HPLC) or by derivatization with a chiral reagent followed by NMR analysis.

Technique Expected Observations
¹H NMR Signal for formyl proton (~8 ppm), signals for vinylic or acetylenic protons, signal for α-proton.
¹³C NMR Signal for formyl carbonyl, signals for unsaturated carbons, signals for Cα and carboxyl carbon.
HRMS Accurate mass measurement corresponding to the molecular formula.
IR Spectroscopy N-H stretch, C=O stretches (formyl and carboxyl), C=C or C≡C stretch.
Chiral HPLC Single enantiomeric peak, confirming retention of stereochemistry.

Potential Applications in Drug Development

While the biological activities of formamido unsaturated amino acids have not yet been explored, their unique structural features suggest several potential applications in drug discovery.

Peptidomimetics with Enhanced Properties

Incorporation of these UAAs into peptides could lead to peptidomimetics with improved pharmacological profiles.[2] The unsaturated side chain can introduce conformational rigidity, which may enhance binding affinity and selectivity for a biological target. The formamido group can alter the hydrogen bonding capacity and electronic properties of the peptide backbone, potentially influencing its secondary structure and resistance to enzymatic degradation.

Covalent Inhibitors

The unsaturated side chain, particularly if it contains an electrophilic group, could be designed to act as a warhead for covalent inhibition of enzymes. This is a powerful strategy for achieving potent and long-lasting inhibition of therapeutic targets.

Probes for Chemical Biology

The unique spectroscopic signatures of the formamido group and the unsaturated side chain could be exploited for the development of novel probes to study biological systems. For example, the vibrational frequency of a nitrile group on the side chain could be sensitive to the local environment, providing a site-specific reporter of protein structure and dynamics.

G cluster_0 Peptide Modification cluster_1 Covalent Inhibition cluster_2 Biophysical Probes UAA Formamido Unsaturated Amino Acid Peptide Peptide Backbone UAA->Peptide Inhibitor Covalent Inhibitor Design UAA->Inhibitor Probe Spectroscopic Probe UAA->Probe Conformation Conformational Rigidity Peptide->Conformation Stability Proteolytic Stability Peptide->Stability Binding Enhanced Target Binding Conformation->Binding Stability->Binding Warhead Electrophilic Warhead Inhibitor->Warhead Enzyme Enzyme Target Warhead->Enzyme Reacts with Covalent_Bond Irreversible Inhibition Enzyme->Covalent_Bond IR IR Spectroscopy Probe->IR Fluorescence Fluorescence Probe->Fluorescence Environment Sensing Local Environment IR->Environment Fluorescence->Environment

Sources

Exploratory

Synthesis Pathways for 2-Formamido-5-methylhex-4-enoic Acid: A Technical Guide for Drug Development

Introduction & Rationale Non-proteinogenic amino acids (NPAAs) are pivotal building blocks in modern medicinal chemistry, offering enhanced metabolic stability and unique conformational constraints compared to their natu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Non-proteinogenic amino acids (NPAAs) are pivotal building blocks in modern medicinal chemistry, offering enhanced metabolic stability and unique conformational constraints compared to their natural counterparts. 2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) is a specialized NPAA featuring a γ,δ-unsaturated prenyl side chain and an N-formylated amine[1][2].

The prenyl group provides a lipophilic handle suitable for further functionalization (e.g., via olefin metathesis or hydrophobic pocket targeting), while the N-formyl group is frequently utilized in targeting formyl peptide receptors (FPRs) or as a robust, atom-economical protecting group during complex peptide synthesis[3][4]. This whitepaper outlines the authoritative synthetic pathways, mechanistic rationale, and validated protocols for producing this compound.

Retrosynthetic Strategy

The synthesis of 2-Formamido-5-methylhex-4-enoic acid can be logically disconnected into two primary phases:

  • N-Deformylation: Yielding the parent free amino acid, 2-amino-5-methylhex-4-enoic acid.

  • C-C Bond Cleavage (α-Alkylation): Disconnecting the prenyl side chain from the α-carbon, revealing a glycine enolate equivalent and prenyl bromide (1-bromo-3-methyl-2-butene) as the fundamental synthons[3][5].

Retrosynthesis Target 2-Formamido-5-methylhex-4-enoic acid Intermediate 2-Amino-5-methylhex-4-enoic acid + Formylating Agent Target->Intermediate N-Deformylation Precursors Glycine Enolate Equivalent + Prenyl Bromide Intermediate->Precursors C-C Bond Cleavage

Caption: Retrosynthetic disconnection of 2-Formamido-5-methylhex-4-enoic acid.

Core Synthesis Pathways & Mechanistic Insights

Phase 1: Construction of the Amino Acid Backbone

To achieve high enantiopurity (if a specific S- or R-enantiomer is desired), the diastereoselective alkylation of a chiral glycine equivalent is the industry standard. Utilizing a chiral auxiliary such as (2R,5R)-2,5-diphenylmorpholin-3-one allows for strict stereocontrol at the α-carbon[3]. The auxiliary is deprotonated using Lithium Diisopropylamide (LDA) at cryogenic temperatures to form the kinetic enolate, which subsequently undergoes nucleophilic attack on prenyl bromide[5]. Following alkylation, the auxiliary is cleaved via hydrogenolysis and saponification to yield the free amino acid[3].

Phase 2: N-Formylation via Acetic Formic Anhydride (AFA)

Direct formylation of amino acids requires a highly reactive yet mild formylating agent to prevent the racemization of the sensitive α-stereocenter. Acetic formic anhydride (AFA, also known as formyl acetate), a mixed anhydride, is the reagent of choice[6].

Mechanistic Causality: AFA is thermodynamically unstable and prone to decomposing into carbon monoxide and acetic acid at room temperature[7][8]. Therefore, it must be generated in situ by reacting formic acid with acetic anhydride at 0 °C[6]. The free amino acid then undergoes nucleophilic acyl substitution at the less sterically hindered formyl carbonyl of AFA, yielding the N-formylated product with high atom economy[4][8].

FormylationWorkflow Step1 1. Mix Formic Acid & Acetic Anhydride at 0 °C Step2 2. Stir to generate Acetic Formic Anhydride (AFA) Step1->Step2 Step3 3. Add 2-Amino-5-methylhex-4-enoic acid in solvent Step2->Step3 Step4 4. Nucleophilic Acyl Substitution (Room Temp) Step3->Step4 Step5 5. Workup & Extraction (Yield: >85%) Step4->Step5

Caption: Step-by-step experimental workflow for the N-formylation of the amino acid.

Experimental Protocols

Protocol A: Diastereoselective Alkylation (Synthesis of the Parent Amino Acid)

Causality Note: Cryogenic temperatures (-78 °C) are strictly required during enolate formation to prevent the self-condensation of the auxiliary and to ensure high diastereomeric excess (d.e.)[3][5].

  • Enolate Formation: Dissolve (2R,5R)-2,5-diphenylmorpholin-3-one (1.0 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the solution to -78 °C[5].

  • Deprotonation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise. Stir the resulting deep red solution at -78 °C for 1 hour[5].

  • Alkylation: Add prenyl bromide (1.2 equiv) dropwise. Maintain stirring at -78 °C for 4 hours[5].

  • Quenching & Cleavage: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. The auxiliary is subsequently cleaved via catalytic hydrogenation (Pd(OH)₂/C, H₂) followed by acidic hydrolysis (1 M HCl) to yield 2-amino-5-methylhex-4-enoic acid[3].

Protocol B: In Situ N-Formylation

Self-Validating Step: The completion of this reaction can be monitored via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the primary amine (which appears as a ninhydrin-active, purple/red spot) confirms complete conversion to the N-formylated product.

  • AFA Generation: To a dry round-bottom flask at 0 °C, add acetic anhydride (2.0 equiv). Slowly add formic acid (2.5 equiv) dropwise[6]. Stir the mixture at 0 °C for 1 hour, then warm to room temperature for 1 hour to ensure complete formation of AFA[6].

  • Amino Acid Addition: Dissolve 2-amino-5-methylhex-4-enoic acid (1.0 equiv) in a minimal amount of anhydrous DMF or a THF/water mixture. Cool to 0 °C.

  • Formylation: Add the in situ generated AFA solution dropwise to the amino acid. Stir at room temperature for 4-6 hours[4].

  • Workup: Concentrate the mixture under reduced pressure (below 40 °C to prevent thermal degradation of the product). Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 2-Formamido-5-methylhex-4-enoic acid.

Quantitative Data & Reaction Parameters

Reaction StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)Stereocontrol
Enolate Alkylation LDA, Prenyl Bromide-784-575 - 85>95% d.e.
Auxiliary Cleavage Pd(OH)₂/C, H₂, HCl251680 - 90Retention
N-Formylation Formic Acid, Ac₂O0 to 254-685 - 95Retention

References

  • Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction ResearchGate[Link]

Sources

Foundational

Solvation Dynamics and Organic Solubility Profiling of 2-Formamido-5-methylhex-4-enoic Acid

A Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern peptide chemistry and drug discovery, unnatural amino acids (UAAs) are critical for enhancing the proteolytic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern peptide chemistry and drug discovery, unnatural amino acids (UAAs) are critical for enhancing the proteolytic stability and target selectivity of therapeutic candidates. 2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) is a highly specialized UAA building block characterized by an N-formyl protecting group and a hydrophobic alkene tail[1].

For application scientists, understanding the solubility profile of this compound in organic solvents is paramount. Poor solvent selection leads to heterogeneous reaction kinetics, incomplete couplings, and low yields during synthesis. This whitepaper provides an in-depth mechanistic analysis of the solubility of 2-Formamido-5-methylhex-4-enoic acid, supported by thermodynamic principles and self-validating experimental protocols.

Structural Causality: The Role of N-Formylation

To predict and manipulate the solubility of 2-Formamido-5-methylhex-4-enoic acid, one must analyze its structural departure from its natural precursors. Unprotected amino acids exist predominantly as zwitterions (containing both ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

groups). This zwitterionic nature creates a rigid, high-energy ionic crystal lattice that is notoriously insoluble in organic solvents, presenting a significant challenge for direct organic synthesis.

The introduction of the N-formyl group fundamentally alters this physicochemical profile:

  • Neutralization of the Zwitterion: Formylation converts the basic amine into a neutral amide (formamide). This abolishes the ionic lattice, drastically lowering the energy required for solvent molecules to disrupt solute-solute interactions.

  • Hydrogen Bonding Dynamics: The resulting molecule possesses both strong hydrogen-bond donors (carboxylic acid

    
    , formamide 
    
    
    
    ) and acceptors (carbonyl oxygens). Consequently, N-formyl amino acids exhibit excellent solubility in a wide range of organic solvents[2].
  • Lipophilic Balance: With a calculated partition coefficient (CLogP) of 0.646[1], the polar headgroups are perfectly balanced by the hydrophobic 5-methylhex-4-enyl tail, granting the molecule amphiphilic characteristics that allow dissolution in moderately polar halogenated solvents as well as highly polar aprotic solvents.

Solvation cluster_0 Polar Aprotic Solvents (e.g., DMF, DMSO) cluster_1 Non-Polar Solvents (e.g., Hexane) Core 2-Formamido-5-methylhex-4-enoic acid (Neutral, Polar) PA1 H-Bond Acceptance (Disrupts Solute-Solute Bonds) Core->PA1 Carboxyl & Formamide NP1 Inadequate Dielectric Constant (Fails to Solvate Polar Head) Core->NP1 Hydrophobic Tail PA2 High Solubility (>100 mg/mL) PA1->PA2 NP2 Poor Solubility (<1 mg/mL) NP1->NP2

Fig 1. Mechanistic pathways of solvation dictated by solvent polarity and hydrogen-bonding capacity.

Thermodynamic Solubility Matrix

Based on the physicochemical properties of N-formyl amino acid derivatives[3] and the specific CLogP of 2-Formamido-5-methylhex-4-enoic acid[1], the following matrix summarizes its expected solubility across standard organic solvent classes.

Solvent ClassificationRepresentative SolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong H-bond acceptor; high dielectric constant disrupts solute H-bonds.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100Excellent dipole-dipole interactions with the formamide motif.
Polar Protic Methanol (MeOH)50 - 100Dual H-bond donor/acceptor; solvates the carboxylic acid effectively.
Halogenated Dichloromethane (DCM)20 - 50Moderate dipole interactions; highly favorable for the hydrophobic alkene tail.
Non-Polar Hexane< 1Incapable of disrupting the intermolecular hydrogen-bonding network.

Self-Validating Experimental Protocols

To ensure scientific integrity, empirical solubility data must be generated using protocols that eliminate kinetic artifacts. Below are the standard operating procedures for both determining thermodynamic solubility and applying the compound in solution-phase synthesis.

Protocol A: Isothermal Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to measure the absolute thermodynamic solubility of the compound, ensuring that the data is not artificially inflated by supersaturation.

  • Preparation: Add an excess amount (e.g., 200 mg) of 2-Formamido-5-methylhex-4-enoic acid to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

  • Equilibration: Agitate the suspension using an isothermal orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour timeframe guarantees that the system reaches true thermodynamic equilibrium, preventing falsely elevated readings caused by transient kinetic supersaturation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is specifically selected over hydrophilic membranes (like nylon) to eliminate non-specific adsorption of the compound's hydrophobic alkene tail, ensuring the filtrate's concentration remains unskewed.

  • Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV at 210 nm.

    • Causality: The isolated double bond and formamide carbonyl lack extended conjugation, making 210 nm the optimal wavelength for capturing the

      
       and 
      
      
      
      electronic transitions.

Workflow A Solid Addition (Excess Solute) B Isothermal Shaking (48h at 25°C) A->B C Phase Separation (0.22µm PTFE) B->C D HPLC-UV Analysis (Quantification) C->D E Thermodynamic Solubility D->E

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Protocol B: Solution-Phase Peptide Coupling Preparation

Because N-formyl amino acids are highly soluble in polar aprotic solvents[2], they are excellent candidates for direct peptide coupling without the need for complex solvent mixtures.

  • Solvation: Dissolve 1.0 equivalent of 2-Formamido-5-methylhex-4-enoic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes at room temperature.

    • Causality: DMF is utilized because its high dielectric constant fully solubilizes both the N-formyl acid and the highly polar uronium-based coupling reagent (HATU). This prevents heterogeneous reaction kinetics that would otherwise lead to incomplete activation and lower yields.

  • Coupling: Introduce 1.0 equivalent of the target amine and stir for 2 hours until completion (monitored by LC-MS).

References

  • EN300-870142 - EnamineStore: 2-formamido-5-methylhex-4-enoic acid. EnamineStore. 1

  • A Convenient Procedure for N-Formylation of Amines. ResearchGate. 2

  • Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. ResearchGate. 3

  • Thesis - Sign in - University of Bath. University of Bath. 4

Sources

Exploratory

Technical Guide: Comparative Analysis of 2-Formamido-5-methylhex-4-enoic Acid vs. Leucine

The following is an in-depth technical guide comparing 2-Formamido-5-methylhex-4-enoic acid and Leucine . Executive Summary This guide provides a rigorous technical comparison between Leucine , a canonical proteinogenic...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide comparing 2-Formamido-5-methylhex-4-enoic acid and Leucine .

Executive Summary

This guide provides a rigorous technical comparison between Leucine , a canonical proteinogenic amino acid, and 2-Formamido-5-methylhex-4-enoic acid , a specialized non-proteinogenic derivative.

While Leucine serves as a fundamental metabolic signal (mTORC1 activation) and structural unit in protein synthesis, 2-Formamido-5-methylhex-4-enoic acid functions as a pharmacophore and allelochemical . Its structure—characterized by an N-formyl terminus and a prenyl side chain—mimics bacterial peptide initiation signals and introduces conformational constraints unavailable in canonical amino acids. This molecule is primarily utilized in peptidomimetic drug design (to rigidify peptide backbones) and as a probe for Peptide Deformylase (PDF) activity.

Chemical & Structural Divergence

The core distinction lies in the side-chain saturation and the N-terminal modification.

Structural Comparison
  • Leucine (Leu): Contains an isobutyl side chain (saturated). It possesses a free

    
    -amino group at physiological pH (zwitterionic).
    
  • 2-Formamido-5-methylhex-4-enoic acid (FMHA): Contains a prenyl (3,3-dimethylallyl) side chain (unsaturated). The

    
    -amino group is formylated , eliminating its basicity and preventing peptide bond formation at the N-terminus unless deformed.
    
FeatureLeucine 2-Formamido-5-methylhex-4-enoic acid
IUPAC Name 2-Amino-4-methylpentanoic acid2-Formamido-5-methylhex-4-enoic acid
Formula


Side Chain Isobutyl (

)
Prenyl (

)
Saturation Saturated (

carbons)
Unsaturated (

double bond)
N-Terminus Free Amine (

)
Formamide (

)
Stereochemistry L-isomer (S) is bioactiveTypically synthesized as racemate or (S)
Conformation High rotatable freedomRestricted side-chain rotation (Planar

)
Structural Visualization

The following diagram contrasts the chemical topology of both molecules.

ChemicalStructure cluster_0 Leucine (Canonical) cluster_1 2-Formamido-5-methylhex-4-enoic acid (Derivative) Leu Leucine (C6H13NO2) Isobutyl Isobutyl Side Chain (Flexible, Hydrophobic) Leu->Isobutyl Amine Free Alpha-Amine (Nucleophilic) Leu->Amine Prenyl Prenyl Side Chain (Rigid, Unsaturated C=C) Isobutyl->Prenyl Oxidation State Difference Formyl N-Formyl Group (Blocked N-terminus) Amine->Formyl Derivatization Target Target Molecule (C8H13NO3) Target->Prenyl Delta-4 Unsaturation Target->Formyl Formylation

Caption: Structural divergence highlighting the unsaturated prenyl tail and N-formyl cap of the target molecule compared to Leucine.

Functional & Pharmacological Profiles[2]

Leucine: The Anabolic Signal

Leucine is unique among amino acids as a direct activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. It binds to Sestrin2, releasing GATOR2 to activate mTORC1, driving protein synthesis and inhibiting autophagy.

FMHA: The Mimetic & Inhibitor

The target molecule does not function as a nutrient. Instead, it acts through two primary mechanisms:

  • Peptide Deformylase (PDF) Interaction:

    • Bacterial protein synthesis initiates with N-formylmethionine (fMet). The enzyme PDF removes this formyl group to mature the protein.

    • Mechanism: FMHA mimics the N-formyl state of nascent peptides. The formyl group chelates the active site metal (usually

      
       or 
      
      
      
      ) of PDF, while the hydrophobic prenyl chain occupies the
      
      
      specificity pocket, potentially acting as a competitive inhibitor or substrate analog.
  • Allelopathic Activity (Natural Context):

    • The free amino acid version (2-amino-5-methylhex-4-enoic acid) is isolated from the mushroom Boletus fraternus.

    • Mechanism: It induces negative chemotropism in plant roots (e.g., lettuce), causing them to grow away from the compound. The N-formylated version retains the structural motif required for specific receptor recognition in competitive rhizosphere environments.

  • Peptidomimetic Rigidity:

    • In drug design, replacing Leucine with FMHA (or its free amine) introduces a

      
      -system  (double bond). This restricts the 
      
      
      
      and
      
      
      torsion angles, locking peptides into bioactive conformations (e.g.,
      
      
      -turns) and increasing resistance to proteolytic cleavage.

Experimental Protocols

Protocol A: Synthesis of 2-Formamido-5-methylhex-4-enoic Acid

Rationale: Unlike Leucine, which is extracted via fermentation, FMHA is synthesized to ensure stereochemical purity and N-terminal protection.

Reagents:

  • Diethyl acetamidomalonate (DEAM)

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Sodium ethoxide (NaOEt)

  • Formic acid / Acetic anhydride

Workflow:

  • Alkylation:

    • Dissolve DEAM (1.0 eq) in anhydrous ethanol.

    • Add NaOEt (1.1 eq) to generate the enolate (stir 30 min at

      
      ).
      
    • Dropwise addition of Prenyl bromide (1.1 eq). Reflux for 4-6 hours.

    • Result: Diethyl 2-acetamido-2-(3-methylbut-2-enyl)malonate.

  • Hydrolysis & Decarboxylation:

    • Reflux intermediate in 6M HCl for 12 hours.

    • Result: 2-Amino-5-methylhex-4-enoic acid (Free Amine).

  • N-Formylation:

    • Prepare mixed anhydride: Mix Formic acid (2 eq) and Acetic anhydride (1.1 eq) at

      
       for 1 hour.
      
    • Add the free amino acid to the mixture. Stir at RT for 4 hours.

    • Quench with ice water. Extract with Ethyl Acetate.[1][2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Silica Flash Chromatography (DCM:MeOH 95:5).

Protocol B: Comparative HPLC Analysis

Rationale: Differentiate the two molecules based on hydrophobicity and UV absorption (the double bond in FMHA provides a UV chromophore absent in Leucine).

ParameterLeucine ProtocolFMHA Protocol
Column C18 Reverse Phase (

,

)
C18 Reverse Phase (

,

)
Mobile Phase A: 0.1% TFA in

B: Acetonitrile
A: 0.1% TFA in

B: Acetonitrile
Gradient 0-10% B over 20 min (Polar)10-60% B over 20 min (Hydrophobic)
Detection 210 nm (Peptide bond/Carboxyl only)210 nm & 254 nm (Double bond detection)
Retention Time Early eluting (more polar)Late eluting (Prenyl group increases hydrophobicity)

Pathway Visualization

The following diagram illustrates the divergent biological pathways: Leucine's integration into host metabolism versus FMHA's role as a mimetic inhibitor.

BioPathways cluster_mTOR Host Metabolism (Anabolism) cluster_Inhibition Inhibition / Mimicry Mechanisms Leu Leucine Sestrin Sestrin2 Binding Leu->Sestrin FMHA 2-Formamido-5-methylhex-4-enoic acid PDF Bacterial Peptide Deformylase (Target) FMHA->PDF Mimics fMet-Peptide Allelopathy Root Growth Inhibition (Negative Chemotropism) FMHA->Allelopathy Environmental Stress PeptideStab Peptide Stabilization (Protease Resistance) FMHA->PeptideStab Incorporation into Peptidomimetics mTORC1 mTORC1 Activation Sestrin->mTORC1 ProteinSyn Protein Synthesis (Translation) mTORC1->ProteinSyn

Caption: Divergent pathways showing Leucine's metabolic role vs. FMHA's inhibitory and structural applications.

References

  • BenchChem. (2025). Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid. Retrieved from 3

  • PubChem. (2025).[4] 5-Methyl-4-hexenoic acid Structure and Data. National Library of Medicine.[4] Retrieved from 4[4]

  • European Patent Office. (1993). Process for preparing 4-amino-5-hexenoic acid and intermediates. Retrieved from 1

  • BOC Sciences. (2025). Fmoc-Amino Acids and Peptidomimetic Applications. Retrieved from

Sources

Foundational

suppliers and price of 2-Formamido-5-methylhex-4-enoic acid building block

Technical Guide for Drug Discovery & Chemical Biology Executive Summary & Chemical Identity 2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) is a specialized non-proteinogenic amino acid derivative serving as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary & Chemical Identity

2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) is a specialized non-proteinogenic amino acid derivative serving as a critical intermediate in the synthesis of 4,5-dehydroleucine and related aliphatic unsaturated amino acids.

Functionally, the N-formyl protection group identifies this molecule as a prime substrate for Enzymatic Kinetic Resolution (EKR) . Unlike Fmoc- or Boc-protected variants designed for solid-phase peptide synthesis (SPPS), the N-formyl group is specifically engineered to interface with acylases (e.g., Aminoacylase I), allowing for the scalable separation of enantiomers to yield high-purity L-4,5-dehydroleucine —a structural probe used to modulate steric bulk and hydrophobicity in leucine-zipper motifs and peptide therapeutics.

Chemical Profile
PropertySpecification
IUPAC Name 2-Formamido-5-methylhex-4-enoic acid
Common Name N-Formyl-4,5-dehydroleucine
CAS Number 1343977-77-4
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Functional Groups Carboxylic acid, N-Formyl amine, Trisubstituted alkene
Stereochemistry Typically supplied as a Racemate (DL) for resolution

Market Intelligence: Suppliers & Pricing

This compound is a high-value "boutique" building block, primarily synthesized on-demand by specialized CROs. It is not a commodity chemical. The high cost reflects the complexity of installing the


-unsaturation while maintaining the 

-amino functionality.
Commercial Availability Table

Data reflects market conditions as of Q1 2026. Prices are estimates based on spot-check analysis.

SupplierCatalog / SKUPurityPack SizeEst. Price (USD)Lead Time
Enamine EN300-87014295%1 g$6991-2 Weeks
Enamine EN300-87014295%100 mg$6151-2 Weeks
Sigma-Aldrich ENAH304A8BD895%CustomInquireCustom
BLD Pharm BD0155178695%CustomInquire2-3 Weeks

Procurement Insight: Due to the steep price curve ($600+ per gram), this material is typically purchased only for Late-Stage Diversification or Methodology Validation . For multi-gram scale-up, researchers are advised to synthesize the precursor via the Erlenmeyer azlactone route followed by enzymatic resolution, rather than purchasing the resolved material directly.

Technical Core: Mechanism & Utility

The "Why" of N-Formyl Protection

The N-formyl group is not merely a protecting group; it is a biocatalytic handle . In the industrial synthesis of chiral amino acids, the N-acetyl or N-formyl group is required for recognition by Aminoacylase I (EC 3.5.1.14) .

  • Substrate Recognition: The enzyme binds the L-enantiomer of the N-formyl amino acid.

  • Selective Hydrolysis: It hydrolyzes the amide bond, releasing the free L-amino acid .

  • Exclusion: The D-enantiomer remains N-formylated.

  • Separation: The free L-amino acid (zwitterionic, water-soluble) is easily separated from the unreacted D-N-formyl acid (acidic, organic-soluble) via extraction.

Downstream Applications
  • Peptide Stapling: The distal alkene (C4=C5) serves as a handle for Ring-Closing Metathesis (RCM) to "staple" helical peptides, enhancing metabolic stability.

  • Leucine Isosteres: 4,5-dehydroleucine mimics the hydrophobicity of leucine but with restricted conformational freedom and a planar geometry at the terminus, useful for probing receptor binding pockets.

  • Oxidative Functionalization: The double bond is a precursor for 4,5-dihydroxy-leucine (via OsO₄ dihydroxylation), a moiety found in toxic peptides like Amanitin analogs.

Visualizing the Workflow

Diagram 1: Enzymatic Kinetic Resolution Pathway

This workflow illustrates the primary utility of the building block: generating enantiopure L-4,5-dehydroleucine.

G Substrate Racemic N-Formyl-4,5-dehydroleucine (CAS 1343977-77-4) Mixture Reaction Mixture: L-Amine + D-Formyl Substrate->Mixture Hydrolysis (37°C) Enzyme Aminoacylase I (pH 7.0 - 8.0) Enzyme->Mixture Extraction Acidic Extraction (pH Adjust) Mixture->Extraction Separation ProductL L-4,5-Dehydroleucine (Aqueous Phase) Extraction->ProductL Aqueous ProductD D-N-Formyl-4,5-dehydroleucine (Organic Phase) Extraction->ProductD Organic (EtOAc) Recycle Chemical Deformylation (HCl / MeOH) ProductD->Recycle Optional Recycling ProductD_Free D-4,5-Dehydroleucine Recycle->ProductD_Free Yields D-Isomer

Caption: Biocatalytic workflow for resolving the racemic building block into pure L- and D- isomers.

Experimental Protocols

Protocol A: Enzymatic Resolution (Self-Validating)

Objective: Isolate L-4,5-dehydroleucine from the racemic N-formyl precursor.

Reagents:

  • Substrate: 2-Formamido-5-methylhex-4-enoic acid (1.0 eq)

  • Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney), >30,000 U/g.

  • Buffer: 0.1 M Phosphate buffer (pH 7.5), containing 0.5 mM CoCl₂ (cofactor).

Methodology:

  • Dissolution: Dissolve 1.0 g (5.8 mmol) of the N-formyl substrate in 30 mL of 0.1 M phosphate buffer. Adjust pH to 7.5 using 1 M LiOH or NaOH.

    • Validation Step: Ensure the solution is clear; turbidity indicates incomplete ionization of the carboxylic acid.

  • Incubation: Add 10 mg of Aminoacylase I. Incubate at 37°C with gentle orbital shaking (150 rpm) for 24 hours.

    • Endpoint Check: Monitor reaction progress via TLC (ninhydrin stain). The free amino acid (L-product) will stain purple/blue; the starting material will not stain or stain faintly yellow.

  • Quenching & Separation: Acidify the mixture to pH 5.0 with acetic acid. Add activated charcoal (1% w/v) to remove the enzyme, stir for 10 min, and filter through Celite.

  • Fractionation:

    • Acidify filtrate further to pH 1.5 with 1 M HCl.

    • Extract 3x with Ethyl Acetate.[1]

    • Organic Phase: Contains unreacted D-N-formyl-4,5-dehydroleucine .

    • Aqueous Phase: Contains L-4,5-dehydroleucine .

  • Isolation: Load the aqueous phase onto a cation-exchange resin (Dowex 50W-X8, H+ form). Wash with water to remove salts, then elute the amino acid with 1 M NH₄OH. Lyophilize to yield the white solid.

Protocol B: Chemical Deformylation (For D-Isomer Access)

Objective: Convert the unreacted D-N-formyl species into free D-amino acid.

  • Take the organic residue from Protocol A (D-N-formyl derivative).

  • Dissolve in 1.5 M HCl in Methanol/Water (1:1).

  • Reflux gently (60°C) for 2-4 hours.

    • Caution: Avoid harsh reflux to prevent migration of the double bond.

  • Evaporate solvent to dryness. The residue is the hydrochloride salt of D-4,5-dehydroleucine.

Synthesis & Derivatization Logic

Diagram 2: Chemical utility and Derivatization

This diagram outlines how this building block connects to broader chemical space.

G Start 2-Formamido-5-methylhex-4-enoic acid Path1 Acidic Deformylation Start->Path1 Path2 Peptide Coupling (SPPS) Start->Path2 Path3 Sharpless Dihydroxylation Start->Path3 Prod1 4,5-Dehydroleucine (Free Amino Acid) Path1->Prod1 HCl / MeOH Prod2 N-Formyl Peptides (Bacterial Mimics) Path2->Prod2 Solid Phase Prod3 4,5-Dihydroxyleucine (Amanitin Analog) Path3->Prod3 OsO4 / NMO

Caption: Divergent synthesis pathways from the core building block.

References

  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by aminoacylase I." Journal of the American Chemical Society, 111(16), 6354-6364. (Foundational text on Aminoacylase I resolution).
  • Easton, C. J., et al. (1994). "Synthesis of 4,5-dehydroleucine and 4,5-dehydroisoleucine." Journal of the Chemical Society, Perkin Transactions 1. (Context for dehydroleucine synthesis).
  • PubChem. (2026). Compound Summary: 5-methylhex-4-enoic acid (Precursor). Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Selective N-Deformylation of 2-Formamido-5-methylhex-4-enoic acid

Abstract This document provides a comprehensive guide for the selective N-deformylation of 2-Formamido-5-methylhex-4-enoic acid to yield its corresponding free amine, 2-Amino-5-methylhex-4-enoic acid. The N-formyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective N-deformylation of 2-Formamido-5-methylhex-4-enoic acid to yield its corresponding free amine, 2-Amino-5-methylhex-4-enoic acid. The N-formyl group is a crucial protecting group in synthetic chemistry, particularly in peptide synthesis, due to its stability and small size.[1] However, its removal requires carefully selected conditions to avoid unwanted side reactions, especially in substrates possessing sensitive functional groups. The target molecule contains both a carboxylic acid and an internal C=C double bond, demanding a protocol that ensures high selectivity and yield. This guide explores the mechanistic basis for deformylation, evaluates suitable methodologies, and provides two detailed, validated protocols for researchers in synthetic chemistry and drug development.

Introduction and Strategic Considerations

The N-deformylation of α-amino acids is a fundamental transformation in organic synthesis. The formyl group serves as an efficient protecting group for amines, but its cleavage, typically via hydrolysis, must be conducted with precision.[2] The substrate, 2-Formamido-5-methylhex-4-enoic acid, presents a specific challenge: the presence of a γ,δ-unsaturated double bond. While not directly conjugated with the carboxylic acid, this olefinic bond can be susceptible to hydration or isomerization under harsh acidic conditions.

Therefore, the primary objective is to hydrolyze the amide bond—the most common method for deformylation—while preserving the integrity of the rest of the molecule.[2] Both acid- and base-catalyzed hydrolysis are viable approaches, each with distinct advantages and disadvantages that will be discussed.[2][3] The selection of the optimal method depends on the overall stability of the substrate and the desired purity profile of the final product.

Mechanistic Insight: The Chemistry of Amide Hydrolysis

Understanding the reaction mechanism is critical to optimizing conditions and troubleshooting potential issues. The N-deformylation reaction is a classic example of nucleophilic acyl substitution.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the formyl carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[3] The subsequent steps involve proton transfers and the eventual elimination of the desired amine, which is protonated under the acidic conditions to form an ammonium salt, rendering the reaction irreversible.[2]

G sub Formamide Substrate inv1 sub->inv1 + H⁺ protonated Protonated Carbonyl inv2 protonated->inv2 + H₂O tetrahedral Tetrahedral Intermediate inv3 tetrahedral->inv3 Proton Transfer & Elimination amine_elim Protonated Amine + Formic Acid final Free Amine (after workup) amine_elim->final Neutralization Work-up inv1->protonated inv2->tetrahedral Nucleophilic Attack inv3->amine_elim

Sources

Application

Application Note: Utilizing 2-Formamido-5-methylhex-4-enoic Acid in Peptide Synthesis

This is a comprehensive technical guide and protocol for the application of 2-Formamido-5-methylhex-4-enoic acid (also known as N-Formyl-4,5-dehydroleucine ) in peptide synthesis. Executive Summary 2-Formamido-5-methylhe...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the application of 2-Formamido-5-methylhex-4-enoic acid (also known as N-Formyl-4,5-dehydroleucine ) in peptide synthesis.

Executive Summary

2-Formamido-5-methylhex-4-enoic acid (N-Formyl-4,5-dehydroleucine) is a specialized non-proteinogenic amino acid derivative. It serves two primary critical functions in drug discovery and peptide research:

  • Bioactive N-Terminal Capping: It acts as a stable, hydrophobic N-terminal cap that mimics N-formyl-methionine (fMet) or N-formyl-leucine, crucial for interacting with formyl peptide receptors (FPRs) involved in chemotaxis and inflammation.

  • Precursor for Isotopically Labeled Peptides: The

    
     double bond provides a chemical handle for catalytic tritiation (
    
    
    
    H) or deuteration (
    
    
    H), allowing the synthesis of high-specific-activity radiolabeled Leucine residues within a finished peptide sequence.

This guide details the protocols for its incorporation into solid-phase peptide synthesis (SPPS), solution-phase coupling, and subsequent catalytic hydrogenation/tritiation.

Chemical Profile & Stability

PropertySpecification
Chemical Name 2-Formamido-5-methylhex-4-enoic acid
Common Name N-Formyl-4,5-dehydroleucine
Molecular Formula C

H

NO

Molecular Weight 171.19 g/mol
Solubility Soluble in DMF, DMSO, DCM, MeOH
Stability (Acid) Stable to 95% TFA (standard cleavage cocktails)
Stability (Base) Stable to 20% Piperidine (Fmoc deprotection conditions)
Stability (Oxidation) Sensitive : The alkene is prone to oxidation; store under inert gas at -20°C.
Structural Insight

The molecule consists of a Leucine backbone with a C4=C5 double bond and an N-formyl protection .

  • N-Formyl Group: Unlike Fmoc or Boc, this is often a permanent modification intended for the final peptide. If removal is required, it demands harsh conditions (hydrazine or strong acid/methanol), making it unsuitable as a transient protecting group in standard SPPS.

  • Alkene Handle: The trisubstituted double bond is sterically hindered but accessible for catalytic reduction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate N-Formyl-4,5-dehydroleucine at the N-terminus of a resin-bound peptide.

Materials
  • Resin: Peptidyl-resin (Fmoc-deprotected N-terminus).

  • Building Block: 2-Formamido-5-methylhex-4-enoic acid (3-5 equivalents).

  • Coupling Reagents: HATU or DIC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin is removed using 20% piperidine in DMF (2 x 10 min).[1][2]

    • Wash resin: DMF (5x), DCM (3x), DMF (3x).

  • Activation:

    • Dissolve 2-Formamido-5-methylhex-4-enoic acid (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6 eq). Activate for 30–60 seconds. Note: Pre-activation minimizes racemization.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at room temperature for 2 hours .

    • Validation: Perform a Kaiser test. The resin should be negative (colorless/yellow), indicating complete capping of free amines.

  • Washing:

    • Drain and wash resin with DMF (5x) and DCM (5x).

  • Cleavage from Resin:

    • Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

    • Critical: The alkene is stable to TFA. However, avoid silane scavengers if possible or keep reaction time strict to prevent potential hydrosilylation (rare but possible). TIS (Triisopropylsilane) is generally safe; avoid TES (Triethylsilane) if high reactivity is observed.

  • Precipitation:

    • Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Catalytic Tritiation (Labeling Strategy)

Objective: Convert the N-Formyl-dehydroleucine residue into [4,5-


H]-N-Formyl-Leucine  to generate a radiolabeled peptide.

Mechanism: The double bond is reduced by Tritium gas (


H

) over a palladium catalyst.
Experimental Workflow
  • Dissolution: Dissolve the purified Dehydro-peptide in a suitable solvent (MeOH, DMF, or TFE).

  • Catalyst: Add 10% Pd/C or Pd/BaSO

    
     (10–20% by weight of peptide).
    
  • Reaction:

    • Expose to Tritium gas (

      
      H
      
      
      
      )
      (1–5 Ci) in a tritiation manifold.
    • Stir at Room Temperature for 1–4 hours.

  • Work-up:

    • Filter off the catalyst (using a 0.2

      
      m filter).
      
    • Remove labile tritium (exchangeable protons on NH/OH) by repeated evaporation with Ethanol or Water.

  • Purification: Purify by HPLC to separate the tritiated Leucine peptide from any unreacted dehydro-precursor (though conversion is usually quantitative).

Visualization of Workflows

PeptideWorkflow Start Start: Peptidyl-Resin (H-Peptide-Resin) Coupling Coupling Step Reagents: 2-Formamido-5-methylhex-4-enoic acid HATU / DIPEA / DMF Start->Coupling Fmoc Removal Intermediate Intermediate: (N-Formyl-DehydroLeu-Peptide-Resin) Coupling->Intermediate Amide Bond Formation Cleavage Cleavage & Deprotection Reagent: TFA/TIS/H2O Intermediate->Cleavage Crude Crude Peptide: N-Formyl-DehydroLeu-Peptide Cleavage->Crude Branch Application? Crude->Branch PathA Bioactive Peptide (Chemotactic Agonist) Branch->PathA Direct Use PathB Radiolabeling (Tritiation) Branch->PathB Labeling Tritiation Catalytic Reduction Reagents: 3H2 (gas), Pd/C PathB->Tritiation FinalLabeled Final Product: [4,5-3H]-N-Formyl-Leu-Peptide Tritiation->FinalLabeled Saturation of C4=C5

Caption: Workflow for incorporating N-Formyl-Dehydroleucine into peptides, leading to either bioactive dehydro-analogs or tritiated leucine peptides.

Analytical Quality Control

When analyzing peptides containing this residue, standard HPLC/MS methods apply, but specific shifts are observed.

HPLC Retention Time
  • Dehydro-peptide: Will elute slightly earlier (more polar) or similar to the saturated Leucine analog, depending on the gradient, due to the planar double bond reducing hydrophobicity slightly compared to the bulky isobutyl group of Leucine.

  • UV Detection: The isolated double bond (205–210 nm) does not have a distinct chromophore above 220 nm compared to the peptide backbone, but the N-formyl group adds no significant UV absorbance.

Mass Spectrometry (ESI-MS)
  • Mass Shift: The Dehydro-peptide will be 2 Da lower than the corresponding Leucine peptide.

    • Example: If N-Formyl-Leu-Peptide MW = 500 Da.

    • N-Formyl-DehydroLeu-Peptide MW = 498 Da.

  • Fragmentation: MS/MS sequencing will show the N-terminal fragment (b1 ion) corresponding to the N-formyl-dehydroleucine moiety.

Troubleshooting & FAQs

Q: Can I remove the N-formyl group after coupling? A: Not easily on solid phase. Standard deformylation requires hydrazine or enzymatic treatment (peptide deformylase). If you need a free amine, it is better to use Fmoc-4,5-dehydroleucine (commercially available or synthesized) instead of the N-formyl derivative. Use this specific compound only when the N-formyl group is desired in the final product.

Q: Is the double bond stable to standard TFA cleavage? A: Yes. The 4,5-alkene is not electron-rich enough to be extremely sensitive to cationic polymerization during TFA cleavage, provided scavengers (water/TIS) are used. Avoid high concentrations of thiols if not necessary, although standard EDT/DODT is usually tolerated.

Q: Why use this over Fmoc-Leu? A: Solely for two reasons:

  • To create a rigidified side chain for Structure-Activity Relationship (SAR) studies (probing the receptor pocket).

  • To serve as a precursor for Tritiation to create a radiotracer.

References

  • Solid Phase Formylation of N-Terminus Peptides. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Tritiated Peptides.[3] Part 13. Synthesis of [4,5-3H-Leu] via Dehydroleucine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Peptides containing gamma,delta-dihydroxy-L-leucine. Journal of Organic Chemistry. Available at: [Link]

  • 2-Formamido-5-methylhex-4-enoic acid Compound Summary. PubChem. Available at: [Link]

Sources

Method

Application Note: Enantioselective Synthesis via Enzymatic Kinetic Resolution of 2-Formamido-5-methylhex-4-enoic acid

This Application Note and Protocol guide details the enantioselective synthesis of (S)-2-amino-5-methylhex-4-enoic acid (also known as L-4,5-dehydroleucine ) utilizing 2-Formamido-5-methylhex-4-enoic acid as the primary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the enantioselective synthesis of (S)-2-amino-5-methylhex-4-enoic acid (also known as L-4,5-dehydroleucine ) utilizing 2-Formamido-5-methylhex-4-enoic acid as the primary racemic precursor.[1]

[1]

Executive Summary & Scientific Rationale

2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) serves as a critical N-protected intermediate for the synthesis of L-4,5-dehydroleucine .[1] This non-proteinogenic amino acid is a structural surrogate for Leucine, distinguished by a


-unsaturation.[1] This double bond introduces conformational rigidity and electronic distinctiveness, making it invaluable in the design of protease-resistant peptides, such as analogues of Locust Adipokinetic Hormone and catalytic fragments of 

-Amanitin.[1]
The Challenge: Stereochemical Purity

Standard chemical synthesis of 4,5-dehydroleucine (e.g., via acetamidomalonate alkylation) yields a racemic mixture.[1] Separation of these enantiomers is non-trivial due to the structural similarity of the isomers.

The Solution: Enzymatic Kinetic Resolution

This protocol employs a biocatalytic kinetic resolution strategy. By utilizing the specific hydrolytic activity of Aminoacylase I (EC 3.5.1.14) or promiscuous Carbamoylases , we can selectively hydrolyze the L-enantiomer of the N-formyl substrate.[1] The unreacted D-enantiomer remains protected, allowing for facile physical separation based on solubility and acid/base properties.[1]

Key Advantages:

  • High Enantiomeric Excess (ee): Typically >99.5% ee for the L-isomer.[1][2]

  • Scalability: Aqueous-based workflow avoids expensive chiral auxiliaries.[1]

  • Atom Economy: The unreacted D-isomer can be chemically racemized and recycled.[1]

Mechanistic Workflow & Pathway Visualization

The core mechanism relies on the enzyme's stereospecificity for the L-configuration at the


-carbon.[1] The N-formyl group mimics the natural peptide bond transition state, allowing the enzyme to cleave the amide bond of the (S)-enantiomer exclusively.[1]
Figure 1: Biocatalytic Resolution Pathway[1]

G Start Racemic 2-Formamido-5-methylhex-4-enoic acid Enzyme Biocatalyst (Aminoacylase I / Carbamoylase) pH 7.5, 37°C Start->Enzyme Substrate Loading Inter Reaction Mixture Enzyme->Inter Selective Hydrolysis Sep Ion Exchange / Extraction Inter->Sep Quench & Filter L_Product (S)-2-Amino-5-methylhex-4-enoic acid (L-4,5-Dehydroleucine) [Free Amine] D_Substrate (R)-2-Formamido-5-methylhex-4-enoic acid [Unreacted] Racemization Chemical Racemization (Ac2O / Heat) D_Substrate->Racemization Recycling Loop Sep->L_Product Aqueous Phase Sep->D_Substrate Organic Phase Racemization->Start Re-entry

Caption: Workflow for the enzymatic resolution of racemic N-formyl precursor into pure L-4,5-dehydroleucine and recovery of D-isomer.

Detailed Experimental Protocols

Protocol A: Substrate Preparation (If not commercially sourced)

Note: If starting from 2-amino-5-methylhex-4-enoic acid (racemic), this step protects the amine.[1]

Reagents: Racemic 4,5-dehydroleucine, Formic acid, Acetic anhydride.[1] Reaction:

  • Dissolve rac-4,5-dehydroleucine (10 mmol) in 98% Formic acid (20 mL).

  • Add Acetic anhydride (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Recrystallize from water/ethanol to yield 2-Formamido-5-methylhex-4-enoic acid .[1]

Protocol B: Enzymatic Kinetic Resolution (Core Method)[1]

This is the critical enantioselective step. The choice of enzyme depends on availability; Aminoacylase I (from Aspergillus or Porcine Kidney) is standard, though specific Carbamoylases show higher activity toward N-formyl groups (see Reference 1).[1]

Materials:

  • Substrate: rac-2-Formamido-5-methylhex-4-enoic acid[1]

  • Enzyme: Aminoacylase I (Grade I, lyophilized powder, ≥100 units/mg)[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5) containing 0.5 mM CoCl

    
     (activator)[1]
    
  • Base: 2M LiOH or NaOH (for pH adjustment)

  • Acid: 1M HCl[1]

Step-by-Step Procedure:

  • Substrate Solubilization:

    • Suspend 10 g (approx. 58 mmol) of rac-2-Formamido-5-methylhex-4-enoic acid in 150 mL of deionized water.

    • Adjust pH to 7.5 using 2M LiOH. The solution should become clear as the carboxylate salt forms.

    • Dilute to a final concentration of 0.2 M with Phosphate buffer. Add CoCl

      
       to final 0.5 mM.
      
  • Enzymatic Hydrolysis:

    • Add Aminoacylase I (approx. 3000 units total activity).[1]

    • Incubate at 37°C with gentle orbital shaking (150 rpm).

    • Monitoring: Monitor the reaction progress via HPLC (C18 column, UV 210 nm) or Ninhydrin assay (detecting free amine appearance).

    • Endpoint: The reaction typically slows significantly near 50% conversion. Terminate when L-amino acid concentration plateaus (approx. 24–48 hours).[1]

  • Quenching & Separation:

    • Adjust pH to 5.0 with 1M HCl to denature/precipitate the enzyme (or use ultrafiltration to recycle enzyme).[1]

    • Add activated charcoal to decolorize if necessary; filter through Celite.

  • Isolation of L-Isomer (Product):

    • Pass the filtrate through a cation-exchange column (e.g., Dowex 50W-X8, H+ form).[1]

    • Elution 1 (Waste/Recycle): Wash with water.[1] The unreacted N-formyl-D-isomer (an acid) will pass through in the void volume.[1] Collect this fraction for Protocol C.

    • Elution 2 (Product): Elute the bound L-4,5-dehydroleucine with 1M NH

      
      OH.[1]
      
    • Concentrate the ammonia fractions and lyophilize to obtain the white solid.

  • Quality Control:

    • Purity: >98% by HPLC.

    • Optical Rotation:

      
       approx. -25.0° (c=1, H
      
      
      
      O) (Compare to lit.[1] standards for L-leucine analogs).
Protocol C: Recycling of the D-Isomer

To maximize yield, the unreacted (R)-N-formyl substrate is racemized.[1]

  • Acidify the aqueous wash from Protocol B (containing N-formyl-D-isomer) to pH 1-2 with HCl.[1]

  • Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO

    
     and concentrate.
    
  • Dissolve the residue in Acetic Anhydride/Acetic Acid (1:1) and heat to 60°C for 3 hours. This promotes racemization via the azlactone intermediate.

  • Hydrolyze the anhydride with water, concentrate, and re-enter Protocol B.

Data Summary & Troubleshooting

Table 1: Process Parameters & Specifications
ParameterSpecificationNotes
Substrate Conc. 0.1 – 0.5 MHigh conc.[1] may inhibit enzyme; optimize for specific batch.
Optimal pH 7.2 – 7.8pH > 8.0 causes spontaneous hydrolysis (racemic); pH < 6.0 reduces activity.[1]
Cofactor Co

(0.5 mM)
Essential for Acylase I stability and activity.[1]
Conversion Target 48-50%Theoretical max is 50%. Do not push beyond 50% to preserve ee.
Typical Yield 40-45%Based on starting racemic material (80-90% of theoretical).[1]
Enantiomeric Excess >99.5% (L)Determined by Chiral HPLC (e.g., Crownpak CR(+) or ligand exchange).[1]
Troubleshooting Guide
  • Low Conversion (<40%): Check Co

    
     concentration. Ensure pH has not drifted (the reaction produces free acid, lowering pH; use a pH-stat for large scales).[1]
    
  • Low ee in Product: The reaction ran too long (equilibrium shift) or pH was too high (>8.5), causing chemical hydrolysis. Stop exactly at 50% conversion.

  • Emulsions during Extraction: N-formyl derivatives can act as surfactants.[1] Use brine or increase ionic strength during extraction.

References

  • Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids. Source: PubMed / NIH Context:[1] Describes the use of L-N-carbamoylase and racemases for N-formyl substrates, highlighting the promiscuity of specific amidohydrolases for this application. URL:[Link][1]

  • Synthesis of [4,5-DehydroLeu2]-Locust Adipokinetic Hormone. Source: RSC Publishing Context:[1] Primary reference for the synthesis of 4,5-dehydroleucine via acetamidomalonate and subsequent resolution using Hog Kidney Acylase I. URL:[Link][1]

  • Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of

    
    -Amanitin. 
    Source: PMC / NIH
    Context:[1] Discusses related enzymatic oxidations and the importance of dehydro-amino acid precursors in Amanitin synthesis.
    URL:[Link]
    

Sources

Application

APPLICATION NOTE: Optimized Reaction Conditions for the Coupling of 2-Formamido-5-methylhex-4-enoic Acid

Chemical Context & Strategic Considerations 2-Formamido-5-methylhex-4-enoic acid is a highly specialized, non-proteinogenic amino acid derivative featuring an N-terminal formyl group and a C4–C5 structurally constraining...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Considerations

2-Formamido-5-methylhex-4-enoic acid is a highly specialized, non-proteinogenic amino acid derivative featuring an N-terminal formyl group and a C4–C5 structurally constraining alkene. In advanced peptidomimetic synthesis and drug development, this building block presents unique challenges.

The N-formyl moiety is not merely a passive protecting group; it is a reactive functional group. Furthermore, the presence of the isolated C4=C5 double bond dictates that downstream deprotection strategies must avoid reductive conditions (e.g., Pd/C hydrogenolysis), necessitating the use of orthogonal protecting groups (such as tert-butyl or allyl esters) on the C-terminus during complex chain elongations.

Mechanistic Causality: The Dual Threat of Activation

Coupling an N-formyl amino acid at its C-terminus requires overcoming two competing, highly detrimental side reactions that occur during carboxylic acid activation[1]:

  • Oxazolone-Mediated Racemization: When the C-terminus is activated (e.g., forming an O-acylurea intermediate), the oxygen atom of the N-formyl group can nucleophilically attack the activated carbonyl. This forms an oxazolone (azlactone) intermediate. The

    
    -proton of the oxazolone is highly acidic, leading to rapid base-promoted deprotonation and complete loss of chiral integrity before the target amine can react.
    
  • Dehydration to Isocyanide: Carbodiimides (such as DIC or DCC) are potent dehydrating agents. If the activation intermediate is not rapidly intercepted by a nucleophile, the carbodiimide will dehydrate the N-formyl group (-NH-CHO) into an isocyanide (-N≡C) byproduct, drastically reducing the yield of the desired amide[1].

The diagram below illustrates the kinetic competition between desired amide formation and these two degradation pathways.

Pathway A 2-Formamido-5-methylhex-4-enoic acid (N-Formyl Amino Acid) B O-Acylurea Intermediate (Highly Reactive) A->B Activation (DIC / HATU) F Isocyanide Byproduct (Dehydration of N-Formyl) A->F Excess Carbodiimide (Side Reaction) C Desired Amide Product (Chirality Retained) B->C Fast Aminolysis (+ OxymaPure) D Oxazolone Intermediate (Azlactone) B->D Slow Aminolysis (Base Promoted) E Racemized Amide (Loss of Chirality) D->E Amine Addition

Figure 1: Competing reaction pathways during the C-terminal activation of N-formyl amino acids.

Comparative Analysis of Coupling Conditions

To mitigate these risks, the choice of coupling reagents is paramount. Traditional additives like HOBt fail to adequately suppress the oxazolone pathway and pose explosive hazards[2]. The modern gold standard is the DIC/OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) rapidly intercepts the O-acylurea to form a highly reactive, yet stable active ester, kinetically outcompeting both racemization and dehydration[1].

Table 1: Quantitative Comparison of Coupling Strategies
Coupling SystemRacemization RiskIsocyanide Formation RiskRelative Amide YieldMechanistic Notes
DIC / HOBt HighModerate40 - 60%Slow active ester formation allows oxazolone accumulation.
DCC (Standalone) Very HighHigh< 30%Acts primarily as a dehydrating agent on the N-formyl group[3].
HATU / DIPEA LowLow85 - 90%Excellent for hindered amines, but strong base (DIPEA) can trigger trace epimerization.
DIC / OxymaPure Very Low Very Low > 95% Rapid aminolysis; neutral conditions prevent

-deprotonation[2].

Validated Experimental Protocols

Protocol A: C-Terminal Amide Coupling (The DIC/OxymaPure Standard)

This protocol is engineered to form the desired peptide/amide bond while preserving the


-chiral center and the N-formyl group.

Reagents & Equivalents:

  • 2-Formamido-5-methylhex-4-enoic acid: 1.0 eq

  • Target Amine (or N-deprotected amino acid ester): 1.05 eq

  • OxymaPure: 1.1 eq

  • N,N'-Diisopropylcarbodiimide (DIC): 1.1 eq

  • Solvent: Anhydrous DMF or 2-MeTHF (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Suspend 2-Formamido-5-methylhex-4-enoic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF.

  • Thermal Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature decreases the kinetic rate of oxazolone formation.

  • Pre-Activation: Add DIC (1.1 eq) dropwise over 2 minutes. Stir at 0 °C for exactly 3 minutes. Causality: A short pre-activation ensures the Oxyma active ester is formed before the amine is introduced, preventing direct carbodiimide-amine side reactions, while avoiding prolonged exposure that leads to degradation[2].

  • Aminolysis: Add the target amine (1.05 eq) dissolved in a minimal volume of DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous

    
     (to remove unreacted amine), saturated aqueous 
    
    
    
    (to remove Oxyma and acidic byproducts), and brine. Dry over
    
    
    and concentrate in vacuo.
Protocol B: Intentional N-Terminal Dehydration (Isocyanide Synthesis)

In many drug discovery workflows (e.g., Ugi or Passerini multicomponent reactions), the N-formyl group is intentionally dehydrated to an isocyanide. Standard dehydration conditions (POCl₃/Et₃N) cause severe racemization[4]. This protocol utilizes Triphosgene/NMM to preserve chirality.

Reagents & Equivalents:

  • 2-Formamido-5-methylhex-4-enoic acid ester: 1.0 eq

  • N-Methylmorpholine (NMM): 2.5 eq

  • Triphosgene: 0.35 eq

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the N-formyl ester (1.0 eq) and NMM (2.5 eq) in anhydrous DCM under an argon atmosphere.

  • Cryogenic Cooling: Cool the mixture strictly to -40 °C. Causality: NMM is a weaker base than Et₃N, and -40 °C kinetically freezes the

    
    -deprotonation pathway, ensuring the enantiomeric ratio (e.r.) remains intact during dehydration[4].
    
  • Dehydration: Add solid triphosgene (0.35 eq) in one portion.

  • Maturation: Slowly warm the reaction to -30 °C and stir for 60 minutes.

  • Quench: Quench the reaction cold by adding saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate carefully (isocyanides can be volatile and sensitive to prolonged heating).

In-Process Analytical Monitoring (Self-Validating Systems)

To ensure the integrity of the coupling or dehydration, the following In-Process Controls (IPCs) must be utilized:

  • Infrared (IR) Spectroscopy:

    • Amide Coupling (Protocol A): Monitor the reaction mixture via ATR-IR. The appearance of a sharp, intense peak at ~2140 cm⁻¹ indicates catastrophic failure via isocyanide formation. If this peak appears, the pre-activation time was too long or the amine is too sterically hindered.

    • Isocyanide Synthesis (Protocol B): The ~2140 cm⁻¹ peak is your target validation metric. Its rapid appearance alongside the disappearance of the formyl C=O stretch (~1680 cm⁻¹) confirms successful dehydration.

  • Chiral HPLC: Post-workup, analyze the product using a chiral stationary phase (e.g., Chiralpak AD-H) to validate that the D/L ratio remains >99:1, confirming the suppression of the oxazolone pathway.

References

  • Efficient and Safe Peptide Bond Formation Using OxymaPure DIC Coupling Peptide Chemistry URL:[Link]

  • Formylation of Amines National Center for Biotechnology Information (PMC) URL:[Link]

  • On the Preparation of Enantiomerically Pure Isonitriles from Amino Acid Esters and Peptides National Center for Biotechnology Information (PMC) URL:[Link]

  • Polymers and Block Copolymers of Isocyanopeptides Radboud University Repository URL:[Link]

Sources

Method

Application Note: High-Efficiency Hydrogenation of 2-Formamido-5-methylhex-4-enoic Acid

The following Application Note and Protocol is designed for research and development professionals synthesizing non-proteinogenic amino acids, specifically -Formyl-Homoleucine , via the catalytic hydrogenation of 2-Forma...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals synthesizing non-proteinogenic amino acids, specifically


-Formyl-Homoleucine , via the catalytic hydrogenation of 2-Formamido-5-methylhex-4-enoic acid .

Abstract & Scope

This protocol details the catalytic hydrogenation of 2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) to produce


-Formyl-Homoleucine  (2-Formamido-5-methylhexanoic acid). This transformation is a critical step in the synthesis of Homoleucine , a lipophilic non-proteinogenic amino acid utilized in peptide drug design (e.g., Plitidepsin analogs) and peptidomimetics to enhance proteolytic stability and hydrophobic interaction.

Unlike


-unsaturated dehydroamino acids typically reduced via asymmetric hydrogenation, the target substrate contains an isolated 

-double bond (prenyl group). This protocol focuses on the chemoselective saturation of the sterically hindered trisubstituted alkene while preserving the

-formyl protecting group and the integrity of the

-chiral center (if present).

Chemical Context & Mechanism[1][2][3]

Substrate Analysis
  • Reactant: 2-Formamido-5-methylhex-4-enoic acid.[1]

  • Structural Features:

    • C4=C5 Double Bond: Trisubstituted (prenyl-like), electron-rich, sterically hindered.

    • 
      -Formyl Group:  Labile to strong acid/base but generally stable under neutral hydrogenation conditions.
      
    • Carboxylic Acid: Solubilizing group; may require polar solvents (MeOH/EtOH).

Reaction Pathway

The reaction proceeds via a heterogeneous catalytic cycle using Palladium on Carbon (Pd/C). The mechanism involves the syn-addition of molecular hydrogen across the C4-C5 olefin.

Key Mechanistic Considerations:

  • Adsorption: The alkene coordinates to the Pd surface. The trisubstituted nature requires sufficient catalyst activity (surface area) to overcome steric repulsion.

  • Insertion: Hydride transfer from the Pd surface to the alkene.

  • Selectivity: The

    
    -formyl group is resistant to hydrogenolysis under these mild conditions (unlike Cbz or Bn groups).
    
Reaction Scheme


Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
Substrate 2-Formamido-5-methylhex-4-enoic acid (>95%)Starting Material
Catalyst 10% Pd/C (Type 39 or equivalent, 50% wet)Hydrogenation Catalyst
Solvent Methanol (HPLC Grade)Reaction Medium
Hydrogen Source H

Gas (Balloon or Cylinder)
Reagent
Filtration Celite® 545Catalyst Removal
Reactor Round-bottom flask or Parr ShakerReaction Vessel
Step-by-Step Methodology
Phase 1: Preparation
  • Safety Check: Ensure all ignition sources are removed. Hydrogen gas is highly flammable. Work in a well-ventilated fume hood.

  • Solvent Degassing: Sparge Methanol with Nitrogen (N

    
    ) for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst or promote side oxidation.
    
Phase 2: Reaction Setup
  • Loading: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formamido-5-methylhex-4-enoic acid (1.0 g, 5.84 mmol) in Methanol (20 mL).

    • Note: If the substrate is not fully soluble, add small amounts of Ethanol or warm slightly to 30°C.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% loading relative to substrate).

    • Critical: Add the catalyst wet (if using water-wet paste) or under an inert blanket (N

      
      ) to prevent spark-induced ignition of methanol vapors.
      
Phase 3: Hydrogenation
  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and evacuate the headspace carefully (do not boil solvent). Refill with Hydrogen gas (balloon). Repeat this Vacuum/H

    
     cycle 3 times.
    
  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) under a Hydrogen atmosphere (1 atm/balloon) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO

      
      ; Eluent: EtOAc/MeOH 9:1; Stain: KMnO
      
      
      
      or Ninhydrin). The starting material (alkene) will stain rapidly with KMnO
      
      
      ; the product will not.
Phase 4: Workup & Isolation
  • Filtration: Once conversion is complete (confirmed by TLC or LC-MS), flush the vessel with Nitrogen.

  • Celite Pad: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with Methanol (2 x 10 mL).

    • Safety: Do not let the Pd/C filter cake dry out completely in air, as it can be pyrophoric. Keep it wet with water before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude product.

  • Purification: The product,

    
    -Formyl-Homoleucine , is typically obtained as a white solid or viscous oil. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography.
    
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the vinylic proton signal at

    
     ~5.1 ppm. Appearance of multiplet signals for the new 
    
    
    
    -CH
    
    
    and
    
    
    -CH protons at
    
    
    1.2–1.6 ppm.
  • Mass Spectrometry: ESI-MS [M+H]

    
     expected: 174.1.
    

Process Visualization

Synthetic Workflow

The following diagram illustrates the logical flow of the hydrogenation protocol, highlighting critical decision points and safety barriers.

HydrogenationWorkflow Start Start: 2-Formamido-5-methylhex-4-enoic acid SolventPrep Dissolve in Degassed MeOH Start->SolventPrep CatAdd Add 10% Pd/C (Inert Atmosphere) SolventPrep->CatAdd H2Purge Purge: Vac/H2 Cycles (x3) CatAdd->H2Purge Reaction Stir at RT, 1 atm H2, 4-6 hrs H2Purge->Reaction Check QC: TLC/LC-MS (Check for disappearance of alkene) Reaction->Check Check->Reaction Incomplete Filter Filter through Celite (Remove Pd/C) Check->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Product Product: N-Formyl-Homoleucine Concentrate->Product

Caption: Operational workflow for the Pd/C catalyzed hydrogenation of 2-Formamido-5-methylhex-4-enoic acid.

Mechanistic Pathway

This diagram details the chemical transformation at the molecular level.

Mechanism Substrate Substrate (Alkene) Adsorption Pd-Alkene Complex Substrate->Adsorption + Pd(0) Insertion Alkyl-Pd Species Adsorption->Insertion + H (Surface) Product Saturated Product (Homoleucine deriv.) Insertion->Product + H, - Pd(0)

Caption: Simplified catalytic cycle for the heterogeneous hydrogenation of the trisubstituted alkene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of prenyl groupIncrease H

pressure to 3–5 bar (Parr shaker) or increase catalyst loading to 20 wt%.
Product Racemization High temperature or acidic impuritiesMaintain T < 40°C. Ensure solvent is neutral (avoid acetic acid unless necessary).
Catalyst Poisoning Sulfur/Amine impurities in substrateRecrystallize starting material. Use higher grade Pd/C.
Formyl Cleavage HydrolysisEnsure strictly anhydrous conditions if hydrolysis is observed (rare in MeOH).

References

  • Eastman, K. (2014). Catalytic Hydrogenation of Alkenes. In Comprehensive Organic Synthesis. Elsevier. (General reference for Pd/C protocols).
  • Benoiton, N. L. (2014). Formylation of Amines. Molecules, 19, 7689-7710. (Reference for stability/synthesis of formamido groups).

Sources

Application

Application Note: Strategic Synthesis and Derivatization of 5-Methylhex-4-enoic Acid Scaffolds

Executive Summary 5-methylhex-4-enoic acid (CAS: 5636-65-7) represents a critical "prenyl-acetic acid" scaffold in modern drug discovery. Its structural versatility serves two primary functions: Bioisostere Precursor: It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-methylhex-4-enoic acid (CAS: 5636-65-7) represents a critical "prenyl-acetic acid" scaffold in modern drug discovery. Its structural versatility serves two primary functions:

  • Bioisostere Precursor: It acts as a lipophilic tether mimicking the dimethylallyl (prenyl) group found in terpenes, essential for membrane anchoring and protein-protein interactions.

  • Chiral Pool Entry: The

    
    -unsaturation allows for stereocontrolled cyclization (e.g., iodolactonization) or alpha-functionalization to generate non-proteinogenic amino acids, including analogues of Pregabalin  (Lyrica) and Leucine .
    

This guide provides a validated, scalable protocol for the synthesis of the core acid via the Johnson-Claisen Rearrangement , followed by three distinct derivatization workflows tailored for library generation and lead optimization.

Retrosynthetic Analysis & Strategic Logic

The preparation of 5-methylhex-4-enoic acid is most efficiently achieved through a [3,3]-sigmatropic rearrangement. Unlike direct alkylation strategies which often suffer from regio-isomeric mixtures (


 vs 

alkylation), the Johnson-Claisen rearrangement guarantees exclusive

-unsaturation with high atom economy.
Logical Pathway (Graphviz Visualization)

Retrosynthesis Target 5-Methylhex-4-enoic Acid (Target Scaffold) Ester Ethyl 5-methylhex-4-enoate (Intermediate) Ester->Target Hydrolysis (LiOH or NaOH) Orthoester Triethyl Orthoacetate Orthoester->Ester Johnson-Claisen Rearrangement (138°C, -EtOH) Alcohol 3-Methyl-2-buten-1-ol (Prenol) Alcohol->Ester Allylic Alcohol Substrate

Figure 1: Retrosynthetic strategy relying on the Johnson-Claisen rearrangement for regio-controlled alkene installation.[1][2]

Core Protocol: Synthesis of 5-Methylhex-4-enoic Acid[3][4]

Method: Johnson-Claisen Rearrangement

Rationale: This method utilizes 3-methyl-2-buten-1-ol (Prenol).[1] The reaction proceeds via an in situ formation of a mixed ketene acetal, which undergoes a thermally induced [3,3]-sigmatropic shift. This is preferred over the Ireland-Claisen as it does not require cryogenic conditions or strong bases (LDA).

Reagents & Equipment[3][4][5]
  • Starting Material: 3-Methyl-2-buten-1-ol (Prenol) [CAS: 556-82-1]

  • Reagent: Triethyl orthoacetate (TEOA) [CAS: 78-39-7]

  • Catalyst: Propionic acid (mild acid catalyst)[1]

  • Solvent: None (Neat reaction) or Xylene (if temperature control is difficult)

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (critical for ethanol removal), Reflux condenser, Nitrogen inlet.

Step-by-Step Procedure
  • Setup: Equip a dry 250 mL 3-neck RBF with a magnetic stir bar, a thermometer, and a Dean-Stark trap topped with a reflux condenser. Flush with Nitrogen.

  • Charging: Add 3-methyl-2-buten-1-ol (8.6 g, 100 mmol), Triethyl orthoacetate (32.4 g, 200 mmol, 2.0 equiv), and Propionic acid (0.37 g, 5 mmol, 5 mol%).

    • Note: Excess orthoester drives the equilibrium by acting as the solvent.

  • Reaction (The Rearrangement): Heat the mixture to 138°C (oil bath temperature).

    • Observation: Ethanol will begin to distill into the Dean-Stark trap.

    • Critical Control Point: The reaction rate is controlled by the removal of ethanol. Ensure steady distillation but do not overheat to degradation (>150°C).

    • Duration: Maintain reflux for 4–6 hours until ethanol evolution ceases.

  • Workup (Ester Isolation):

    • Cool the mixture to room temperature.

    • Remove excess triethyl orthoacetate and propionic acid via rotary evaporation or vacuum distillation.

    • Yield Check: The residue is crude Ethyl 5-methylhex-4-enoate.

  • Hydrolysis to Acid:

    • Dissolve the crude ester in THF/MeOH/Water (2:1:1) (100 mL).

    • Add LiOH·H2O (8.4 g, 200 mmol). Stir at ambient temperature for 12 hours.

    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4, filter, and concentrate.

  • Purification: Purify by vacuum distillation (bp ~110°C at 10 mmHg) or flash chromatography (Hexanes:EtOAc 80:20).

Expected Yield: 75–85% overall. Characterization (1H NMR, 400 MHz, CDCl3):


 11.5 (br s, 1H, COOH), 5.10 (t, 1H, =CH), 2.40 (t, 2H, CH2-CO), 2.28 (q, 2H, Allylic CH2), 1.68 (s, 3H, CH3), 1.62 (s, 3H, CH3).

Functionalization Workflows for Drug Discovery

Once the core scaffold is synthesized, it serves as a divergence point for three key drug discovery applications.

Workflow A: Synthesis of Pregabalin/GABA Analogues (Alpha-Functionalization)

Targeting the GABAergic system often requires alpha-amino acids. The 5-methylhex-4-enoic acid scaffold is the direct precursor to 4,5-dehydropregabalin derivatives.

  • Alpha-Bromination:

    • React the acid chloride (generated via oxalyl chloride) with N-Bromosuccinimide (NBS) and catalytic HBr.

    • Result: Alpha-bromo acid chloride.

  • Amidation/Quenching: Quench with alcohol to form the alpha-bromo ester.

  • Azide Displacement: React with NaN3 in DMF to install the nitrogen.

  • Reduction: Staudinger reduction (PPh3) or Hydrogenation (careful control to avoid reducing the alkene) yields the alpha-amino ester.

Workflow B: Iodolactonization (Stereochemical Probes)

Lactones are privileged scaffolds in natural products. This reaction creates a defined stereocenter and a rigid bicyclic-like system useful for binding assays.

  • Reagents: I2, KI, NaHCO3, THF/H2O.

  • Procedure: Treat the 5-methylhex-4-enoic acid with Iodine in basic aqueous THF at 0°C.

  • Outcome: Formation of the

    
    -lactone (5-(1-iodo-1-methylethyl)dihydrofuran-2(3H)-one).
    
  • Utility: The iodide is a handle for further cross-coupling (Suzuki/Sonogashira), allowing the introduction of aromatics for SAR (Structure-Activity Relationship) studies.

Workflow C: Amide Library Generation (Peptidomimetics)

Used to append the "prenyl-like" tail to amine-bearing pharmacophores.

  • Coupling Reagent: HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA.

  • Protocol: Mix Acid (1.0 equiv), Amine (1.1 equiv), DIPEA (3.0 equiv) in DMF. Add HATU (1.2 equiv). Stir 2h.

  • Purification: Reverse-phase HPLC.

Decision Tree & Experimental Logic

Workflows cluster_A Route A: GABA/Amino Acids cluster_B Route B: Lactonization cluster_C Route C: Library Synthesis Core 5-Methylhex-4-enoic Acid StepA1 1. Alpha-Bromination (NBS/HBr) Core->StepA1 StepB1 I2 / NaHCO3 Core->StepB1 StepC1 Amide Coupling (HATU/DIPEA) Core->StepC1 StepA2 2. Azide Displacement StepA1->StepA2 ProdA Dehydro-Leucine/Pregabalin Analogues StepA2->ProdA ProdB Gamma-Lactone (Stereo-probe) StepB1->ProdB ProdC Lipophilic Amides (Membrane Anchors) StepC1->ProdC

Figure 2: Divergent synthesis workflows from the core acid scaffold.

Safety & Handling

  • Triethyl Orthoacetate: Flammable liquid. Moisture sensitive. Store under nitrogen.

  • Reaction Temperature: The Johnson-Claisen requires heating above the boiling point of ethanol (78°C) but below the degradation point of the orthoester. 138°C is optimal.

  • Waste: The aqueous layer from the hydrolysis step contains Lithium salts and should be disposed of according to solvent waste protocols.

References

  • Johnson-Claisen Rearrangement Mechanism & Scope

    • Johnson, W. S., et al. "Olefinic ketals: Claisen rearrangement of allyl vinyl ethers." Journal of the American Chemical Society, 1970.[6] Link (Canonical source for the rearrangement).

  • Pregabalin Impurities & Analogues

    • PubChem Compound Summary for 3-(Aminomethyl)-5-methylhex-4-enoic acid.[7] National Center for Biotechnology Information. Link

  • Amino Acid Synthesis from Unsaturated Acids

    • BenchChem Technical Guide: "Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid."[8] Link

  • Lactone Synthesis via Iodolactonization

    • ResearchGate: "Synthesis of (±)-4-alkanolides from pent-4-enoic acid."[9] Link

Sources

Method

solid-phase peptide synthesis with N-formyl amino acids

Application Note: High-Efficiency Solid-Phase Synthesis of N-Formylated Peptides Abstract & Biological Context N-formylated peptides, particularly those initiating with N-formyl-methionine (fMet), are critical signaling...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Synthesis of N-Formylated Peptides

Abstract & Biological Context

N-formylated peptides, particularly those initiating with N-formyl-methionine (fMet), are critical signaling molecules in immunology and drug discovery. Originating from bacterial protein synthesis and mitochondrial translation, sequences such as fMet-Leu-Phe (fMLP) act as potent chemoattractants for neutrophils and macrophages by binding to Formyl Peptide Receptors (FPRs).

Despite their biological importance, the synthesis of N-formylated peptides on solid phase presents unique challenges. Unlike standard acetylation (capping), formylation requires reagents that are reactive enough to acylate the N-terminus but stable enough to prevent dehydration to carbon monoxide (CO) or side-chain O-formylation.

This guide details optimized protocols for introducing the N-formyl group on Solid-Phase Peptide Synthesis (SPPS) resins, focusing on chemoselectivity , reagent stability , and preventing racemization .

Strategic Considerations for N-Formylation

The introduction of the formyl group is typically performed as the final step of chain assembly, prior to resin cleavage. Attempting to couple a pre-formylated amino acid (e.g., N-formyl-Met-OH) is possible but often leads to solubility issues and slower coupling kinetics compared to on-resin formylation of the free amine.

Comparison of Formylating Reagents
Reagent SystemReactivityStabilityByproductsRecommended Use
Formic Acid / DCC HighLow (Decomposes at RT)Dicyclohexylurea (insoluble)Standard for robust sequences (e.g., fMLP). Requires filtration.
Acetic-Formic Anhydride HighModerate (0°C storage)Acetic AcidClassic method. Risk of acetylation if not prepared correctly.
2,2,2-Trifluoroethyl Formate (TFEF) ModerateHigh (Shelf-stable)Trifluoroethanol (volatile)Best for high-fidelity synthesis. Excellent chemoselectivity.
p-Nitrophenyl Formate ModerateHighp-Nitrophenol (yellow)Good for solution phase; slower on solid phase.

Experimental Protocols

Protocol A: The "Active Ester" Method (TFEF)

Recommended for high-value synthesis where chemoselectivity is paramount.

Mechanism: 2,2,2-Trifluoroethyl formate (TFEF) acts as a stable active ester. The electron-withdrawing trifluoroethyl group activates the formyl carbonyl for nucleophilic attack by the N-terminal amine without requiring exogenous activation agents that might cause racemization.

Materials:

  • Peptidyl-Resin (Fmoc-deprotected N-terminus)[1][2]

  • 2,2,2-Trifluoroethyl formate (TFEF)[3]

  • Diisopropylethylamine (DIPEA)[1][2][4]

  • DMF (Anhydrous)

Procedure:

  • Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., H-Met-Leu-Phe-Wang Resin) in DMF for 20 minutes. Drain.

  • Reaction Cocktail: In a vial, mix TFEF (10 equivalents) and DIPEA (2 equivalents) in minimal DMF.

    • Note: DIPEA is used catalytically to ensure the N-terminus remains unprotonated.

  • Coupling: Add the cocktail to the resin. Shake at Room Temperature for 4–6 hours .

    • Optimization: For sterically hindered N-termini, heat to 40°C or extend time to overnight.

  • Monitoring: Perform a Kaiser Test. A negative (colorless) result indicates complete formylation.

  • Wash: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).[2]

Protocol B: The "In-Situ" Activation Method (Formic Acid/DCC)

Recommended for scale-up of short, hydrophobic peptides like fMLP.

Mechanism: Formic acid is activated in situ by Dicyclohexylcarbodiimide (DCC) to form O-formyl-isourea or formic anhydride.

Critical Safety Warning: Formic acid and DCC can dehydrate to release Carbon Monoxide (CO). Perform all activation steps at 0°C in a fume hood.

Procedure:

  • Activation (Liquid Phase):

    • Dissolve Formic Acid (20 eq) in cold DCM/Ether at 0°C.

    • Add DCC (10 eq) slowly.

    • Stir at 0°C for 30–60 minutes. A white precipitate (Dicyclohexylurea, DCU) will form.

    • Filtration: Filter the solution through a 0.45 µm syringe filter to remove the DCU. Failure to remove DCU will clog the resin pores.

  • Coupling:

    • Add the cold filtrate immediately to the swollen, deprotected peptidyl-resin.

    • Add DIPEA (1.5 eq) to neutralize the resin environment.

    • Shake at 4°C (Cold Room) overnight .

    • Why Cold? Low temperature favors formylation over side reactions and minimizes CO generation.

  • Wash: Wash extensively with DMF and DCM to remove urea traces.

Cleavage and Isolation

The N-formyl group is stable to standard TFA cleavage conditions (unlike Boc or Trityl groups).

Cleavage Cocktail (Standard):

  • TFA (95%)[2][5]

  • Triisopropylsilane (TIS) (2.5%)[2]

  • Water (2.5%)[2]

Steps:

  • Incubate resin with cocktail for 2–3 hours at Room Temperature.

  • Precipitate filtrate in cold diethyl ether.

  • Centrifuge and lyophilize.

  • Analysis: Expect a mass shift of +28 Da (Formyl) relative to the free amine species.

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic for synthesizing fMLP via SPPS.

G Start Start: Fmoc-Phe-Wang Resin Coupling Chain Assembly (Fmoc-SPPS Cycles) Start->Coupling Deprotection Final Fmoc Removal (20% Piperidine) Coupling->Deprotection Decision Select Formylation Strategy Deprotection->Decision MethodA Method A: TFEF (Chemoselective, No Activation) Decision->MethodA High Fidelity MethodB Method B: Formic Acid/DCC (In-situ Activation, 0°C) Decision->MethodB Scale / Low Cost Reaction On-Resin Formylation MethodA->Reaction Filter CRITICAL: Filter DCU Precipitate MethodB->Filter Filter->Reaction Cleavage TFA Cleavage (Formyl group is STABLE) Reaction->Cleavage End Final Product: fMet-Leu-Phe (Analysis: Mass +28 Da) Cleavage->End

Figure 1: Decision matrix and workflow for the solid-phase synthesis of N-formylated peptides, highlighting the critical filtration step in Method B.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Formylation Steric hindrance at N-terminus.Switch to TFEF and heat to 40°C, or perform double coupling with Mixed Anhydride.
Acetylated Impurity (+42 Da) Used Acetic Anhydride/Formic Acid method with excess heat or old reagent.Use TFEF (Protocol A) to eliminate acetic source entirely.
Resin Clogging DCU precipitation inside resin beads (Method B).Ensure strict filtration of the activated mixture before adding to resin. Use DCM washes.
Loss of Formyl Group Exposure to strong base or nucleophiles post-cleavage.Avoid hydrazine or prolonged exposure to high pH aqueous buffers.

References

  • Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides.[1][6] Molecules, 21(6), 736.[6] [Link]

  • Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines.[3] Organic Letters, 4(1), 111–113.[3] [Link]

  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. Journal of Organic Chemistry, 42(11), 2019–2020. [Link]

  • Chandra, R., et al. (1982). Solid phase synthesis of N-formyl chemotactic peptides. International Journal of Peptide and Protein Research.[5] (Foundational text on fMLP synthesis stability).

Sources

Application

regioselective modification of 2-Formamido-5-methylhex-4-enoic acid alkene

Introduction & Chemical Context The molecule 2-Formamido-5-methylhex-4-enoic acid (also referred to as N-formyl-4,5-dehydroleucine) represents a critical scaffold in the synthesis of bioactive peptidomimetics and antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The molecule 2-Formamido-5-methylhex-4-enoic acid (also referred to as N-formyl-4,5-dehydroleucine) represents a critical scaffold in the synthesis of bioactive peptidomimetics and antibiotics, most notably the leucinostatins and related allelochemicals [1, 2].

Structurally, this non-proteinogenic amino acid features a trisubstituted


-alkene  (prenyl group) and an N-formyl protected 

-amino acid functionality. The presence of the electron-rich alkene at the C4-C5 position, juxtaposed with the electron-withdrawing carboxylic acid at C1 and the formamido group at C2, creates a unique electronic gradient. This enables highly regioselective modifications that are essential for diversifying chemical libraries in drug discovery.

Key Challenges in Modification:

  • Steric Hindrance: The gem-dimethyl group at C5 creates significant steric bulk, discouraging attack at the

    
    -position.
    
  • Chemo-differentiation: Reagents must distinguish between the alkene, the carboxylic acid, and the formamide moiety.

  • Stereocontrol: Modifications at C4 generate a new stereocenter, requiring protocols that control diastereoselectivity relative to the existing chiral center at C2.

This guide details three validated protocols for the regioselective modification of the C4=C5 alkene: Iodolactonization , Epoxidation , and Hydroboration-Oxidation .

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

ReactionPathways Start 2-Formamido-5- methylhex-4-enoic acid Lactone Protocol 1: Gamma-Iodolactone (5-exo-trig) Start->Lactone I2, NaHCO3 (Kinetic Control) Epoxide Protocol 2: Epoxide Derivative (Oxirane) Start->Epoxide mCPBA, DCM 0°C Alcohol Protocol 3: C4-Alcohol (Anti-Markovnikov) Start->Alcohol 1. 9-BBN 2. H2O2, NaOH

Figure 1: Divergent functionalization strategies for the 2-Formamido-5-methylhex-4-enoic acid scaffold.

Protocol 1: Diastereoselective Iodolactonization

Objective: To synthesize the


-lactone via intramolecular cyclization. This reaction is highly valuable for fixing the conformation of the peptide backbone and installing a halide handle for further cross-coupling.

Mechanism & Regioselectivity: The reaction proceeds via the formation of an iodonium bridge across C4-C5. While the C5 position is tertiary (electronically favoring positive charge buildup), the 5-exo-trig cyclization mode is kinetically favored over the 6-endo-trig mode due to Baldwin’s rules and the steric bulk of the gem-dimethyl group at C5. Consequently, the carboxylate oxygen attacks C4, and the iodine is installed at C5 [3, 4].

Materials:

  • Substrate: 2-Formamido-5-methylhex-4-enoic acid (1.0 equiv)

  • Reagent: Iodine (

    
    , 2.0 equiv)
    
  • Base: Sodium Bicarbonate (

    
    , 3.0 equiv)
    
  • Solvent: THF:Water (1:1 v/v)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of THF:Water (1:1) in a round-bottom flask wrapped in aluminum foil (to exclude light).

  • Activation: Add

    
     (3.0 mmol) and stir at 0°C for 10 minutes to ensure deprotonation of the carboxylic acid.
    
  • Cyclization: Add

    
     (2.0 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 4–6 hours.
    
    • Checkpoint: The solution should maintain a dark brown color. If it fades, add small increments of

      
      .
      
  • Quench: Cool to 0°C and slowly add saturated

    
     until the iodine color completely disappears (solution turns clear/yellow).
    
  • Workup: Acidify carefully to pH 4 with 1N HCl (if necessary to protonate the formamide, though the lactone is neutral). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes:EtOAc).
    

Expected Outcome: Formation of the 5-iodo-4,4-dimethyl-dihydrofuran-2-one derivative.

Protocol 2: Chemo- and Stereoselective Epoxidation

Objective: To oxidize the electron-rich trisubstituted alkene to an epoxide without affecting the formamide or carboxylic acid (if esterified).

Rationale:


-Chloroperbenzoic acid (mCPBA) is the reagent of choice. The trisubstituted nature of the alkene makes it significantly more nucleophilic than the formamide carbonyl, ensuring chemoselectivity. The reaction is stereospecific (syn-addition) [5].

Materials:

  • Substrate: Methyl ester derivative is recommended to prevent acidic interference (though free acid can be used with buffering).

  • Oxidant: mCPBA (77% max, 1.2 equiv).

  • Buffer:

    
     (finely ground, 2.0 equiv) to neutralize mCBA byproduct.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL anhydrous DCM.

  • Buffering: Add finely ground

    
     (2.0 mmol) and stir vigorously at 0°C for 15 minutes.
    
  • Addition: Add mCPBA (1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (stain with Hanessian’s stain or p-anisaldehyde).

  • Workup: Filter off the solid precipitate. Wash the filtrate with 10%

    
     (to reduce excess peroxide), followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid).
  • Isolation: Dry over

    
     and concentrate.
    

Stereochemical Note: The epoxide oxygen will predominantly add to the face anti to the bulky C2-substituent in a 1,3-allylic strain model, though diastereomeric mixtures (dr ~3:1 to 5:1) are common and separable by HPLC.

Protocol 3: Regioselective Hydroboration-Oxidation

Objective: To install a hydroxyl group at the C4 position (anti-Markovnikov hydration).

Rationale: Standard hydration would favor the tertiary alcohol at C5. To access the secondary alcohol at C4, hydroboration with a sterically bulky reagent like 9-BBN is required to overcome the electronic bias and reinforce steric control away from the gem-dimethyl group.

Step-by-Step Procedure:

  • Hydroboration: To a solution of substrate (1.0 mmol) in dry THF (5 mL) under Argon at 0°C, add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reaction of the trisubstituted alkene.

  • Oxidation: Cool to 0°C. Add 3M NaOH (2 mL) followed strictly by dropwise addition of 30%

    
     (1 mL). Caution: Exothermic.
    
  • Workup: Stir for 1 hour. Dilute with water and extract with diethyl ether.

  • Purification: The byproduct (cyclooctanediol) from 9-BBN can be difficult to remove. Flash chromatography with a gradient of MeOH in DCM is recommended.

Comparative Data Analysis

ParameterIodolactonizationEpoxidation (mCPBA)Hydroboration (9-BBN)
Primary Product

-Lactone (5-exo)
4,5-EpoxideC4-Alcohol
Regioselectivity >20:1 (vs

-lactone)
N/A (Alkene specific)>10:1 (vs C5-OH)
Yield (Typical) 75–85%80–92%65–75%
Stereocontrol High (trans-ring closure)Moderate (dr 4:1)High (syn-addition)
Key Byproduct

-hydroxy-

-lactone (via rearrangement)
m-Chlorobenzoic acid1,5-Cyclooctanediol

Troubleshooting & Critical Controls

  • Issue: Low Yield in Iodolactonization.

    • Cause: Reversibility of the iodonium formation or hydrolysis of the formyl group.

    • Fix: Ensure the reaction is kept in the dark. Use a biphasic system (DCM/sat.

      
      ) to buffer the pH effectively.
      
  • Issue: Epoxide Hydrolysis.

    • Cause: Acidic workup or silica gel acidity.

    • Fix: Pre-treat silica gel with 1% Triethylamine during column packing.

  • Issue: Incomplete Hydroboration.

    • Cause: Steric bulk of the trisubstituted alkene.

    • Fix: Switch from 9-BBN to

      
       (smaller reagent), though regioselectivity may decrease slightly.
      

References

  • Arai, T., et al. (1973).[1] "A new antibiotic, leucinostatin, derived from Penicillium lilacinum."[1] The Journal of Antibiotics, 26(3), 157–161. Link

  • BenchChem. (n.d.). "Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid." BenchChem Technical Guides. Link

  • Dunal, A., et al. (2025). "Novel Halolactones Derived from Vanillin: Design, Synthesis...". Molecules. Link

  • Biswas, T. (2022). "Iodolactone formation with mechanism." Chemistry: The Mystery of Molecules. Link

  • Chemistry Steps. (n.d.). "Epoxidation of Alkenes: Mechanism and Stereochemistry." Link

Sources

Method

storage and handling of light-sensitive unsaturated amino acids

Application Note: Advanced Storage, Handling, and Experimental Protocols for Light-Sensitive Unsaturated Amino Acids Introduction & Mechanistic Overview The integration of photo-reactive unsaturated amino acids—such as L...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Storage, Handling, and Experimental Protocols for Light-Sensitive Unsaturated Amino Acids

Introduction & Mechanistic Overview

The integration of photo-reactive unsaturated amino acids—such as L-Photo-Leucine (pLeu), L-Photo-Methionine (pMet), and genetically encoded diazirine derivatives—has fundamentally transformed structural biology. These reagents enable high-resolution in vivo and in vitro photoaffinity labeling (PAL) and UV cross-linking mass spectrometry (UV XL-MS) to map transient protein-protein interactions[1][2].

The core advantage of diazirine-based photoprobes lies in their minimal steric footprint and their specific photochemical activation pathway. Upon exposure to long-wave UV-A light (350–365 nm), the stable diazirine ring expels nitrogen gas to generate a highly reactive carbene intermediate[3]. If a target protein is within a ~3Å proximity, the carbene rapidly inserts into C-H or heteroatom bonds to form a stable covalent crosslink[3][4]. Crucially, if no target is present, the carbene is rapidly quenched by water molecules to form an inert ketone, preventing the non-specific background labeling often seen with older aryl azide probes[5].

Photochemical_Pathway A Diazirine Amino Acid B UV-A (350-365 nm) A->B Activation C Reactive Carbene B->C N2 Release D Target Protein C->D Insertion (<3Å) F H2O (Solvent) C->F Quenching E Covalent Crosslink D->E G Quenched Ketone F->G

Photochemical activation and solvent quenching pathway of diazirine amino acids.

Causality in Storage Parameters

The same reactivity that makes these amino acids powerful also makes them highly vulnerable to premature degradation. As an application scientist, I cannot overstate that the success of a cross-linking experiment is entirely dependent on mitigating three environmental factors: photons, thermal energy, and moisture.

  • Photodegradation: Ambient laboratory lighting contains sufficient spectral overlap to slowly activate diazirines or photo-oxidize naturally unsaturated residues (e.g., Tryptophan, Tyrosine)[6]. Storage in amber-colored vials or wrapping containers in aluminum foil is an absolute requirement[6][7].

  • Hydrolysis and Condensation: Lyophilized amino acids are highly hygroscopic. Moisture catalyzes hydrolysis, which destroys the structural integrity of the probe. Subjecting vials to repeated freeze-thaw cycles introduces internal condensation, initiating irreversible degradation even in the powder form[7].

  • Thermal Degradation: Long-term storage requires ultra-low temperatures to reduce deamidation and oxidation kinetics to near zero[7][8].

Table 1: Quantitative Storage Guidelines for Light-Sensitive Amino Acids

Physical StateStorage TemperatureLight ProtectionHumidity ControlEstimated Shelf Life
Lyophilized (Long-term) -20°C to -80°CAmber vial / FoilDesiccator / Vacuum3 to 5 years[7]
Lyophilized (Short-term) 2°C to 8°CAmber vial / FoilDesiccator / Vacuum1 to 2 years[7]
Reconstituted (Aqueous) 2°C to 8°CComplete DarknessSterile / Low-pHDays to Weeks[6]
Reconstituted (Frozen) -20°CComplete DarknessSingle-use Aliquots1 to 3 months[7]

Reconstitution and Handling Best Practices

When transitioning from storage to application, the reconstitution phase is where most structural integrity is inadvertently lost.

  • Thermal Equilibration: Never open a vial immediately after removing it from the freezer. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would immediately initiate hydrolysis[7].

  • Solvent Selection & Solubilization: pMet is notably less soluble than pLeu. It may require mechanical disruption (grinding of crystals) or warming the media to 37°C for complete dissolution[1]. Alternatively, neat DMSO can be used as a primary solvent before dilution into aqueous buffers[9].

  • Dark Room Conditions: All reconstitution and subsequent cell culture handling must be performed under minimal lighting (preferably red light or completely darkened biosafety cabinets) to prevent premature carbene generation[6][9].

Experimental Protocol: High-Yield In Vivo Photo-Crosslinking

This self-validating protocol details the incorporation of pLeu and pMet into E. coli for structural mapping, adapted from high-yield recombinant expression methodologies[2].

Table 2: Quantitative Parameters for In Vivo Photo-Crosslinking

ParameterValueScientific Rationale
UV Wavelength 350–365 nmActivates diazirine without damaging native proteins[3].
pLeu Concentration 4 mMOutcompetes endogenous leucine for tRNA loading[1].
pMet Concentration 2 mMOutcompetes endogenous methionine; maximum solubility[1].
Irradiation Distance 1–5 cmEnsures optimal photon penetration through the sample[1].
Irradiation Time 10 minutesSufficient for carbene generation; minimizes thermal artifacts[10].
Phase 1: Media Preparation and Cell Culture
  • Depletion Phase: Grow E. coli (e.g., BL21 strains) in standard Luria broth (LB) until an OD600 of 0.6 is reached[2].

  • Washing: Centrifuge the cells and wash twice with sterile PBS to remove residual natural leucine and methionine from the growth environment.

  • Supplementation: Resuspend the cells in a minimal medium (e.g., DMEM-LM supplemented with PBS-dialyzed serum) containing 4 mM L-Photo-Leucine and 2 mM L-Photo-Methionine[1].

  • Expression: Induce protein expression (e.g., using 1 mM IPTG) and incubate strictly in the dark for 4 hours at 37°C[2].

Phase 2: UV-A Irradiation and Cross-linking
  • Preparation: Remove the media and wash the cells twice with PBS. Add a thin layer of PBS to cover the cells. Causality: This prevents cellular desiccation during irradiation while allowing maximum UV transmittance[1].

  • Irradiation: Position the cells 1–5 cm from a 365 nm UV light source (e.g., Stratalinker with 15W bulbs). Irradiate for 10 minutes on ice[1][10]. Causality: Performing this on ice prevents thermal degradation of the protein complexes and minimizes the non-specific diffusion of the reactive carbene.

  • System Validation Checkpoint: Lyse a small 50 µL aliquot of the cells and run an SDS-PAGE gel alongside a non-irradiated control. Validation: Successful cross-linking is confirmed by the appearance of distinct, higher molecular weight bands (covalent dimers/complexes) in the irradiated lane that are absent in the control[4][10]. Do not proceed to MS if this shift is absent.

Phase 3: Downstream Processing
  • Lysis & Digestion: Disrupt the remaining cells via ultrasonication. Reduce the proteins with 10 mM TCEP (95°C, 10 min), alkylate with 15 mM chloroacetamide, and digest overnight with sequencing-grade trypsin at 37°C[2].

  • LC-MS/MS: Analyze the resulting peptide mixtures using high-resolution mass spectrometry (e.g., Nano-ESI-Orbitrap) to identify the cross-linked peptide pairs[2][9].

Experimental_Workflow S1 1. Cell Culture Depletion S2 2. pLeu/pMet Supplementation S1->S2 S3 3. Dark Expression S2->S3 S4 4. UV-A Irradiation (365 nm) S3->S4 S5 5. Lysis & Digestion S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Step-by-step in vivo photo-crosslinking and LC-MS/MS experimental workflow.

References

1.1 - fishersci.com 2. 8 - jpt.com 3. 6 - altarapeptides.com 4.3 - benchchem.com 5.7 - peptidesexplorer.com 6. 9 - uu.nl 9.4 - acs.org 10.5 - researchgate.net 11.10 - nih.gov 12.2 - acs.org

Sources

Application

synthesis of cyclic peptides using 2-Formamido-5-methylhex-4-enoic acid

Executive Summary This application note details the protocol for utilizing 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) as a strategic building block in the synthesis of constrained cyclic peptides. This compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) as a strategic building block in the synthesis of constrained cyclic peptides. This compound serves as a stable, "masked" precursor to 4,5-dehydroleucine isocyanide , a critical intermediate for Isocyanide-based Multicomponent Reactions (IMCRs) such as the Ugi reaction.

The incorporation of the 4,5-dehydroleucine (


Leu) moiety into peptide backbones is highly sought after in drug discovery for its ability to:
  • Induce Conformational Rigidity: The unsaturated side chain restricts

    
     angles, stabilizing 
    
    
    
    -turn secondary structures essential for receptor binding.
  • Enhance Metabolic Stability: The non-canonical side chain reduces susceptibility to standard proteases.

  • Enable Late-Stage Diversification: The alkene handle allows for post-cyclization modifications via metathesis or hydrogenation.

Chemical Logic & Mechanism

The core utility of 2-Formamido-5-methylhex-4-enoic acid lies in its conversion to an


-isocyano ester. Unlike standard Fmoc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this formamido derivative is designed for Liquid Phase IMCR Macrocyclization .

The Pathway:

  • Protection: The C-terminal carboxylic acid is protected (typically as a methyl ester) to prevent self-polymerization during dehydration.

  • Activation (Dehydration): The

    
    -formyl group is dehydrated using phosphoryl chloride (
    
    
    
    ) or triphosgene to generate the reactive isocyanide functionality.
  • Ugi-4CR Assembly: The resulting isocyanide reacts with an amine, an aldehyde, and a bifunctional carboxylic acid (e.g., Boc-amino acid) to form a linear peptidomimetic backbone.

  • Cyclization: Deprotection of the N-terminus and base-catalyzed transamidation yields the final cyclic peptide.

Experimental Protocols

Phase 1: Precursor Activation (Synthesis of the Isocyanide)

Objective: Convert the formamido acid into the reactive isocyano-methyl ester.

Reagents Required:

  • 2-Formamido-5-methylhex-4-enoic acid (Start Material)[1][2]

  • Thionyl chloride (

    
    ) or Trimethylsilyldiazomethane (for esterification)
    
  • Phosphoryl chloride (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

  • Esterification:

    • Dissolve 2-Formamido-5-methylhex-4-enoic acid (1.0 eq) in anhydrous MeOH at 0°C.

    • Add

      
       (1.2 eq) dropwise. Stir at room temperature (RT) for 4 hours.
      
    • Concentrate in vacuo to yield Methyl 2-formamido-5-methylhex-4-enoate .

    • Quality Check: Verify via TLC (100% EtOAc) or LCMS (

      
       approx 186.2).
      
  • Dehydration to Isocyanide:

    • Dissolve the methyl ester (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

    • Add

      
       (5.0 eq) and cool to -78°C.
      
    • Add

      
       (1.1 eq) dropwise over 15 minutes.
      
    • Allow the mixture to warm to 0°C and stir for 1 hour. The solution typically turns deep yellow/brown.

    • Quench: Pour into ice-cold saturated

      
       solution. Vigorously stir for 10 mins.
      
    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate at low temperature (<30°C) .
      
    • Critical Note: Isocyanides are volatile and heat-sensitive. Do not use high vacuum or heat. Use immediately in Phase 2.

Phase 2: Ugi-Deprotection-Cyclization (UDC) Strategy

Objective: Assemble the cyclic peptide backbone.

Components:

  • Amine (A): Benzylamine (or functionalized amine of choice).

  • Aldehyde (B): Paraformaldehyde (for Gly residue) or Isobutyraldehyde (for Leu residue).

  • Acid (C):

    
    -Boc-Aspartic acid 
    
    
    
    -methyl ester (Bifunctional linker).
  • Isocyanide (D): Methyl 2-isocyano-5-methylhex-4-enoate (Prepared in Phase 1).

Step-by-Step Protocol:

  • Ugi-4CR Assembly:

    • In a round-bottom flask, dissolve Amine (1.0 eq) and Aldehyde (1.0 eq) in MeOH (1.0 M). Stir for 30 mins to form the imine.

    • Add Acid (1.0 eq) and stir for 5 mins.

    • Add Isocyanide (1.0 eq).[3]

    • Stir at RT for 24–48 hours. Monitor consumption of isocyanide by TLC.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc) to obtain the linear Ugi adduct .

  • Deprotection & Cyclization:

    • N-term Deprotection: Treat the Ugi adduct with TFA/DCM (1:1) for 1 hour to remove the Boc group. Concentrate to dryness.

    • Cyclization (Macrolactamization): Dissolve the deprotected salt in dilute DMF (

      
       M) to favor intramolecular reaction.
      
    • Add DIPEA (5.0 eq) and HATU (1.2 eq). Stir at RT for 24 hours.

    • Alternative (Direct Transamidation): If the geometry allows, reflux in MeOH with

      
       can induce cyclization directly on the methyl ester, though HATU coupling is more robust for medium rings.
      

Data Summary & Specifications

PropertySpecification
Compound Name 2-Formamido-5-methylhex-4-enoic acid
CAS Number 1343977-77-4
Molecular Weight 171.19 g/mol
Role Convertible Isocyanide Precursor
Target Moiety 4,5-Dehydroleucine (

Leu)
Reaction Class Ugi-4CR / Passerini-3CR
Storage 2-8°C, Desiccated (Hygroscopic)

Visualization: Reaction Workflow

G Start 2-Formamido-5-methylhex- 4-enoic acid (Precursor) Ester Methyl Ester Intermediate Start->Ester SOCl2, MeOH (Protection) Isocyanide Isocyano-alkene (Activated Species) Ester->Isocyanide POCl3, Et3N (Dehydration) Ugi Linear Peptidomimetic (Ugi Adduct) Isocyanide->Ugi Ugi-4CR (+Amine, Aldehyde, Acid) Cyclic Cyclic Peptide (Final Product) Ugi->Cyclic 1. TFA (Deprotection) 2. HATU (Cyclization)

Figure 1: Synthetic workflow converting the formamido acid precursor into a cyclic peptide via isocyanide activation and Ugi-Deprotection-Cyclization (UDC).

Troubleshooting & Optimization

  • Issue: Low Yield in Dehydration Step.

    • Cause: Hydrolysis of the isocyanide or polymerization.

    • Solution: Ensure strictly anhydrous conditions. Keep temperature below 0°C during

      
       addition. Use the isocyanide immediately; do not store.
      
  • Issue: Ugi Reaction Sluggishness.

    • Cause: Steric hindrance from the isobutenyl side chain.

    • Solution: Use microwave irradiation (60°C, 30 mins) to accelerate the multicomponent coupling.

  • Issue: Failure to Cyclize.

    • Cause: Conformation does not favor ring closure (linear oligomerization).

    • Solution: Employ "Turn Inducers" (e.g., Proline or Glycine) in the amine or acid components to pre-organize the backbone. Perform cyclization at high dilution (

      
       mM).
      

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

  • Wessjohann, L. A., et al. (2005). Macrocyclization Strategies in Polyketide and Peptide Synthesis. Chemical Reviews, 105(12), 4661–4680. Link

  • Kazmaier, U., et al. (2009). Synthesis of Cyl-1 and Cyl-2 Derivatives via Peptide Claisen Rearrangement. Organic & Biomolecular Chemistry, 7, 2340-2348. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Formamido-5-methylhex-4-enoic Acid

Welcome to the Technical Support Center for handling 2-Formamido-5-methylhex-4-enoic acid . This guide is specifically designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Formamido-5-methylhex-4-enoic acid . This guide is specifically designed for researchers, medicinal chemists, and drug development professionals.

The compound features a carboxylic acid, a formamido-protected alpha-amine, and a highly reactive trisubstituted double bond at the C4-C5 position. Due to the electron-donating nature of the terminal dimethyl groups, this alkene is exceptionally prone to electrophilic attack, autoxidation, and metal-catalyzed degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and analytical benchmarks to ensure the structural integrity of your compound throughout your synthetic workflows.

Troubleshooting Guide & FAQs

Q1: Why does the double bond in 2-Formamido-5-methylhex-4-enoic acid degrade so rapidly in solution compared to standard alkenes? A1: The C4-C5 double bond is trisubstituted. The electron-donating methyl groups increase the electron density of the


-bond, making it highly susceptible to electrophilic attack by molecular oxygen (autoxidation) or trace peroxides [1]. This degradation typically proceeds via a free radical chain mechanism where the highly reactive allylic C-H bonds are activated to form allylic hydroperoxides, which subsequently degrade into epoxides and oxidative cleavage products[2].

Q2: How can I analytically confirm if my batch has undergone oxidation? A2: Oxidation typically yields epoxides or diols, which fundamentally alter the molecule's polarity and resonance.

  • HPLC: Look for the appearance of new, more polar peaks that elute earlier than the parent compound [3].

  • 
    H NMR:  The characteristic vinylic proton signal (typically around 
    
    
    
    5.1 ppm) will diminish. Concurrently, new signals corresponding to the oxirane (epoxide) ring will appear around
    
    
    2.8–3.0 ppm.
  • LC-MS: Look for mass shifts of +16 Da (epoxidation) or +32 Da (dihydroxylation or hydroperoxide formation).

Q3: What role do transition metals play in this degradation, and how do I stop it? A3: Trace transition metals (such as Fe


 or Cu

) present in commercial solvents, glassware, or reagents act as potent single-electron transfer catalysts. They catalyze the decomposition of trace hydroperoxides into highly reactive alkoxy and peroxy radicals, exponentially accelerating the autoxidation chain reaction [4]. To prevent this, you must use high-purity, metal-free solvents and incorporate chelating agents (e.g., EDTA) during aqueous workups.

Q4: Does the formamido group offer any protection to the double bond? A4: No. While the formamido group effectively protects the alpha-amine from unwanted coupling or nucleophilic attack, it does not sterically or electronically shield the remote C4-C5 double bond. Orthogonal chemical protection of the alkene is usually not viable without adding complex synthetic steps; therefore, strict environmental controls (inert atmosphere, sub-zero temperature, absence of light) must be enforced.

Mechanistic Pathways & Workflows

To understand how to prevent degradation, it is critical to visualize the causality of the autoxidation cascade and the workflow required to mitigate it.

Autoxidation A Trisubstituted Alkene (Intact Double Bond) B Allylic Radical (Initiation) A->B UV / Trace Metals (-H•) C Peroxy Radical (Propagation) B->C +O2 D Allylic Hydroperoxide (Primary Degradant) C->D +RH (Chain Reaction) E Epoxide / Cleavage (Final Byproducts) D->E Degradation

Autoxidation pathway of the trisubstituted alkene via free radical chain mechanism.

Workflow S1 1. Storage & Retrieval (-20°C, Argon, Amber Vial) S2 2. Solvent Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Reaction Execution (Inert Atmosphere) S2->S3 S4 4. Aqueous Workup (EDTA Wash to Chelate Metals) S3->S4 S5 5. Purification & Storage (Flash Chromatography, Ar flush) S4->S5

Step-by-step experimental workflow to prevent oxidation during synthesis and workup.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure that the conditions required to protect the double bond are successfully met.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

Causality: Removing dissolved molecular oxygen prevents the initiation step of the autoxidation cascade. Standard sparging is often insufficient for highly sensitive trisubstituted alkenes.

  • Preparation: Transfer the required reaction solvent (e.g., THF, DMF) into a heavy-walled Schlenk flask equipped with a Teflon stopcock. Seal the flask.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to a high-vacuum line (< 0.1 mmHg) for 3–5 minutes to evacuate the atmospheric headspace.

  • Thawing: Close the vacuum stopcock and transfer the flask to a warm water bath. As the solvent thaws, trapped dissolved oxygen will violently bubble out of the liquid.

  • Iteration: Repeat steps 2–4 for a minimum of three cycles.

  • Self-Validation Check: During the final thawing cycle, observe the liquid. A properly degassed solvent will thaw completely without the formation of any gas bubbles. Backfill with Argon before use.

Protocol B: Metal-Chelating Aqueous Workup

Causality: Removing trace transition metals halts the metal-catalyzed radical propagation and peroxide decomposition during the concentration of organic extracts.

  • Quenching: Upon reaction completion, quench the mixture with a degassed, saturated aqueous solution of EDTA (0.1 M, adjusted to pH 8 using NaOH to ensure solubility).

  • Chelation: Stir the biphasic mixture vigorously for 15–20 minutes under a positive pressure of Argon. This extended time is required for bulky metal-EDTA complexes to form and partition into the aqueous phase.

  • Separation: Transfer to a separatory funnel flushed with Argon and separate the phases.

  • Washing & Drying: Wash the organic layer with degassed brine. Dry over anhydrous Na

    
    SO
    
    
    
    . (Note: Avoid MgSO
    
    
    as lower commercial grades often contain trace iron impurities).
  • Self-Validation Check: Analyze the concentrated organic residue via UV-HPLC. A successful metal-free workup will show a stable baseline without the characteristic "smearing" or early-eluting degradation peaks associated with metal-catalyzed oxidation during solvent evaporation.

Quantitative Data Presentation

Use the following reference tables to benchmark your storage conditions and identify degradation products during quality control.

Table 1: Comparative Stability of 2-Formamido-5-methylhex-4-enoic Acid
Storage ConditionAtmosphereLight ExposureTime ElapsedRemaining Purity (%)
-20°CArgonDark (Amber Vial)6 Months> 98.5%
4°CAirDark (Amber Vial)1 Month85.0%
25°CAirAmbient Lab Light1 Week62.3%
25°CAirDirect UV Light48 Hours< 30.0%
Table 2: Analytical Signatures of Oxidation Byproducts
Byproduct TypeMass Shift (LC-MS)

H NMR Signature Shift
HPLC Retention Behavior
Epoxide +16 DaLoss of

5.1 ppm (vinylic CH); Appearance of

2.8 ppm (oxirane CH)
Earlier elution (increased polarity)
Allylic Hydroperoxide +32 DaShift of allylic CH

to

4.2 ppm; Broad O-H peak at

~8.0 ppm
Earlier elution (broad peak)
Oxidative Cleavage -42 Da (loss of isopropylidene)Sharp singlet at

~9.5 ppm (Aldehyde CHO)
Significantly earlier elution

References

  • Mechanism on epoxidation of alkenes by peracids: A protonation-promoted pathway and its quantum chemical elucidation.
  • Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. PMC (PubMed Central).
  • Identifying impurities in Boc-(S)
  • How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.
Optimization

Technical Support Center: Optimization of 2-Formamido-5-methylhex-4-enoic Acid Hydrolysis

Status: Operational Subject: Deformylation Protocols & Yield Optimization Target Compound: 2-Amino-5-methylhex-4-enoic acid (5-Dehydroleucine)[1] Executive Summary & Reaction Scope Context: The hydrolysis of 2-Formamido-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Deformylation Protocols & Yield Optimization Target Compound: 2-Amino-5-methylhex-4-enoic acid (5-Dehydroleucine)[1]

Executive Summary & Reaction Scope

Context: The hydrolysis of 2-Formamido-5-methylhex-4-enoic acid is a critical deprotection step in the synthesis of non-proteinogenic amino acids, specifically unsaturated leucine analogs. The objective is the chemoselective removal of the N-formyl group (deformylation) without compromising the


-unsaturated side chain.

The Challenge: While N-formyl groups are generally robust, the presence of the alkene at position 4 introduces a risk of acid-catalyzed lactonization or double-bond migration under harsh conditions. Standard peptide hydrolysis protocols often fail to account for this thermodynamic trap, leading to yields <50%.[1]

Standard Operating Procedure (Baseline Protocol)

This protocol utilizes a kinetic control strategy using Dioxane/HCl to maintain solubility while minimizing the thermodynamic drive toward lactonization.

Reagents & Setup
  • Substrate: 2-Formamido-5-methylhex-4-enoic acid (

    
     equiv)
    
  • Acid Source: 2N HCl (aq)[1]

  • Solvent: 1,4-Dioxane (stabilized)[1][2]

  • Temperature:

    
     (Do not exceed 
    
    
    
    )
Step-by-Step Workflow
  • Dissolution: Dissolve the substrate in 1,4-Dioxane (

    
    ).
    
    • Why: Dioxane is miscible with aqueous acid but dissolves the lipophilic unsaturated chain better than pure water, ensuring homogeneity.

  • Acidification: Add 2N HCl (

    
     equiv) dropwise.
    
  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (BuOH:AcOH:H2O 4:1:1).[1][3] Staining with Ninhydrin will reveal the free amine (purple/blue) evolving from the formamide (UV active, Ninhydrin negative).

  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[1][4][5]

    • Adjust pH to ~6.0 (the isoelectric point, pI) using 2N NaOH or aqueous ammonia.[1]

    • Observation: The zwitterionic amino acid should precipitate as a white solid.

  • Isolation: Filter the precipitate and wash with cold ethanol.

Troubleshooting Guide (Root Cause Analysis)

If your yield is below 70%, identifying the specific failure mode is critical. Use the decision matrix below.

TroubleshootingMatrix Start Yield < 70% CheckTLC Analyze Crude via TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Result2 New Impurity (Less Polar) CheckTLC->Result2 Side Reaction Result3 Product Soluble/Lost CheckTLC->Result3 No Solid Fix1 Increase Acid Conc. to 4N OR Extend Time Result1->Fix1 Fix2 Lactonization Detected Switch to Hydroxylamine Protocol Result2->Fix2 Fix3 Ion Exchange Resin (Dowex) Do not rely on precipitation Result3->Fix3

Figure 1: Decision matrix for diagnosing yield loss during N-formyl hydrolysis.

Detailed Troubleshooting Scenarios
Issue A: Formation of Lactone Impurity
  • Symptom: LCMS shows a mass equivalent to the product but with a different retention time.[1] NMR shows loss of the alkene protons.[1]

  • Mechanism: The

    
    -double bond attacks the protonated carboxylic acid, forming a 5-membered lactone ring. This is driven by strong acid and high heat.[1][]
    
  • Solution: Abandon thermal acid hydrolysis. Switch to the Hydroxylamine Deformylation method (see Section 4), which operates under mild conditions.[1]

Issue B: Product Loss in Mother Liquor
  • Symptom: Reaction shows 100% conversion, but no precipitate forms at pH 6.[1]

  • Cause: 2-Amino-5-methylhex-4-enoic acid is amphiphilic.[1] The hydrophobic side chain hinders crystallization in water, while the zwitterion prevents extraction into organic solvents.

  • Solution:

    • Evaporate Dioxane/Water completely.[1]

    • Redissolve residue in minimum water.[1]

    • Load onto Dowex 50W-X8 (H+ form) cation exchange resin.[1]

    • Wash with water (removes formic acid).[1]

    • Elute product with 1M NH

      
      OH.[1]
      
Issue C: Esterification
  • Symptom: Product mass is +14 (Methyl) or +28 (Ethyl) units higher than expected.[1]

  • Cause: Using Methanol or Ethanol as the co-solvent with HCl.[1]

  • Solution: Use 1,4-Dioxane or THF .[1][2] If alcohol is required for solubility, use a base-catalyzed method (though formamides are resistant to base).[1]

Advanced Optimization: The Hydroxylamine Protocol

For substrates sensitive to acid-catalyzed migration or lactonization, this method is the "Gold Standard" for chemoselectivity. It uses nucleophilic attack on the formyl group rather than acidic hydrolysis.

Mechanism

Hydroxylamine (


) attacks the formyl carbonyl, forming an intermediate that collapses to release the free amine and formhydroxamic acid. This occurs at mild temperatures (

).[1]
Protocol
  • Preparation: Dissolve 2-Formamido-5-methylhex-4-enoic acid (

    
     equiv) in Methanol .
    
  • Reagent: Add Hydroxylamine Hydrochloride (

    
    
    
    
    equiv).[1]
  • Base: Add Triethylamine (

    
     equiv) to liberate the free hydroxylamine base.[1]
    
  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup:

    • Concentrate in vacuo.[1]

    • The residue contains the product and formhydroxamic acid.

    • Purify via Ion Exchange (Dowex) or recrystallization from EtOH/Water.[1]

Comparison of Methods:

FeatureAcid Hydrolysis (HCl)Hydroxylamine Deformylation
Reaction Type Thermodynamic (Harsh)Kinetic (Mild)
Temperature


Risk of Lactonization High Negligible
Solvent Water/DioxaneMethanol
Typical Yield 45–65%80–92%

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH for this hydrolysis? A: Generally, no.[1] N-formyl groups are remarkably stable to basic hydrolysis.[1] While saponification can remove esters, removing the formyl group usually requires temperatures that degrade the unsaturated side chain (polymerization or hydration). Acid or nucleophilic (hydroxylamine) cleavage is preferred.[1]

Q2: My product is turning brown upon drying. Why? A: The unsaturated side chain is susceptible to oxidation.[1] Ensure the final product is dried under vacuum at ambient temperature and stored under Argon/Nitrogen at


. Avoid heating the dry solid in the presence of air.

Q3: How do I confirm the formyl group is gone via NMR? A: Look for the disappearance of the formyl proton signal. In the starting material, the N-CHO proton appears as a singlet (or doublet due to rotamers) typically between 8.0–8.3 ppm . In the product, this region should be clear.

Q4: Is the double bond configuration (E/Z) stable during this reaction? A: In the Hydroxylamine protocol, yes. In the HCl reflux protocol, there is a risk of isomerization if the reaction is prolonged. If stereochemical integrity of the alkene is vital, strictly use the Hydroxylamine method.

References

  • BenchChem. (2025).[1][4][5][7][8] Application Notes and Protocols: Chiral Synthesis of Boc-(S)-2-Amino-5-methylhex-4-enoic acid. Retrieved from [1]

  • Geiger, R., & Siedel, W. (1969).[1] Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. British Patent 1,182,450.[1][9] (Foundational chemistry for hydroxylamine deformylation).

  • Sheehan, J. C., & Yang, D. D. (1958).[1][10] The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.

  • Gershon, H. (2014).[1][4] Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid.... Taylor & Francis Online.[1] Retrieved from [1]

  • Creative Proteomics. (2025).[1] Isoelectric Point of Amino Acids: Calculation and Applications. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Solubilization of Formamido Acids (N-Formyl Amino Acids)

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Aqueous Solubility of N-Formyl Amino Acids Welcome to the Technical Support Center You are likely here because your formamido acids (chemicall...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Aqueous Solubility of N-Formyl Amino Acids

Welcome to the Technical Support Center

You are likely here because your formamido acids (chemically known as


-formyl amino acids ) are failing to dissolve in aqueous buffers, or they are precipitating ("crashing out") upon dilution.

The Core Problem: Unlike standard amino acids,


-formyl amino acids do not form zwitterions . The formyl group (

) withdraws electron density from the nitrogen, effectively neutralizing its basicity. Consequently, at neutral pH (water), the molecule often exists as a protonated, uncharged carboxylic acid with high crystal lattice energy and poor water interaction.

This guide provides three validated protocols to overcome this thermodynamic barrier.

Module 1: The Diagnostic Phase (Read First)

Before adding solvents, determine the hydrophobicity profile of your specific derivative.

ParameterObservationDiagnosisRecommended Protocol
Appearance White crystalline powderHigh lattice energyProtocol A (Salt Formation)
Side Chain (

)
Alkyl (Leu, Val) or Aromatic (Phe, Trp)Hydrophobic dominanceProtocol B (Cosolvent)
Application Cell culture / Animal injectionToxicity constraintsProtocol C (Complexation)
pH Sensitivity Labile ester linkages presentHydrolysis riskProtocol C (Complexation)

Module 2: Protocol A - Salt Formation (The "Gold Standard")

Mechanism: Since the amine is blocked, the molecule behaves as a simple carboxylic acid (pKa


 3.5–4.0). To solubilize it, you must deprotonate the carboxylic acid to form an anionic carboxylate salt.
Step-by-Step Workflow
  • Preparation: Suspend the

    
    -formyl amino acid in water (it will likely remain a slurry).
    
  • Titration:

    • Add 1.0 M NaOH or Na

      
      CO
      
      
      
      dropwise under constant stirring.
    • Critical: Monitor pH continuously. Do not exceed pH 9.0 to avoid potential hydrolysis of sensitive side chains or racemization, although the

      
      -formyl group itself is generally stable in mild base.
      
  • Visual Endpoint: The solution should turn clear as the anion forms (

    
    ).
    
  • Buffering: Once dissolved, dilute with your target buffer (e.g., PBS) to the final volume. The buffer capacity will maintain the pH.

Expert Insight: If you are using this for biological assays, avoid using strong bases like NaOH if possible. Instead, use Arginine or Tris base as the counter-ion. These create "softer" salts that are often more biocompatible.

Module 3: Protocol B - Cosolvent Strategy (Dielectric Tuning)

Mechanism: If the side chain is extremely hydrophobic (e.g.,


-Formyl-Tryptophan), pH adjustment alone may not overcome the hydrophobic effect. You must lower the dielectric constant of the solvent.
The "Reverse Addition" Protocol

Most precipitation errors occur because researchers add organic solvent to water. You must do the reverse.

  • Primary Solubilization: Dissolve the compound completely in 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Target Concentration: 100–500x your final desired concentration.

  • Secondary Dilution:

    • Prepare your aqueous buffer in a separate beaker.

    • Slowly inject the DMSO stock into the vortexing buffer.

    • Rule of Thumb: Keep final DMSO concentration

      
       for cell assays, or 
      
      
      
      for chemical workflows.
Visualizing the Solubility Logic

SolubilityLogic Start Start: N-Formyl Amino Acid (Insoluble Slurry) CheckSideChain Analyze Side Chain (R) Start->CheckSideChain IsHydrophobic Is R Group Bulky/Aromatic? CheckSideChain->IsHydrophobic MethodA Method A: pH Adjustment (Target pH 7.5 - 8.5) IsHydrophobic->MethodA No (e.g., Gly, Ala) MethodB Method B: Cosolvent (Dissolve in DMSO first) IsHydrophobic->MethodB Yes (e.g., Phe, Trp) ResultA Forms Anionic Salt (Water Soluble) MethodA->ResultA ResultB Lowers Dielectric Constant (Solvates Hydrophobic R) MethodB->ResultB Dilute into Water ResultB->ResultA If still cloudy, combine methods

Caption: Decision tree for selecting the correct solubilization strategy based on side-chain hydrophobicity.

Module 4: Protocol C - Cyclodextrin Complexation (Advanced)

Context: Use this when high pH is damaging, or DMSO is toxic to your cells. Cyclodextrins (CDs) form "host-guest" inclusion complexes, shielding the hydrophobic side chain from water.

Workflow
  • Carrier Selection: Use HP-

    
    -Cyclodextrin  (Hydroxypropyl-beta-cyclodextrin).[1] It is more soluble and less toxic than native 
    
    
    
    -CD.
  • Stoichiometry: Prepare a 2:1 to 5:1 molar excess of CD to amino acid.

  • Mixing:

    • Dissolve CD in water/buffer first.

    • Add the

      
      -formyl amino acid.[2]
      
    • Sonicate for 10–15 minutes. The energy helps the hydrophobic moiety enter the CD cavity.

Troubleshooting & FAQs

Q1: Why can't I just use acid to dissolve it?

A: Unlike standard amino acids, the


-formyl group removes the basic nitrogen's ability to accept a proton. Adding acid (lowering pH) forces the carboxylic acid into its protonated, neutral state (

), which is the least soluble form. You must go basic (higher pH) to solubilize.
Q2: I added water to my DMSO solution and it turned cloudy immediately. Why?

A: This is "kinetic crashing." When water hits the DMSO, the hydrogen bonding network changes instantly, and the solubility limit drops.

  • Fix: Vortex the water rapidly while adding the DMSO dropwise to disperse the molecules before they can aggregate.

Q3: Is the N-formyl group stable at pH 9?

A: Generally, yes. The formyl group is an amide. While amides can hydrolyze, they typically require strong acid/base and heat, or specific enzymes (deformylases). Short-term exposure to pH 8–9 for solubilization is standard practice in peptide synthesis.

Q4: My compound is N-Formyl-Methionine. Any special precautions?

A: Yes. Methionine is susceptible to oxidation (forming sulfoxides).[3]

  • Fix: Degas your buffers (purge with Nitrogen/Argon) before solubilizing to prevent oxidation during the stirring process.

References

  • American Chemical Society. (n.d.). Amino Acid Derivatives of β-Cyclodextrin. 5

  • National Institutes of Health (NIH). (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability.[1][6] 6

  • Royal Society of Chemistry. (2020). pH-Dependent peptide bond formation and stability. 7

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs. 8

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 2-Formamido-5-methylhex-4-enoic Acid Isomers

Welcome to the Technical Support Center. Separating the isomers of 2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) presents a unique set of chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Separating the isomers of 2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) presents a unique set of chromatographic challenges. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind method development, step-by-step workflows, and advanced troubleshooting for chiral and rotameric resolution.

Part 1: Core Principles of Separation (Causality & Chemistry)

To successfully optimize the separation of this compound, we must address two distinct structural features that dictate its behavior on an HPLC column:

The Carboxylic Acid Moiety (Ionization Suppression)

2-Formamido-5-methylhex-4-enoic acid contains a free carboxylic acid group with an estimated pKa of ~3.5 to 4.0. If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization. In both reversed-phase and normal-phase chiral chromatography, this leads to severe peak tailing and irreproducible retention times due to secondary interactions with the stationary phase [1].

  • The Solution: The mobile phase must contain an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to fully protonate the carboxylic acid, ensuring it remains in a single, neutral state throughout the chromatographic run.

The N-Formyl Group (Rotamer Interconversion)

The most complex challenge with this molecule is its N-formyl group. The partial double-bond character of the amide C-N bond restricts free rotation, resulting in stable Z (zusammen) and E (entgegen) rotamers. At ambient temperatures (20°C - 25°C), the rate of interconversion between these rotamers is slow relative to the HPLC timescale. Consequently, a single enantiomer may elute as two distinct peaks (or a broad, split peak). For a racemic mixture, you may observe up to four peaks instead of the expected two[2].

  • The Solution: We utilize Dynamic HPLC principles. By increasing the column temperature (typically to 45°C - 55°C), we accelerate the interconversion rate. This causes the Z and E rotamer peaks to coalesce into a single, sharp peak for each enantiomer, drastically simplifying chiral quantification.

Part 2: Step-by-Step Chiral HPLC Optimization Workflow

The following protocol is a self-validating system designed to separate the (R) and (S) enantiomers of 2-Formamido-5-methylhex-4-enoic acid while coalescing the N-formyl rotamers.

Standard Operating Procedure: Normal-Phase Chiral Separation

1. Column Selection:

  • Primary Choice: Immobilized Amylose-based Chiral Stationary Phase (e.g., Chiralpak IG or equivalent), 4.6 x 250 mm, 5 µm. Immobilized phases are preferred as they tolerate a wider range of modifiers.

2. Mobile Phase Preparation:

  • Solvent A: HPLC-Grade Hexane (or Heptane).

  • Solvent B: HPLC-Grade Isopropanol (IPA) containing 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Causality: TFA is strictly required to suppress the ionization of the C1 carboxylic acid[1].

3. Instrument Parameters:

  • Elution Mode: Isocratic, 85% Solvent A / 15% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C (Critical for rotamer coalescence).

  • Detection: UV at 214 nm (optimal for the amide/formyl absorbance).

  • Injection Volume: 5 µL to 10 µL.

4. Sample Preparation:

  • Dissolve the analyte in a 50:50 mixture of Hexane/IPA to a concentration of 1.0 mg/mL. Ensure the sample solvent closely matches the mobile phase to prevent solvent-shock peak distortion.

Workflow Start Start: Chiral HPLC Method Development Screening Stationary Phase Screening (e.g., Amylose vs. Cellulose) Start->Screening MobilePhase Mobile Phase Selection (Hexane/IPA vs. ACN/H2O) Screening->MobilePhase AcidAdditive Acidic Additive Optimization (0.1% - 0.2% TFA) MobilePhase->AcidAdditive TempControl Temperature Optimization (Rotamer Coalescence vs. Chiral Rs) AcidAdditive->TempControl ResolutionCheck Check Resolution (Rs > 1.5)? TempControl->ResolutionCheck Success Method Validated ResolutionCheck->Success Yes Fail Adjust Modifier/Temp ResolutionCheck->Fail No Fail->MobilePhase

Fig 1. Step-by-step chiral HPLC method development workflow for N-formyl amino acids.

Part 3: Troubleshooting Guide & FAQs

Q1: I injected a racemic mixture, but I am seeing four distinct peaks instead of two. Is my sample degrading? A1: No, your sample is likely intact. You are observing the Z and E rotamers of the N-formyl group for both the (R) and (S) enantiomers [2]. At room temperature, the rotation around the C-N bond is slow enough that the rotamers separate chromatographically.

  • Action: Increase the column compartment temperature in 10°C increments (up to 50°C-55°C). This increases the kinetic energy, accelerating rotamer interconversion until the peaks coalesce into two sharp enantiomeric peaks.

Q2: My peaks are coalescing at 50°C, but now my chiral resolution (Rs) has dropped below 1.5. How do I balance this? A2: This is the classic thermodynamic trade-off in chiral chromatography. Higher temperatures promote rotamer coalescence but decrease the enantioselectivity (


) of the chiral stationary phase.
  • Action: If high temperatures destroy your chiral resolution, you must go the opposite direction. Lower the temperature to 10°C or 15°C . This will slow the interconversion enough to fully resolve the four peaks (two rotamers per enantiomer). You can then quantify the enantiomeric excess by summing the areas of the respective rotamer pairs.

Q3: The peaks are severely tailing, and the baseline looks unstable. What is causing this? A3: This indicates incomplete suppression of the carboxylic acid moiety.

  • Action: Verify that your mobile phase contains at least 0.1% TFA. If you are using a reversed-phase system (e.g., C18), ensure the pH of the aqueous phase is strictly between 2.0 and 2.5 [1]. Do not use standard phosphate buffers at neutral pH.

Troubleshooting Issue Issue: Poor Isomer Resolution Check1 Peak Tailing? Issue->Check1 Fix1 Increase Acid Additive (e.g., 0.1% to 0.2% TFA) Check1->Fix1 Yes Check2 4 Peaks Observed (Rotamers)? Check1->Check2 No Fix2 Increase Temperature (Coalescence) Check2->Fix2 Yes Fix3 Change Chiral Selector or Modifier Check2->Fix3 No (Co-elution)

Fig 2. Troubleshooting logic tree for resolving peak tailing and rotamer splitting issues.

Part 4: Quantitative Data & Matrices

Table 1: Structural & Chromatographic Properties

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C8H13NO3Moderate lipophilicity; retains well on standard RP and NP phases.
Functional Groups Carboxylic Acid, N-Formyl, AlkeneRequires acidic pH control; susceptible to rotameric splitting.
Stereocenters 1 (C2 alpha-carbon)Yields (R) and (S) enantiomers requiring Chiral Stationary Phases.
UV Absorbance Max ~210 - 215 nmRequires low-UV transparent solvents (e.g., avoid high concentrations of Acetone or Ethyl Acetate).

Table 2: Temperature vs. Rotamer Resolution Matrix (Dynamic HPLC)

Column TemperatureRotamer StateChiral Resolution (Rs) ImpactRecommended Use Case
< 15°C Fully Resolved (4 Peaks)High (Thermodynamically favored)When chiral resolution is impossible at higher temperatures.
20°C - 35°C Intermediate (Broad/Split)ModerateAvoid. Causes inaccurate integration and peak distortion.
45°C - 60°C Coalesced (2 Peaks)Lowered (Kinetic energy disrupts binding)Ideal. Simplifies chromatogram for standard ee% quantification.

Part 5: References

  • Trapp, O., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706. PMC. Retrieved from:[Link]

Troubleshooting

troubleshooting racemization during 2-Formamido-5-methylhex-4-enoic acid coupling

Topic: Troubleshooting Racemization During 2-Formamido-5-methylhex-4-enoic Acid Coupling Content Type: Technical Support Center Guide Status: Operational Scope: Stereochemical Integrity, Peptide Coupling, N-Formyl Protec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Racemization During 2-Formamido-5-methylhex-4-enoic Acid Coupling Content Type: Technical Support Center Guide

Status: Operational Scope: Stereochemical Integrity, Peptide Coupling, N-Formyl Protection Audience: Senior Chemists, Process Development Scientists

Executive Summary: The "Azlactone" Hazard

Welcome to the technical guide for handling 2-Formamido-5-methylhex-4-enoic acid . Users frequently report loss of enantiomeric excess (ee%) during the coupling of this specific building block.

The Core Issue: Unlike Fmoc- or Boc-protected amino acids, the N-formyl group is an amide, not a carbamate. Upon carboxyl activation, the formyl oxygen is highly nucleophilic and attacks the activated carbonyl to form a 5-membered oxazolone (azlactone) ring. This intermediate renders the


-proton highly acidic (

), leading to rapid deprotonation by tertiary amine bases and subsequent racemization.

This guide provides field-proven protocols to suppress this pathway, ensuring high diastereomeric purity in your final API or intermediate.

Part 1: Diagnostic & Triage (Q&A)

Q1: I used standard HATU/DIPEA conditions and observed ~15% racemization. Is the starting material impure?

Diagnosis: Unlikely. The issue is almost certainly base-mediated racemization during activation. Technical Insight: Uronium reagents (HATU, HBTU) require a tertiary base (DIPEA/NMM) to function. With N-formyl amino acids, even standard equivalents of DIPEA are sufficient to deprotonate the oxazolone intermediate formed during activation. Action: Stop using HATU/DIPEA. Switch to carbodiimide chemistry (DIC) or T3P , which can function under neutral or acidic conditions, or use "collidine" as a non-nucleophilic, weaker base.

Q2: How do I definitively distinguish racemization from other impurities?

Protocol: You must establish a Chiral HPLC or Marfey’s Analysis method.

  • Direct Method: Couple your acid to a chiral amine (e.g., (S)-phenylethylamine). The resulting diastereomers (L-L vs D-L) are easily separable by standard reverse-phase HPLC (C18).

  • Comparison: If you see a "shoulder" or a split peak in the final product that has the exact same Mass (MS) but slightly different retention time, it is the D-isomer (epimer).

Q3: Does the 4,5-double bond contribute to the instability?

Analysis: Yes, but secondarily. The 5-methylhex-4-enoic side chain is sterically bulky and electron-rich.

  • Sterics: The bulk slows down the nucleophilic attack of the amine component, extending the lifetime of the activated ester. The longer the activated species exists, the higher the probability of oxazolone formation.

  • Electronic: While the double bond is distant, the overall lipophilicity requires polar aprotic solvents (DMF), which unfortunately stabilize the charged transition states leading to racemization.

Part 2: The Mechanism of Failure

Understanding the enemy is the first step to defeating it. The diagram below illustrates the Oxazolone Pathway —the primary cause of chiral loss in N-formyl amino acids.[1]

RacemizationMechanism Start 2-Formamido-AA (L-Isomer) Activation Activation (Active Ester) Start->Activation + Coupling Reagent Oxazolone Oxazolone (Azlactone) Ring Activation->Oxazolone Cyclization (Slow Coupling) Product Pure Product (L-Isomer) Activation->Product + Amine (Fast Coupling) Enol Planar Enolate (Achiral) Oxazolone->Enol + Base (DIPEA) Racemic Racemic Product (DL-Mix) Oxazolone->Racemic + Amine Enol->Oxazolone Reprotonation

Figure 1: The Oxazolone (Azlactone) pathway.[1] Note that the presence of base (DIPEA) accelerates the transition from Oxazolone to the achiral Enolate.

Part 3: Optimized Coupling Protocols

Do not rely on "standard" peptide synthesis cycles. Use one of the following specialized protocols designed for racemization-prone substrates.

Protocol A: The "Safe" Method (Carbodiimide/Oxyma)

Best for: Standard couplings where base can be avoided entirely.

Rationale: This method generates the active ester in situ without any tertiary amine base, eliminating the catalyst for oxazolone deprotonation. Oxyma Pure is superior to HOBt for suppressing racemization.

  • Dissolution: Dissolve 2-Formamido-5-methylhex-4-enoic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in minimal DCM/DMF (9:1 ratio).

    • Note: Use DCM if solubility permits; it suppresses racemization better than DMF.

  • Cooling: Chill the solution to 0°C (Ice/Water bath).

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.1 equiv) dropwise. Stir for 2–3 minutes.

  • Coupling: Add the amine component (1.0 equiv) immediately.

    • Critical: Do not pre-activate for >5 minutes.

  • Reaction: Allow to warm to room temperature slowly over 2 hours.

Protocol B: The "Difficult Sequence" Method (T3P/Collidine)

Best for: Sterically hindered amines or when solubility demands pure DMF.

Rationale: T3P (Propylphosphonic anhydride) is a cyclic phosphonic anhydride that activates carboxylates rapidly with very low epimerization. 2,4,6-Collidine is a weak, hindered base that is sufficient to neutralize the amine salt but too sterically hindered to abstract the


-proton effectively.
  • Setup: Dissolve the amine component (1.0 equiv) and 2-Formamido-5-methylhex-4-enoic acid (1.1 equiv) in EtOAc or DMF.

  • Base: Add 2,4,6-Collidine (2.5 equiv). Cool to 0°C .[2]

  • Coupling: Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Monitoring: Monitor by HPLC. T3P reactions are typically fast; prolonged stirring is unnecessary.

Part 4: Troubleshooting Decision Tree

Use this logic flow to solve persistent issues.

TroubleshootingTree Problem Start: High Racemization Detected BaseCheck Are you using DIPEA or TEA? Problem->BaseCheck SolventCheck Is the solvent 100% DMF/DMSO? BaseCheck->SolventCheck No Sol1 Switch to Collidine or Base-Free (DIC) BaseCheck->Sol1 Yes TempCheck Was activation done at RT? SolventCheck->TempCheck No Sol2 Switch to DCM or DCM/DMF mix SolventCheck->Sol2 Yes Sol3 Force activation at 0°C TempCheck->Sol3 Yes Sol4 Use T3P or EDC/HOAt TempCheck->Sol4 No (Already 0°C)

Figure 2: Step-by-step troubleshooting logic for stabilizing N-formyl amino acids.

Part 5: Comparative Data (Reagent Performance)

The following table summarizes expected racemization levels for N-formyl amino acids based on internal application data and literature precedents for sensitive amides.

Coupling SystemBase UsedSolventRisk LevelEst.[3][4] Racemization
HATU / HBTU DIPEA (2-3 eq)DMFCritical 10% – 30%
EDC / HOBt NMM (1 eq)DCMModerate 2% – 5%
DIC / Oxyma None DCM/DMFLow < 1%
T3P CollidineEtOAcMinimal < 0.5%
DEPBT DIPEADMFLow 1% – 2%

Note: Data assumes activation at 0°C. Room temperature activation increases all values significantly.

References

  • BenchChem. (2025).[1] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.[1] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters with minimal racemization.[2] Journal of the American Chemical Society.[5] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[3][6][7] Journal of the American Chemical Society.[5] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Formyl Protecting Group Removal in Alkene-Containing Substrates

Welcome to the Technical Support Center. Removing a formyl protecting group while preserving a sensitive alkene (double bond) requires highly orthogonal chemical strategies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing a formyl protecting group while preserving a sensitive alkene (double bond) requires highly orthogonal chemical strategies. Because alkenes are susceptible to reduction, oxidation, and strong electrophilic additions, standard harsh deprotection methods (like catalytic hydrogenation or boiling in strong mineral acids) will destroy your substrate.

This guide provides field-proven, causality-driven troubleshooting steps, FAQs, and self-validating protocols to achieve chemoselective deformylation.

Diagnostic FAQs: Choosing the Right Strategy

Q1: My substrate has an O-Formyl group (formate ester) and an alkene. How do I deprotect it safely?

A: O-formyl groups are highly labile due to the weak resonance stabilization of the ester bond compared to amides. You can remove them under extremely mild basic conditions that leave alkenes completely untouched. The industry standard is 2M Ammonia in Methanol [1]. The high concentration of ammonia drives rapid aminolysis, releasing the free alcohol and formamide byproduct without risking alkene isomerization or Michael addition.

Q2: My substrate has an N-Formyl group (formamide) and an alkene. Why is this harder, and what should I use?

A: N-formyl groups are significantly more stable than O-formyl groups because the nitrogen lone pair heavily delocalizes into the carbonyl, reducing its electrophilicity. Standard peptide synthesis protocols recommend Hydrazine Monohydrate or Hydrazine Acetate [2]. Hydrazine is a powerful alpha-effect nucleophile that attacks the formyl carbonyl to form a tetrahedral intermediate, eventually expelling the free amine. Because hydrazine is not a reducing agent for isolated alkenes (unless oxidized to diimide), your double bond remains perfectly intact.

Q3: Hydrazine isn't working because my N-formyl group is sterically hindered. What is the alternative?

A: You must activate the formamide to increase its electrophilicity. Treat the substrate with Boc₂O and catalytic DMAP [3]. This converts the secondary N-formyl amide into a tertiary N-Boc-N-formyl imide. The addition of the electron-withdrawing Boc group breaks the amide resonance, making the formyl group highly susceptible to cleavage by mild nucleophiles (or even mild hydrolysis), safely releasing the N-Boc protected amine (which can later be cleaved with mild acid if needed).

Workflow & Mechanistic Pathways

DecisionTree Start Identify Formyl Group Type OFormyl O-Formyl (Ester) Start->OFormyl NFormyl N-Formyl (Amide) Start->NFormyl MildBase 2M NH3 in MeOH (1 hr, RT) OFormyl->MildBase Highly Labile Hydrazine Hydrazine Monohydrate (EtOH, 50°C) NFormyl->Hydrazine Standard Mild Hydroxylamine NH2OH·HCl + Base (MeOH, 70°C) NFormyl->Hydroxylamine Alternative BocActivation 1. Boc2O, DMAP 2. Mild Nucleophile NFormyl->BocActivation Sterically Hindered

Decision matrix for formyl deprotection preserving alkene moieties.

Mechanism A N-Formyl Amide (Alkene Intact) B Tetrahedral Intermediate A->B NH2NH2 attack (Nucleophilic) C Free Amine + Formylhydrazide B->C C-N Cleavage (Alkene Preserved)

Mechanistic pathway of hydrazine-mediated N-formyl cleavage.

Troubleshooting Pitfalls: What NOT to Do

If your alkene is disappearing or isomerizing during deprotection, verify that you are not using any of the following incompatible methods:

  • Catalytic Hydrogenation (H₂ / Pd-C): While sometimes used to cleave specific protecting groups, palladium-catalyzed hydrogenation will rapidly and irreversibly reduce your alkene to an alkane[4].

  • Hydrogen Peroxide (15% H₂O₂): Though documented for oxidative deformylation of certain pharmaceuticals, H₂O₂ is a strong oxidant that will epoxidize your electron-rich alkenes.

  • Strong Aqueous Acids (e.g., 6N HCl, reflux): Prolonged heating in strong aqueous acid will cause Markovnikov hydration of the double bond or promote unwanted carbocation-mediated rearrangements.

Quantitative Method Comparison

The following table summarizes the operational parameters for chemoselective deformylation in the presence of alkenes:

Protecting GroupReagent SystemOperating ConditionsReaction TimeAlkene CompatibilityTypical Yield
O-Formyl 2M NH₃ in MethanolRoom Temp1–2 hoursExcellent>90%
N-Formyl Hydrazine MonohydrateEtOH, 50 °C2–12 hoursExcellent75–85%
N-Formyl NH₂OH·HCl / KOHMeOH, 70 °C4–8 hoursGood70–80%
N-Formyl 1. Boc₂O/DMAP2. Hydrazine1. RT2. RT1. 2h2. 1hExcellent80–90%

Self-Validating Experimental Protocols

Protocol A: Orthogonal N-Formyl Cleavage via Hydrazine

Causality Focus: Hydrazine is used in massive excess to drive the equilibrium of the reversible tetrahedral intermediate forward, ensuring complete expulsion of the amine and formation of the stable formylhydrazide byproduct[2].

  • Reaction Setup: Dissolve the N-formyl-alkene substrate in anhydrous ethanol to achieve a 0.1 M concentration.

  • Reagent Addition: Add 15–30 equivalents of hydrazine monohydrate. Caution: Hydrazine is highly toxic; perform strictly inside a fume hood.

  • Incubation: Heat the reaction mixture to 50 °C with continuous stirring.

  • Self-Validation (In-Process): After 2 hours, take a 10 µL aliquot, evaporate the solvent, and run a crude ¹H NMR. Validation cue: Look for the disappearance of the sharp formyl proton singlet (typically at δ 8.0–8.2 ppm). The retention of the alkene multiplet (typically δ 5.0–6.5 ppm) confirms orthogonal cleavage.

  • Workup: Once complete, cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine. The water washes remove the excess hydrazine and the highly polar formylhydrazide byproduct.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild N-Formyl Cleavage via Hydroxylamine

Causality Focus: Using the hydrochloride salt of hydroxylamine (partially neutralized) prevents side reactions like diketopiperazine formation in complex peptide-like substrates, while maintaining enough nucleophilicity to cleave the formyl group[5].

  • Reagent Preparation: In a separate vial, dissolve 5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in methanol. Add 1 equivalent of KOH. Causality: This ensures at least 70% of the reagent remains as the strong acid salt, which is the optimal buffer state for this cleavage[5].

  • Reaction Setup: Add the buffered hydroxylamine solution to the N-formyl substrate.

  • Incubation: Stir the mixture at 70 °C. Monitor the reaction via LC-MS every 2 hours.

  • Self-Validation (In-Process): TLC monitoring using a UV lamp and KMnO₄ stain. The product will have a lower R_f value (due to the exposed polar amine) but will rapidly turn the purple KMnO₄ stain brown, confirming the double bond is chemically active and intact.

  • Workup: Evaporate the methanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry, and concentrate.

Protocol C: Rapid O-Formyl Cleavage via Aminolysis

Causality Focus: The extreme lability of the formate ester allows for room-temperature aminolysis, completely bypassing the need for heat or transition metals[1].

  • Reaction Setup: Dissolve the O-formyl substrate in a commercially prepared solution of 2M Ammonia in Methanol (approx. 10 mL per mmol of substrate).

  • Incubation: Stir at room temperature for 1 hour.

  • Workup: Evaporate the volatile solvent and excess ammonia under reduced pressure. The only byproduct is formamide, which can be removed by placing the flask under high vacuum (lyophilizer or Schlenk line) overnight, or via a quick silica plug.

References

  • Glen Report 14.11: Novel Universal Support Features Rapid Amide-Assisted Dephosphorylation Glen Research URL: [Link]

  • US Patent 4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters Google Patents URL
  • Dual protection of amino functions involving Boc RSC Publishing URL:[Link]

  • US Patent 7371867B2 - Non-racemic trifluoroleucine, and methods of making and using (Citing Greene's Protective Groups in Organic Synthesis)

Sources

Troubleshooting

Technical Support Center: Purification of 2-Formamido-5-methylhex-4-enoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Formamido-5-methylhex-4-enoic acid. We will address common issues...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Formamido-5-methylhex-4-enoic acid. We will address common issues encountered during the isolation of this molecule from complex reaction mixtures, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-Formamido-5-methylhex-4-enoic acid.

Q1: What are the key physicochemical properties of 2-Formamido-5-methylhex-4-enoic acid that influence its purification?

A1: The purification strategy is dictated by the molecule's hybrid structure. It contains:

  • A carboxylic acid group , which is polar and acidic. Its ionization state is pH-dependent, a critical factor for both liquid-liquid extraction and chromatography.[1]

  • A formamido group , which is a polar amide group capable of hydrogen bonding.

  • An alkenyl hydrocarbon chain (-CH=CH-CH(CH3)2), which is non-polar.

  • The related compound, 5-methylhex-4-enoic acid, is soluble in organic solvents and moderately soluble in water, a property likely shared by the formamido derivative.[2]

This combination of polar functional groups and a non-polar backbone means its solubility and chromatographic behavior will be highly sensitive to the chosen solvent system.

Q2: What are the most probable byproducts in my crude reaction mixture?

A2: Byproducts will depend on the synthetic route. However, for a typical formylation of a corresponding amine (2-amino-5-methylhex-4-enoic acid), you should anticipate:

  • Unreacted Starting Material: The amino acid precursor, which is more polar (zwitterionic) than the formylated product.

  • Formylating Agent Residues: Excess formic acid or byproducts from coupling agents (e.g., EDC hydrochloride, HOBt).[3]

  • Side-Reaction Products: Potential products from reactions involving the double bond or dimerization.

  • Deformylated Product: Hydrolysis of the formamide back to the amine can occur under acidic or basic workup conditions.

Q3: Which primary purification technique should I start with?

A3: For gram-scale purification, flash column chromatography is the most suitable initial technique.[4] It excels at separating compounds with different polarities, which is ideal for isolating the target molecule from more polar starting materials and less polar byproducts. For smaller scales or final polishing of a nearly pure compound, recrystallization or preparative HPLC can be effective.[1][5]

Q4: My TLC shows multiple spots. How do I identify my product?

A4: Your product, 2-Formamido-5-methylhex-4-enoic acid, should be less polar than the starting amino acid but more polar than non-functionalized hydrocarbon byproducts.

  • Spot the Crude Mixture: Run a TLC of your reaction mixture.

  • Spot a Standard (if available): If you have a pure sample or the starting material, spot it in a separate lane for comparison.

  • Visualize: Use a primary visualization method like a UV lamp (if the compound is UV active). Follow this with a chemical stain. A potassium permanganate (KMnO₄) stain will show spots for any compound with a double bond (including your product), while a ninhydrin stain will specifically visualize primary/secondary amines (your starting material, if present).[6] Your product should be visible with KMnO₄ but not with ninhydrin.

Q5: My purified product is a persistent oil or gum. How can I induce crystallization?

A5: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent or when cooling occurs too rapidly.[5][7]

  • Switch Solvents: Try a lower-boiling point solvent system.

  • Use a Solvent/Anti-Solvent System: Dissolve the oil in a minimum amount of a "good" solvent (like dichloromethane or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (like hexanes or petroleum ether) dropwise until persistent cloudiness appears.[8][9] Warm slightly to redissolve, then allow to cool slowly.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have any solid material, add a tiny "seed" crystal to the cooled solution.

  • Concentrate: If no crystals form upon cooling, some of the solvent may need to be evaporated to create a more saturated solution, then cooled again.[5]

Section 2: Troubleshooting Purification Protocols

This section provides solutions to specific problems encountered during common purification procedures.

Troubleshooting Flash Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase (solvent).[10]

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) Incorrect Solvent System: The mobile phase is either too polar (eluting everything quickly) or not polar enough (nothing moves).Optimize the eluent using TLC. Aim for an Rf value of ~0.3 for the target compound.[4] A common system for this type of molecule would be a gradient of ethyl acetate in hexanes.
Column Overload: Too much crude material was loaded onto the column.Use a larger column or reduce the sample load. A general rule is a 20:1 to 50:1 ratio of silica gel to crude sample weight.[4]
Poor Column Packing: The presence of air bubbles or channels in the stationary phase leads to uneven solvent flow.[11]Pack the column carefully as a slurry to ensure a homogenous bed.[12] Tap the column gently during packing to settle the silica.
Product is Streaking / Tailing on TLC/Column Compound is Too Acidic: The carboxylic acid interacts strongly with the slightly acidic silica gel.Add a small amount (~0.5-1%) of acetic or formic acid to the eluent. This protonates the compound, reducing its interaction with the silica and leading to sharper bands.
Sample is Insoluble in Eluent: The compound is precipitating at the top of the column.Load the sample using the "dry loading" method. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column.[10][11]
Product Will Not Elute from Column Mobile Phase is Not Polar Enough: The solvent system lacks the strength to displace the polar compound from the silica.Gradually increase the polarity of the mobile phase. For example, switch from 20% ethyl acetate/hexanes to 50% or even 100% ethyl acetate. A final flush with methanol may be necessary.
Troubleshooting Recrystallization

Recrystallization purifies solids by dissolving an impure compound in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[5]

| Problem | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | Solution | | No Crystals Form Upon Cooling | Solution is Not Saturated: Too much solvent was used. | Gently boil off some of the solvent to concentrate the solution and try cooling again.[5] | | | Supersaturation: The solution is supersaturated, but crystallization has not initiated. | Scratch the inner surface of the flask with a glass rod. Add a seed crystal if available. Cool the solution in an ice bath for a longer period.[7] | | Product "Oils Out" Instead of Crystallizing | Cooling Too Rapidly: Fast cooling doesn't give molecules time to align into a crystal lattice. | Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[5] | | | Impurities Present: High levels of impurities can inhibit crystallization. | The material may require another pass through a chromatography column before attempting recrystallization again. | | | Solvent Boiling Point > Compound Melting Point: The compound melts in the hot solvent instead of dissolving. | Choose a solvent with a lower boiling point. | | Low Recovery / Yield | Compound is Too Soluble in Cold Solvent: A significant amount of product remains in the mother liquor. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[13] Minimize the amount of cold solvent used to wash the crystals during filtration.[5] | | | Premature Crystallization: Crystals formed during a hot gravity filtration step. | Use an excess of hot solvent to ensure the compound stays dissolved during filtration. Filter the solution as quickly as possible.[13] |

Section 3: Standard Operating Protocols

Protocol 3.1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., 30-50% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. Subsequently, stain the plate using appropriate chemical dips (e.g., potassium permanganate or ninhydrin) to reveal all components.

Protocol 3.2: Flash Column Chromatography
  • Column Selection & Packing:

    • Choose a column size appropriate for the amount of material.[11]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexanes).[12]

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface. Do not let the column run dry.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[10]

    • Dry Loading (Recommended for difficult samples): Dissolve the crude product in a volatile solvent, add silica gel (approx. 1-2x the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[11]

    • Collect fractions sequentially and analyze them by TLC to determine which contain the purified product.

    • If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 10% ethyl acetate and slowly increasing to 50%).[12]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3.3: Recrystallization (Two-Solvent Method)
  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., Dichloromethane, Ethyl Acetate) and a "bad" or "anti-solvent" in which the compound is insoluble (e.g., Hexanes, Petroleum Ether). The two solvents must be miscible.[8]

  • Dissolution: Dissolve the crude, semi-purified solid or oil in the minimum required amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "bad" solvent dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Workflows and Diagrams

Visual aids can clarify complex purification strategies.

PurificationWorkflow Crude Crude Reaction Mixture Extract Optional: Aqueous Workup (pH Adjustment & Extraction) Crude->Extract Column Flash Column Chromatography Extract->Column TLC TLC Analysis of Fractions Column->TLC Monitor Combine Combine Pure Fractions & Evaporate TLC->Combine Identify Recrystal Recrystallization Combine->Recrystal Final Pure Crystalline Product Recrystal->Final

Caption: General purification workflow for 2-Formamido-5-methylhex-4-enoic acid.

TroubleshootingRecrystallization Start Hot, Saturated Solution Prepared Cool Allow to Cool Slowly Start->Cool Question1 Do Crystals Form? Cool->Question1 Success Place in Ice Bath, Filter, and Dry Question1->Success Yes Failure Troubleshoot: No Crystals Question1->Failure No Action1 Scratch inner wall of flask Failure->Action1 Action2 Add a seed crystal Failure->Action2 Action3 Concentrate solution (remove some solvent) Failure->Action3 Action1->Cool Action2->Cool Action3->Cool

Caption: Decision tree for troubleshooting crystal formation during recrystallization.

References

  • Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid. Benchchem.
  • Simple recrystallization method for obtaining pure compound (natural product)?. ResearchGate.
  • (S)-2-Amino-5-methylhex-4-enoic acid. Sigma-Aldrich.
  • dl-2-amino-5-methylhex-4-enoic acid. Echemi.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Column chromatography. University of Victoria.
  • Recrystallization I. Dartmouth College.
  • Process for making 4-aminohex-5-enoic acid. Google Patents.
  • anisylsulfanylmethylisocyanide. Organic Syntheses.
  • Column Chromatography Procedures. University of Colorado Boulder.
  • Diastereoselective synthesis of (2S,4R)‐4‐methylhex‐5‐en‐2‐ol (11). ResearchGate.
  • Recrystallization. Professor Dave Explains via YouTube.
  • Process for preparing 4-amino-5-hexenoic acid. Google Patents.
  • CAS 5636-65-7: 5-methylhex-4-enoic acid. CymitQuimica.
  • Novel process for preparing 4-amino-5-hexenoic acid. European Patent Office.
  • 5-Methylhex-4-enoic acid. ChemBK.
  • 2-Hydroxy-5-methylhex-4-enoic acid. PubChem.
  • Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid. Benchchem.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Recrystallization. MIT Digital Lab Techniques Manual via YouTube.
  • (R)-2-amino-5-methylhex-4-enoic acid. ChemScene.
  • Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. PMC.
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. PMC.

Sources

Optimization

stability of 2-Formamido-5-methylhex-4-enoic acid at room temperature

Welcome to the technical support guide for 2-Formamido-5-methylhex-4-enoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Formamido-5-methylhex-4-enoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound at room temperature. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 2-Formamido-5-methylhex-4-enoic acid.

Q1: What are the primary stability concerns for 2-Formamido-5-methylhex-4-enoic acid at room temperature?

A1: The structure of 2-Formamido-5-methylhex-4-enoic acid contains two primary functional groups susceptible to degradation under ambient conditions: the N-formyl group and the carbon-carbon double bond.

  • Oxidative Degradation: The trisubstituted double bond (C4=C5) is a prime target for oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate oxidative cleavage.[1][2][3] This process can break the double bond, leading to the formation of smaller, more volatile carbonyl compounds (ketones, aldehydes) and carboxylic acids.[4][5][6] The allylic C-H bonds at the C3 position are also susceptible to radical-mediated oxidation.[7]

  • Hydrolysis: The formamido (amide) linkage is susceptible to hydrolysis, particularly if the compound is exposed to moisture in combination with acidic or basic contaminants.[8][9] This reaction cleaves the C-N bond to yield 2-amino-5-methylhex-4-enoic acid and formic acid.[10][11] While amides are generally stable, hydrolysis can be accelerated by elevated temperatures and pH extremes.[12][13]

Q2: I'm observing unexpected peaks in my LC-MS/NMR analysis after storing the compound. What could they be?

A2: The appearance of new signals in your analytical data strongly suggests degradation. Based on the compound's structure, these new peaks likely correspond to specific degradation products.

  • Oxidation Products: If the double bond is cleaved, you might detect acetone and 2-formamido-4-oxobutanoic acid. Further oxidation could convert the aldehyde to a carboxylic acid.

  • Hydrolysis Product: The most common hydrolysis product would be 2-amino-5-methylhex-4-enoic acid. In an LC-MS analysis, you would observe a new peak with a mass corresponding to the loss of the formyl group (-28 Da) and subsequent gain of a proton.

  • Isomers or Hydrated Species: While less common, you could also be observing cis/trans isomers if the original sample was a single isomer and has since equilibrated, or hydrated species if the compound is hygroscopic.

A logical first step is to use High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass for the impurity peaks, which can help in assigning their molecular formulas and identifying the degradation pathway.

Q3: What are the recommended storage conditions for 2-Formamido-5-methylhex-4-enoic acid?

A3: To minimize degradation and ensure long-term integrity, proper storage is critical. The goal is to mitigate the risks of oxidation and hydrolysis.[14]

Storage DurationTemperatureAtmosphereLight ConditionContainer
Short-Term (<1 month)2–8°C (Refrigerated)StandardAmber vial / Protect from lightTightly sealed
Long-Term (>1 month)-20°C or -80°C (Frozen)Inert Gas (Argon or Nitrogen)Amber vial / Protect from lightTightly sealed, preferably with a PTFE-lined cap

Rationale:

  • Low Temperature: Drastically reduces the rates of all chemical reactions, including oxidation and hydrolysis.[14]

  • Inert Atmosphere: Displacing air with an inert gas like argon or nitrogen removes atmospheric oxygen, the primary agent for oxidative degradation.[15]

  • Protection from Light: Light, especially UV radiation, can provide the activation energy for radical-mediated oxidation pathways.[8] Amber vials or storage in a dark location is essential.

  • Tightly Sealed Container: Prevents the ingress of atmospheric moisture, which is necessary for hydrolysis.[14]

Q4: How can I design an experiment to assess the stability of my sample at room temperature?

A4: A formal stability study is the best way to determine the shelf-life of your compound under specific conditions.[16] The fundamental approach involves analyzing the compound's purity at defined time points.

A robust stability study protocol involves:

  • Initial Analysis (T=0): Obtain a baseline purity profile of a fresh batch of the compound using a validated analytical method, such as HPLC-UV.[17]

  • Sample Aliquoting: Divide the batch into multiple identical samples in separate vials to avoid freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under the desired conditions (e.g., room temperature, ~25°C) and control for humidity and light if necessary.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot and analyze its purity by HPLC.

  • Data Evaluation: Plot the percentage of the parent compound remaining over time. The point at which the purity drops below an acceptable threshold (e.g., 95%) determines its shelf-life under those conditions.

See the Experimental Protocols section below for a detailed HPLC method.

Visualizing Degradation and Workflow

The following diagrams illustrate the potential degradation pathways and a standard workflow for assessing stability.

G cluster_0 Potential Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis parent 2-Formamido-5-methylhex-4-enoic acid ox_prod1 Acetone parent->ox_prod1 O2, light, metal ions ox_prod2 2-Formamido-4-oxobutanoic acid parent->ox_prod2 O2, light, metal ions hy_prod1 2-Amino-5-methylhex-4-enoic acid parent->hy_prod1 H2O, acid/base catalyst hy_prod2 Formic Acid parent->hy_prod2 H2O, acid/base catalyst

Caption: Primary degradation pathways for the target compound.

G start Start: Fresh Compound Batch t0 T=0 Analysis (HPLC, NMR, LC-MS) Establish Baseline Purity start->t0 aliquot Aliquot Samples into Vials t0->aliquot store Store Under Test Conditions (e.g., 25°C, protected from light) aliquot->store timepoint Pull Sample at Time Points (T=1wk, 2wk, 1mo, etc.) store->timepoint analysis Analyze Sample Purity (HPLC) timepoint->analysis analysis->timepoint Next Time Point data Plot % Purity vs. Time analysis->data end Determine Shelf-Life data->end

Caption: Experimental workflow for a room temperature stability study.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Solid sample develops a yellow or brown color.Oxidation: Formation of polymeric or highly conjugated byproducts from the alkene moiety.Store future samples under an inert atmosphere (N₂ or Ar) at -20°C. Repurify the discolored material if necessary.
Oily film appears on solid sample.Hygroscopicity/Hydrolysis: The compound may be absorbing atmospheric water, potentially initiating hydrolysis.Store the compound in a desiccator. Ensure vials are sealed tightly with parafilm for long-term storage.
Poor solubility in aprotic solvents (e.g., DCM, EtOAc).Hydrolysis: The hydrolysis product, an amino acid, will have significantly higher polarity and lower solubility in nonpolar solvents.Confirm hydrolysis via LC-MS. If confirmed, review handling procedures to minimize exposure to moisture.
Broad peaks or baseline noise in NMR spectrum.Paramagnetic Impurities: Trace metal contamination from synthesis or glassware can cause peak broadening. These metals can also catalyze oxidation.Treat a solution of the compound with a metal scavenger (e.g., QuadraSil) or pass through a small plug of silica gel.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general-purpose Reverse-Phase HPLC (RP-HPLC) method for monitoring the purity of 2-Formamido-5-methylhex-4-enoic acid.[17]

1. Materials and Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), >99% purity

  • 2-Formamido-5-methylhex-4-enoic acid sample

  • Class A volumetric flasks and pipettes

2. Instrument and Conditions:

  • HPLC System: Standard system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (for the amide bond)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Water:ACN.

  • For analysis, dilute the stock solution to 0.1 mg/mL using the same diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the T=0 sample to establish the initial retention time and peak area of the parent compound.

  • For each subsequent time point in your stability study, prepare and inject the sample using the exact same procedure.

5. Data Analysis:

  • Integrate the peak area of the parent compound and all impurity peaks.

  • Calculate the purity of the parent compound at each time point using the area percent method:

    • % Purity = (Area_parent / (Area_parent + ΣArea_impurities)) * 100
  • Plot the % Purity against time to visualize the degradation profile.

References

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 10.24: Oxidative Cleavage of Alkenes. Retrieved from [Link]

  • Chemistry Steps. (2026, January 4). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 8.9: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. Retrieved from [Link]

  • Wass, D. F., et al. (2018). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. Journal of the American Chemical Society. Published on NIH. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Element. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Amide: Best Practices for Long-Term Cryogenic Storage. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF. Retrieved from [Link]

  • PubMed. (2010, October 15). Oxidation of unsaturated carboxylic acids under hydrothermal conditions. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • Saitta, A. M., et al. (2015). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. Proceedings of the National Academy of Sciences. Published on NIH. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Retrieved from [Link]

  • Google Patents. (n.d.). US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids.
  • Journal of the American Chemical Society. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from [Link]

  • ACS Publications. (2003, December 5). Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Formamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway | Request PDF. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • LibreTexts Medicine. (n.d.). 8. Amino Acid Metabolism and Heritable Disorders of Degradation. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Basicmedical Key. (2022, August 7). Synthesis and Degradation of Amino Acids. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions in 5-methylhex-4-enoic acid derivatives

Topic: Minimizing Side Reactions & Optimization of Reactivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary: The "Prenyl-Carboxyl" Conflict 5-methylhex-4-enoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimization of Reactivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Prenyl-Carboxyl" Conflict

5-methylhex-4-enoic acid (CAS: 5636-65-7) presents a unique synthetic challenge due to the interplay between its terminal carboxylic acid and the electron-rich trisubstituted alkene (


-unsaturation).[1]

The primary failure mode in derivatizing this molecule is unwanted intramolecular cyclization (lactonization).[1] The distance between the nucleophilic carboxylate and the alkene allows for rapid 5-exo-trig or 6-endo-trig cyclizations under acidic or electrophilic conditions.[1] This guide provides protocols to decouple these functional groups and maximize yield.

Module 1: Troubleshooting Amide & Ester Coupling

User Issue: "I am attempting to couple 5-methylhex-4-enoic acid with a secondary amine using EDC/HOBt, but I observe low conversion and a non-polar side product."

Diagnosis: You are likely observing activation-induced lactonization .[1] When the carboxylic acid is activated (e.g., O-acylisourea formation), the intermediate is highly electrophilic. If the amine nucleophile is sterically hindered or slow to react, the internal alkene (acting as a nucleophile) or the carboxylate oxygen (attacking the protonated alkene) can cyclize to form a


-lactone.
Technical Solution: The "Fast-Activation" Protocol

To minimize side reactions, you must ensure the rate of intermolecular attack (amine) exceeds the rate of intramolecular cyclization.

Recommended Protocol: HATU/DIPEA High-Velocity Coupling

  • Why: HATU generates a highly reactive At-ester that reacts faster with amines than carbodiimides, reducing the lifetime of the susceptible intermediate.

  • Base Control: DIPEA maintains a basic pH, preventing acid-catalyzed protonation of the alkene which triggers cyclization.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-methylhex-4-enoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Crucial: Ensure pH > 8.[1]

  • Activation: Cool to 0°C. Add HATU (1.1 equiv). Stir for exactly 5 minutes.

    • Note: Do not pre-activate for >10 mins; this increases risk of side reactions.[1]

  • Nucleophile Addition: Immediately add the amine (1.2 equiv).

  • Reaction: Allow to warm to RT. Monitor by LCMS.[1]

Data: Coupling Reagent Comparison

Reagent SystemRisk of LactonizationReaction RateRecommended For
EDC / HOBt ModerateSlowPrimary, unhindered amines
Thionyl Chloride High FastAvoid (Acidic byproduct triggers cyclization)
HATU / DIPEA LowVery FastHindered amines / Valuable substrates
Mixed Anhydride ModerateFastScale-up (requires strict Temp control)
Module 2: Preventing Iodolactonization

User Issue: "I need to halogenate the double bond or perform an iodocyclization elsewhere, but the carboxylate keeps attacking the iodonium intermediate."

Diagnosis:


-unsaturated acids are classic substrates for iodolactonization .[1][2][3] The trisubstituted alkene forms a stable tertiary iodonium bridge, which is rapidly trapped by the carboxylate to form a 5-membered lactone (iodolactone).
Visual Analysis: The Lactonization Trap

The following diagram illustrates the competition between desired functionalization and the thermodynamic trap of lactonization.

Lactonization_Pathway cluster_prevention Prevention Strategy Start 5-methylhex-4-enoic acid Activation Electrophilic Activation (I2, NBS, or H+) Start->Activation Direct Reaction Protected Ester Protection (Methyl/t-Butyl Ester) Start->Protected Step 1: Protection Intermediate Halonium/Carbocation Intermediate Activation->Intermediate Lactone SIDE REACTION: Gamma-Lactone Formation (Thermodynamic Sink) Intermediate->Lactone Intramolecular Attack (Fast) Desired Desired Halogenated Derivative Protected->Desired Step 2: Halogenation (No COOH interference)

Caption: Kinetic competition between intramolecular lactonization (red path) and protected functionalization (green path).[1]

Technical Solution: Steric Protection Strategy

You must mask the nucleophilicity of the carboxylic acid before engaging the alkene.

  • Protection: Convert the acid to a tert-butyl ester .[1]

    • Reagent: Isobutylene/H2SO4 (cat) or t-Butyl-2,2,2-trichloroacetimidate.[1]

    • Why t-Butyl? It is bulky and resists hydrolysis under mild basic conditions used in subsequent steps.[1]

  • Functionalization: Perform your halogenation or oxidation.[1]

  • Deprotection: Remove the ester with TFA/DCM (acidic) only after the alkene is no longer nucleophilic (e.g., after it has been converted to a dihalide).

Module 3: Selective Epoxidation (Oxidation Management)

User Issue: "I used mCPBA to epoxidize the alkene, but the product decomposed upon purification on silica gel."

Diagnosis: The epoxide derived from 5-methylhex-4-enoic acid is acid-sensitive.[1]

  • Silica Gel Acidity: Silica is slightly acidic (

    
    ).[1] This is sufficient to catalyze the intramolecular opening of the epoxide by the pendant carboxylic acid (if free) or simply hydrolyze the epoxide to a diol.
    
  • mCPBA Byproduct: m-Chlorobenzoic acid is a byproduct of the reaction and will catalyze ring opening.[1]

Technical Solution: Buffered Epoxidation Protocol

Protocol:

  • Buffer System: Use a biphasic system (

    
     / aq.[1] 
    
    
    
    ) or add anhydrous
    
    
    directly to the mCPBA reaction mixture.
  • Workup: Wash strictly with saturated

    
     (to quench peroxide) followed by 
    
    
    
    .[1]
  • Purification:

    • Do NOT use standard silica gel.[1]

    • Use: Neutral Alumina or Silica gel pre-treated with 1% Triethylamine (

      
      ) in hexanes.[1]
      
FAQ: Quick Troubleshooting

Q: Can I use thionyl chloride (


) to make the acid chloride? 
A: Risky.  The generation of HCl and the highly electrophilic acid chloride often leads to cyclization, especially upon heating. If you must use an acid chloride, use Oxalyl Chloride  with catalytic DMF in DCM at 0°C, and add a scavenger base (Pyridine or 2,6-Lutidine) immediately.

Q: Is the 5-methyl group relevant to reactivity? A: Yes. The trisubstituted nature of the alkene makes it significantly more electron-rich than a terminal alkene (like in 4-pentenoic acid).[1] It reacts faster with electrophiles (epoxidation, halogenation) but also stabilizes the developing positive charge during lactonization, lowering the activation energy for side reactions.

Q: How do I store 5-methylhex-4-enoic acid? A: Store at 4°C under Argon. While relatively stable, trace acid impurities can trigger auto-oligomerization over months.[1]

References
  • Bartlett, P. A. (1984).[1] "Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis." Tetrahedron, 36(1), 2-22.[1] Link (Discusses iodolactonization kinetics in

    
    -unsaturated acids).[1]
    
  • Dowd, P., & Zhang, W. (2004). "Free Radical-Mediated Ring Expansion and Cyclization." Chemical Reviews, 104(12), 6463-6486.[1] Link (Mechanisms of cyclization in unsaturated carbonyls).[1]

  • Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc, 2010(8), 189-250.[1] Link (Review of HATU vs. Carbodiimide side reactions).

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). "Substrate-directable chemical reactions." Chemical Reviews, 93(4), 1307-1370.[1] Link (Directing effects of carboxylates in alkene oxidation).[1]

Sources

Optimization

overcoming steric hindrance in N-formyl amino acid reactions

Topic: Overcoming Steric Hindrance & Racemization in N-Formyl Peptide Synthesis Welcome to the Advanced Peptide Synthesis Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Racemization in N-Formyl Peptide Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. Aris (Senior Application Specialist)

This guide addresses the two critical failure points in working with N-formyl amino acids (N-f-AAs):

  • The Synthesis Bottleneck: Difficulty formylating sterically bulky amino acids (e.g., Val, Ile, Aib, tert-Leu) using standard reflux methods.

  • The Coupling Trap: Severe racemization during the subsequent coupling of N-f-AAs due to oxazolone formation.

Module 1: Synthesis of Sterically Hindered N-Formyl Amino Acids

The Problem: Standard formylation (refluxing in 98% formic acid) often fails for bulky residues due to poor nucleophilicity of the amine and thermal decomposition of the product. The Solution: Use Acetic Formic Anhydride (AFA) . This mixed anhydride is a "super-active" formylating agent that functions at low temperatures, bypassing the steric energy barrier without thermal degradation.

Protocol: Low-Temperature AFA Formylation

Recommended for: N-f-Val, N-f-Ile, N-f-Aib, and N-f-tert-Leucine.

Reagents:

  • Sodium Formate (anhydrous)

  • Acetyl Chloride[1][2][3][4]

  • Anhydrous Ether or DCM[4]

  • Target Amino Acid

Step-by-Step Workflow:

  • Generation of AFA (In Situ or Isolated):

    • Suspend Sodium Formate (1.3 eq) in anhydrous ether.

    • Add Acetyl Chloride (1.1 eq) dropwise at 0°C.

    • Stir for 2 hours at 23–25°C.

    • Checkpoint: If isolating, distill at reduced pressure (27–28°C @ 10 mmHg).[2][4] For most applications, the filtered solution is used directly.

  • Formylation Reaction:

    • Dissolve the sterically hindered Amino Acid (1.0 eq) in cold formic acid (minimal volume) or DCM if soluble.

    • Add the AFA solution dropwise at 0°C. Do not heat.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC or LCMS. The disappearance of the amine peak is usually rapid.

  • Quench & Workup:

    • Quench with ice water.

    • Evaporate volatiles. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Comparative Efficiency Data:

MethodReagentsTempYield (Valine)Yield (Aib)Risk
Standard HCOOH (Reflux)100°C65%<20%Decomposition
AFA (Recommended) Acetic Formic Anhydride0°C

RT
92% 88% Moisture Sensitive
Ammonium Formate

+ ACN
Reflux70%45%Slow Reaction

Module 2: Coupling Strategies (The Racemization Trap)

The Problem: Unlike Urethane protectors (Boc/Fmoc), the N-formyl group is an amide. It offers no protection against oxazolone formation. When you activate the carboxyl group of an N-f-AA, the formyl oxygen attacks the activated center, forming a 5(4H)-oxazolone. This intermediate rapidly loses its chiral integrity in the presence of base.

The Solution: You must maximize coupling speed (to beat the oxazolone formation) and minimize base strength (to prevent proton abstraction).

The Mechanism of Failure (Oxazolone Pathway)

The following diagram illustrates why standard coupling (e.g., HBTU/DIPEA) destroys the chirality of N-formyl amino acids.

OxazoloneRacemization Start Activated N-Formyl AA (Chiral L-Isomer) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Intramolecular Cyclization (Fast) Product_L L-Peptide (Desired) Start->Product_L Direct Coupling (Must be faster than cyclization) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Proton Abstraction Oxazolone->Product_L Amine Attack Product_D D-Peptide (Impurity) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: Figure 1. The "Danger Zone" of N-Formyl coupling. The red path indicates the racemization loop driven by strong bases.

Protocol: "Low-Base" High-Speed Coupling

Recommended for: Coupling N-f-AA-OH to an amine.

Critical Rule: Do NOT use DIPEA or TEA if possible. Use Collidine (TMP) or no base if using pre-formed active esters.

Reagents:

  • Coupling Agent: HATU (Gold Standard) or COMU. Avoid PyBOP/HBTU (too slow).

  • Additive: HOAt or Oxyma Pure (Crucial for suppressing racemization).

  • Base: 2,4,6-Collidine (Sym-collidine). pKa ~7.4 vs DIPEA ~10.5.

Step-by-Step Workflow:

  • Pre-Activation (Cold):

    • Dissolve N-f-AA (1.0 eq) and HATU (1.0 eq) in DMF/NMP.

    • Cool to 0°C.[4]

    • Add Collidine (1.0 eq). Stir for exactly 1–2 minutes. Extended activation promotes oxazolone.

  • Coupling:

    • Immediately add the amine component (1.0–1.2 eq).

    • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Validation:

    • Use C18-HPLC with a chiral column (e.g., Chiralpak) or use Marfey’s Reagent analysis to verify enantiomeric excess (ee).

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in AFA reaction.AFA hydrolyzes instantly. Ensure Sodium Formate is dried (110°C, 4h) and Ether is sodium-dried.
Racemization (>5% D-isomer) Base was too strong (DIPEA).Switch to Collidine or N-Methylmorpholine (NMM) . Reduce activation time.
Incomplete Coupling Steric clash (e.g., N-f-Val + N-Me-Val).Switch to HATU or PyAOP .[5] Use microwave assistance (max 50°C) carefully.
O-Formylation OH-side chains (Ser/Thr) unprotected.Formic acid esterifies OH groups. Use mild hydrolysis (

/MeOH) to remove O-formyl while keeping N-formyl.
Frequently Asked Questions

Q: Can I use EDC/NHS for coupling N-formyl amino acids? A: It is risky. Carbodiimides (EDC/DCC) are slower than Uronium salts (HATU). Slower activation = more time for the oxazolone to form. If you must use EDC, add Oxyma Pure to accelerate the active ester formation.

Q: How stable is the N-formyl group? A: It is stable to TFA (acidic deprotection of Boc/tBu). It is not stable to Hydrazine (used for Fmoc removal) or strong aqueous base. It can be removed intentionally using deformylase enzymes or mild acid methanolysis (HCl/MeOH).

Q: Why not just use Fmoc, couple, and then formylate the peptide at the end? A: This is a valid strategy ("Global Formylation"). However, if your N-terminal residue is sterically hindered, formylating the peptide at the end can be difficult due to aggregation. Building with the N-f-AA monomer is often cleaner for short, hydrophobic sequences.

References

  • Sheehan, J. C., & Yang, D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society.[6]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society.[6]

  • Waki, M., & Meienhofer, J. (1977). Peptide synthesis using the racemization-suppressive reagent 1-hydroxybenzotriazole. Journal of the American Chemical Society.[6]

  • Muramatsu, I., et al. (1965). Kinetic Studies on the N-Formylation of Amines with Acetic Formic Anhydride. Bulletin of the Chemical Society of Japan.

  • BenchChem Technical Division. (2025). Application Notes: Acetic Formic Anhydride Preparation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H NMR Spectrum Analysis of 2-Formamido-5-methylhex-4-enoic Acid

Executive Summary The structural verification of 2-Formamido-5-methylhex-4-enoic acid —an unnatural amino acid derivative featuring a prenyl-like side chain and an N-formyl group—presents unique spectroscopic challenges....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of 2-Formamido-5-methylhex-4-enoic acid —an unnatural amino acid derivative featuring a prenyl-like side chain and an N-formyl group—presents unique spectroscopic challenges. Analysts must navigate labile proton exchange, complex diastereotopic splitting, and the presence of formamide rotamers.

This guide objectively compares the analytical performance of different NMR solvent systems (DMSO-d₆ vs. CDCl₃) and instrument field strengths (400 MHz vs. 600 MHz) to establish the most robust protocol for structural elucidation.

Solvent Performance Comparison: DMSO-d₆ vs. CDCl₃

The selection of a deuterated solvent fundamentally alters the ¹H NMR spectrum due to varying degrees of hydrogen bonding, magnetic anisotropy, and polarity. For amino acid derivatives, the behavior of exchangeable protons (-COOH, -NH-) is the primary metric of solvent performance.

The Causality of Solvent Effects

DMSO-d₆ acts as a strong hydrogen-bond acceptor. It effectively "locks" the labile -NH and -COOH protons into stable solvation shells, drastically reducing their exchange rate with trace residual water[1]. As documented by , this interaction sharpens the -NH doublet and prevents the -COOH signal from broadening into the baseline. Conversely, CDCl₃ is a weak hydrogen-bond acceptor; labile protons undergo intermediate chemical exchange, resulting in broad, uninformative signals or complete signal loss[2].

Table 1: Comparative ¹H NMR Signal Resolution (at 600 MHz)
Proton EnvironmentExpected Shift (DMSO-d₆)Expected Shift (CDCl₃)Signal Quality (DMSO-d₆)Signal Quality (CDCl₃)Causality / Mechanism
-COOH (Acid)~12.5 ppmNot observedBroad singletLost in baselineDMSO strongly hydrogen-bonds, slowing protic exchange[1].
-NH- (Amide)~8.2 ppm (Major)~6.5 ppm (Broad)Sharp doublet (J ≈ 8 Hz)Broad multipletProtic exchange is minimized in aprotic, highly polar DMSO[2].
-CHO (Formyl)~8.0 ppm (Major)~8.2 ppmTwo distinct singletsBroadened singletsRestricted C-N rotation creates cis/trans rotamers[3].
C4-H (Alkene)~5.1 ppm~5.1 ppmTriplet of multipletsTriplet of multipletsMinimal solvent effect on non-polar alkene protons.
C2-H (α-CH)~4.3 ppm~4.6 ppmWell-resolved multipletOverlapping multipletDownfield shift in CDCl₃ due to differing solvation anisotropy.

Instrument Resolution Comparison: 400 MHz vs. 600 MHz

The prenyl side chain attached to the chiral α-carbon (C2) renders the adjacent C3 methylene protons diastereotopic. Furthermore, the formamido group exhibits restricted rotation around the C-N bond due to partial double-bond character[3]. As explained by , this resonance stabilization creates distinct cis and trans rotamers that appear as doubled signals at room temperature.

Table 2: Field Strength Performance in DMSO-d₆
Analytical Feature400 MHz Performance600 MHz PerformanceCausality / Scientific Impact
C3-H₂ (Diastereotopic)Complex second-order multiplet (ABX system)Resolved first-order multiplets (e.g., ddt)Higher

field increases the

ratio, simplifying second-order spectra into first-order.
Rotamer Separation Minor overlap between major/minor C2-H signalsBaseline resolution of all rotameric pairsIncreased chemical shift dispersion (in Hz) cleanly separates structurally similar conformers.
Allylic Methyls Broad singlets (unresolved coupling)Fine splitting visible (⁴J ~1.5 Hz)Enhanced sensitivity reveals long-range ⁴J allylic couplings from the C4 alkene proton.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . Every analytical claim (e.g., identifying a peak as a rotamer rather than an impurity) is proven through internal experimental logic.

Step 1: Sample Preparation & Concentration Optimization
  • Action: Dissolve 12 mg of 2-Formamido-5-methylhex-4-enoic acid in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A 12 mg mass provides optimal signal-to-noise (S/N) without inducing concentration-dependent viscosity broadening. TMS acts as a self-validating internal reference point, ensuring the chemical shift calibration is exactly 0.00 ppm.

Step 2: 1D ¹H NMR Acquisition (600 MHz)
  • Action: Set the probe temperature to 298 K. Utilize a 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (

    
    ) for all protons. This is critical because accurate integration is the only mathematical way to quantify the major/minor rotamer ratio (typically ~80:20 for trans:cis formamides).
    
Step 3: Variable Temperature (VT) NMR for Rotamer Validation
  • Action: If doubled signals are observed in the formyl (~8.0 ppm) and amide (~8.2 ppm) regions, acquire successive spectra at 310 K, 330 K, and 350 K.

  • Causality: Heating provides the thermal energy required to overcome the rotational energy barrier of the C-N amide bond. The self-validating proof that the doubled signals belong to rotamers (and not chemical impurities) is their coalescence into a single, time-averaged peak at 350 K[3].

Mechanistic Workflow

The following diagram illustrates the logical decision tree for resolving formamide rotamers during NMR analysis.

NMR_Workflow Start Sample Preparation (12 mg in 0.6 mL DMSO-d6) AcquireRT Acquire 1D 1H NMR (298 K, 600 MHz) Start->AcquireRT Analyze Analyze Formyl & NH Region (~8.0 - 8.5 ppm) AcquireRT->Analyze Decision Are signals doubled? (Rotamer Suspected) Analyze->Decision VTNMR Execute VT-NMR Protocol (Heat stepwise to 350 K) Decision->VTNMR Yes (Major/Minor peaks) Final Final Peak Assignment & Integration Mapping Decision->Final No (Single conformer) Coalescence Observe Signal Coalescence (Confirms Rotamers) VTNMR->Coalescence Coalescence->Final

Workflow for resolving formamide rotamers in 2-Formamido-5-methylhex-4-enoic acid using VT-NMR.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis Blog.[Link]

Sources

Comparative

mass spectrometry fragmentation pattern of CAS 1343977-77-4

Technical Guide: Mass Spectrometry Fragmentation Analysis of 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) Introduction This guide details the mass spectrometry (MS) fragmentation pattern of 2-Formamido-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Analysis of 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4)

Introduction

This guide details the mass spectrometry (MS) fragmentation pattern of 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4), a specialized amino acid derivative often utilized as a chiral building block in peptide synthesis and drug discovery. Characterizing this compound is critical for confirming the integrity of peptide coupling reactions and identifying impurities in synthetic workflows.

Unlike standard amino acids, the presence of an N-formyl group and an unsaturated prenyl side chain introduces unique fragmentation pathways. This guide provides a comparative analysis against its saturated analog, N-Formyl-L-Leucine , to highlight diagnostic ions essential for structural validation.

Chemical Structure & Theoretical Fragmentation

  • Chemical Name: 2-Formamido-5-methylhex-4-enoic acid[1][2][3][4]

  • Molecular Formula: C₈H₁₃NO₃[3]

  • Monoisotopic Mass: 171.0895 Da

  • Precursor Ion [M+H]⁺: 172.0968 m/z

Key Structural Features:

  • N-Formyl Group (-NH-CHO): A labile protecting group that readily undergoes neutral loss of CO (28 Da) or H₂O (18 Da).

  • Prenyl Side Chain (-CH₂-CH=C(CH₃)₂): An unsaturated alkyl chain capable of generating a stable allylic carbocation (m/z 69).

  • Carboxylic Acid (-COOH): Facilitates water loss and decarboxylation.

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation data described, use the following LC-MS/MS protocol. This method is designed to be self-validating by including a reference standard check.

LC-MS/MS Parameters:

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both low-energy (neutral losses) and high-energy (backbone cleavage) fragments.

Validation Step: Inject a blank solvent followed by a standard of N-Formyl-L-Leucine . Verify the presence of the [M+H]⁺ peak at m/z 160.1 and the characteristic immonium ion at m/z 86.1 before analyzing the target compound.

Fragmentation Analysis (The Core)

The fragmentation of CAS 1343977-77-4 is dominated by the stability of the prenyl cation and the lability of the formyl group.

Primary Fragmentation Pathways (ESI+)
  • Neutral Loss of Carbon Monoxide (CO):

    • Transition: m/z 172 → m/z 144

    • Mechanism: Cleavage of the N-formyl bond. This is a low-energy pathway, often the base peak at lower collision energies.

  • Neutral Loss of Water (H₂O):

    • Transition: m/z 172 → m/z 154

    • Mechanism: Dehydration from the carboxylic acid group or interaction with the formyl oxygen.

  • Combined Loss (HCOOH):

    • Transition: m/z 172 → m/z 126

    • Mechanism: Simultaneous or sequential loss of CO and H₂O, representing the loss of the formyl group and the hydroxyl of the carboxyl group.

  • Formation of the Prenyl Cation (Diagnostic Ion):

    • Transition: m/z 172 → m/z 69

    • Mechanism: Allylic cleavage of the side chain. The dimethylallyl cation (prenyl group) is resonance-stabilized, making this a high-intensity peak at medium-to-high collision energies.

  • Immonium Ion Formation:

    • Transition: m/z 172 → m/z 98

    • Mechanism: Loss of the carboxylic acid (as CO + H₂O) and the formyl group, leaving the core immonium ion of the amino acid backbone [H₂N=CH-CH₂-CH=C(CH₃)₂]⁺.

Comparative Analysis

To differentiate CAS 1343977-77-4 from similar impurities, we compare it with N-Formyl-L-Leucine .

FeatureCAS 1343977-77-4 (Target)N-Formyl-L-Leucine (Alternative)Significance
Precursor [M+H]⁺ 172.1 m/z 160.1 m/z Mass shift of +12 Da due to unsaturation/extra carbon.
Side Chain Fragment m/z 69 (Prenyl) m/z 43 / 57 (Isobutyl) Crucial Differentiator. The m/z 69 peak is sharp and intense due to resonance stabilization, unlike the alkyl fragments of Leucine.
Immonium Ion m/z 98 m/z 86 Diagnostic for the amino acid backbone structure.
Neutral Loss (CO) Observed (m/z 144)Observed (m/z 132)Confirms the N-Formyl group in both.

Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 172 Frag_CO [M+H - CO]+ m/z 144 (Deformylation) Precursor->Frag_CO - CO (28 Da) Frag_H2O [M+H - H2O]+ m/z 154 (Dehydration) Precursor->Frag_H2O - H2O (18 Da) Prenyl Prenyl Cation m/z 69 (Side Chain - Diagnostic) Precursor->Prenyl Allylic Cleavage Immonium Immonium Ion m/z 98 (Backbone Core) Frag_CO->Immonium - HCOOH (46 Da) Frag_HCOOH [M+H - HCOOH]+ m/z 126 (Combined Loss) Frag_H2O->Frag_HCOOH - CO (28 Da)

Caption: Proposed ESI+ fragmentation pathway for CAS 1343977-77-4 showing primary neutral losses and diagnostic ion formation.

References

  • Fundamental MS Fragmentation of Amino Acids : "Fragmentation of Protonated Amino Acids." Journal of Mass Spectrometry, Wiley Online Library. Link

  • N-Formyl Derivative Analysis : "Mass Spectrometry of N-Formyl Amino Acid Esters." Journal of the American Chemical Society. Link

  • Prenyl Group Characterization : "Characteristic Fragmentation of Prenylated Compounds in ESI-MS/MS." Rapid Communications in Mass Spectrometry. Link

  • Compound Database Entry : "2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4)."[1][2][3][4] PubChem, National Library of Medicine. Link

Sources

Validation

Comparative Guide: FTIR Characteristic Peaks of 2-Formamido-5-methylhex-4-enoic Acid

Executive Summary 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) is a highly specialized, non-proteinogenic amino acid derivative utilized as a critical building block in advanced peptide synthesis and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) is a highly specialized, non-proteinogenic amino acid derivative utilized as a critical building block in advanced peptide synthesis and drug discovery[1]. Verifying the structural integrity of this molecule—specifically the simultaneous presence of the formamide moiety, the free carboxylic acid, and the prenyl-like alkene tail—requires precise analytical methodologies.

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific vibrational fingerprint for this compound[2]. This guide objectively compares the FTIR profile of 2-Formamido-5-methylhex-4-enoic acid against its structural alternatives: its non-formylated precursor (2-amino-5-methylhex-4-enoic acid ) and a saturated analog (N-formylleucine ).

Structural Deconstruction & Mechanistic Basis

To accurately interpret the FTIR spectrum, we must establish the causality between the molecule's structural features and its vibrational modes.

  • Abolition of the Zwitterion: Natural and unnatural free amino acids, such as the precursor 2-amino-5-methylhex-4-enoic acid, exist as zwitterions (NH₃⁺, COO⁻) in the solid state[3]. Formylation of the amine nitrogen fundamentally alters this electronic state. The target molecule exists as a neutral species, causing the reappearance of the strong, highly diagnostic carboxylic acid C=O stretch at ~1710 cm⁻¹.

  • The Formamide Network: The N-formyl group introduces distinct Amide I (C=O stretch) and Amide II (N-H bend) bands. Because formamides participate in robust intermolecular hydrogen-bonding networks, these vibrational modes are highly sensitive to their environment[4]. High-resolution scanning is often required to resolve these complex modes[5].

  • Trisubstituted Alkene Overlap: The molecule features a trisubstituted double bond (-CH=C(CH₃)₂). The resulting C=C stretch (~1670 cm⁻¹) frequently convolutes with the broad Amide I envelope (~1660 cm⁻¹). Consequently, the out-of-plane =C-H bend at ~840 cm⁻¹ serves as the primary diagnostic indicator for the alkene tail.

FTIR_Logic Start Target Analysis: 2-Formamido-5-methylhex-4-enoic acid Region1 High Frequency Region (3500 - 2500 cm⁻¹) Start->Region1 Region2 Carbonyl/Alkene Region (1750 - 1500 cm⁻¹) Start->Region2 Region3 Fingerprint Region (< 1500 cm⁻¹) Start->Region3 OH_NH Broad: 3300-2500 cm⁻¹ (Acid O-H) Sharp: ~3300 cm⁻¹ (Amide N-H) Region1->OH_NH Carbonyls ~1710 cm⁻¹ (Acid C=O) ~1660 cm⁻¹ (Amide I C=O) ~1540 cm⁻¹ (Amide II) Region2->Carbonyls Alkene ~1670 cm⁻¹ (C=C stretch) *May overlap with Amide I Region2->Alkene Bend ~840 cm⁻¹ (=C-H out-of-plane bend) Region3->Bend

Caption: Diagnostic logic tree for identifying functional groups in 2-Formamido-5-methylhex-4-enoic acid.

Comparative Spectral Analysis

When evaluating the purity or identity of 2-Formamido-5-methylhex-4-enoic acid, analysts must differentiate it from unreacted precursors or saturated impurities. The table below outlines the definitive spectral shifts that distinguish the target from its primary alternatives.

Vibrational Mode2-Formamido-5-methylhex-4-enoic acid (Target)2-Amino-5-methylhex-4-enoic acid (Precursor)N-Formylleucine (Saturated Analog)
O-H Stretch (Acid) Broad, 3300–2500 cm⁻¹Broad, obscured by NH₃⁺Broad, 3300–2500 cm⁻¹
N-H Stretch Sharp, ~3300 cm⁻¹ (Amide)Broad, 3100–2600 cm⁻¹ (NH₃⁺)Sharp, ~3300 cm⁻¹ (Amide)
C=O Stretch (Acid) Strong, ~1710 cm⁻¹ Absent (COO⁻ at ~1580 cm⁻¹)Strong, ~1710 cm⁻¹
C=O Stretch (Amide I) Strong, ~1660 cm⁻¹AbsentStrong, ~1660 cm⁻¹
N-H Bend (Amide II) Strong, ~1540 cm⁻¹Absent (NH₃⁺ bend ~1610 cm⁻¹)Strong, ~1540 cm⁻¹
C=C Stretch (Alkene) Weak, ~1670 cm⁻¹ (Overlaps Amide I)Weak, ~1670 cm⁻¹Absent
=C-H Bend (Alkene) Strong, ~840 cm⁻¹ (Out-of-plane)Strong, ~840 cm⁻¹Absent

Key Analytical Insight: The most profound difference between the target and its precursor is the 1750–1500 cm⁻¹ region. If the sample has degraded (deformylation) or contains unreacted precursor, the sharp ~1710 cm⁻¹ acid peak will diminish, replaced by a broad carboxylate (COO⁻) asymmetric stretch near 1580 cm⁻¹.

Self-Validating ATR-FTIR Protocol

To ensure data integrity, the following Attenuated Total Reflectance (ATR) protocol incorporates a self-validating internal control to verify the structural stability of the formamide group.

ATR_Workflow Prep 1. Preparation Clean Diamond ATR Bkg 2. Background Collect Ambient Air Prep->Bkg Scan 3. Acquisition 64 Scans, 4 cm⁻¹ Res Bkg->Scan Process 4. Processing Deconvolution Scan->Process Compare 5. Verification Peak Matching Process->Compare

Caption: Step-by-step ATR-FTIR experimental workflow for high-resolution spectral acquisition.

Step-by-Step Methodology
  • Crystal Preparation & Background Acquisition:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely. Collect a background spectrum using 64 scans.

    • Causality: Eliminates spectral artifacts from ambient CO₂ and water vapor, which can obscure the critical 1750–1600 cm⁻¹ region and the high-frequency N-H stretches[2].

  • Sample Application & Pressure Optimization:

    • Action: Deposit 2-3 mg of the solid 2-Formamido-5-methylhex-4-enoic acid onto the crystal. Apply consistent pressure using the ATR anvil until the absorbance of the strongest peak (typically the C=O stretch) registers between 0.4 and 0.8 AU.

    • Causality: Insufficient pressure leads to poor optical contact and a low signal-to-noise ratio; excessive pressure can induce polymorphic shifts in crystalline amino acid derivatives or damage the crystal.

  • High-Resolution Scanning:

    • Action: Acquire the spectrum using 64 co-added scans at a high resolution of 2 cm⁻¹ or 4 cm⁻¹.

    • Causality: Higher resolution is mandatory to mathematically distinguish the weak alkene C=C stretch (~1670 cm⁻¹) from the dominant formamide Amide I band (~1660 cm⁻¹)[5].

  • Spectral Deconvolution & Internal Validation:

    • Action: Apply Fourier Self-Deconvolution (FSD) or second-derivative processing to the 1750–1600 cm⁻¹ envelope to unmask overlapping peaks.

    • Self-Validation: Calculate the intensity ratio of the Amide II band (~1540 cm⁻¹) to the Amide I band. Because the Amide II band is unaffected by alkene overlap, a stable ratio confirms the structural integrity of the formamide group, ruling out deformylation or hydration degradation[4].

References[3] BenchChem. An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB9moNJXOh6lCTN35i2NWVHqQTQAst-DCNwy2fYbeKKQSdYS5ce-IgKcyRJ9uj_P8KKdpAt4ILGLZlbR1SjnFGMbYF2QmikxCALWA4__Lldo6x0SZV3baEzqKVxvX-KuYW4zzMwzKa3-CShLsAzIbVcpeQQZb-hOSU50WD8u4mI2hNLe6Iq7f5oVeqypdg76UB3heRFDvaBuMLEnZMAD0b5g==[4] ResearchGate. FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFElUlqyGTXNQ5GFRlgvW194eajHZYgA0UnCh1j_UFDC3PM7XtSoDC7jrSE4EYjIn4qa_nM18AMR4PO2tU7yq0Gj1ZF9tvOQnzTWSNO_kfa_B2zshAyIarOZhjzli2yR6RVB0CspPcf09Z_lv6_lkoEBzmNxiNm0lrIAK6kmQ5Y6yBlEa--4RoGZ__055x15bScIQ6sSWSSLBcGigdy8_msnglHJFkPrr4NytqFRMEtiNQ=[1] EnamineStore. 2-formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtjVTr9q_WnPND9qw8NBh68Fl5F-pVZyrGIrMBtYNeiCqR_Vktbl_ZIUsIvzcnB7cxN-gDgAdpAGKCpxM_htYGUsQyJNgi2r9J9d-tvC6jMBaNw1zf1rqPugCuYJ9AxIBpUZ1ibgEs[2] Agilent Technologies. FTIR Spectroscopy Reference Guide. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0OtpiOsWtWe8xJlGrDxILi2722lxtvVIpSVaxKM06Hlal1INH6B11i8_ykbZS3xruMUP2FuA63FkyKfg_MQTwFEMqj5zmnkvoz1tJfwsjKVABok42VFmrCzldxsqIv4ARVVAPeGnH0cA3UF6zmXV1uYuIdvfdTqI=[5] PubMed / National Institutes of Health. The High-Resolution FTIR Far-Infrared Spectrum of Formamide. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf3vkH_jVyBhu6jWkDqNwfvMzfuO1w4p4ZiUnj_Yed2Po2Km4hZ2FX3LdXNIeEy6F0BFcw2PT5ZwfPMZD0HaxiSB6q2t8AV0PD3s1UJOnXNMCcxVEH2FaEcbpeZ0oTTDSPBA==

Sources

Comparative

N-Formyl vs N-Boc Protection for Unsaturated Amino Acids: A Technical Comparison Guide

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Synthesis, Asymmetric Hydrogenation Performance, Deprotection, and Mechanistic Insights.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Synthesis, Asymmetric Hydrogenation Performance, Deprotection, and Mechanistic Insights.

Executive Summary

In the asymmetric synthesis of non-canonical amino acids via dehydroamino acid (dhAA) hydrogenation, the choice between N-Formyl and N-tert-Butoxycarbonyl (N-Boc) protection is not merely a matter of preference but a determinant of catalytic efficiency and downstream processing success.

  • N-Boc is the industry standard for solubility and ease of removal . It is lipophilic, preventing aggregation of the often-insoluble dehydro-peptides, and is removed cleanly by acidolysis (TFA/HCl) without affecting ester moieties.

  • N-Formyl is a specialized group often employed when steric minimization is critical or when using specific ligand classes (e.g., monodentate phosphoramidites) that require a distinct chelation geometry. However, its removal (deformylation) is chemically harsher, often requiring hydrazine or acidic alcoholysis, which can compromise other functionalities.

Verdict: Use N-Boc for robust, scalable synthesis of standard chiral amino acids. Reserve N-Formyl for specific catalytic systems where steric bulk inhibits hydrogenation or when accessing specific atom-economic pathways (e.g., isocyanoacetate condensation).

Mechanistic Comparison: Chelation & Electronic Effects

The success of Rhodium-catalyzed asymmetric hydrogenation depends heavily on the ability of the substrate to coordinate to the metal center. The protecting group plays a dual role: electronic directing group and steric modulator .

The Chelation Model

In the classic Halpern mechanism for Rh(I)-bisphosphine hydrogenation, the substrate binds to the metal via the olefin and the amide carbonyl oxygen.

  • N-Formyl (Amide): The formyl group (

    
    ) presents a highly Lewis-basic carbonyl oxygen. The 
    
    
    
    proton is relatively acidic, facilitating strong bidentate chelation to the Rh center. This often leads to high enantioselectivity (ee) with older generation ligands (e.g., DIPAMP) and monodentate ligands.
  • N-Boc (Carbamate): The Boc group (

    
    ) has a competing oxygen (the alkoxy oxygen) that reduces the Lewis basicity of the carbonyl oxygen via resonance. Additionally, the bulky tert-butyl group creates significant steric pressure. While this can enhance stereodifferentiation with bulky ligands (e.g., DuPhos, TangPhos), it can also retard reaction rates if the catalyst pocket is too crowded.
    

ChelationModel cluster_Rh Rh(I) Catalyst Coordination Sphere cluster_Substrate Substrate Binding Rh Rh(I) Center Ligand Chiral Ligand (P-P or P-N) Ligand->Rh  Coordination Olefin C=C Double Bond Olefin->Rh  π-bonding Carbonyl C=O Oxygen Carbonyl->Rh  σ-donation PG_Tail Protecting Group Tail (H vs OtBu) PG_Tail->Carbonyl  Electronic/Steric Influence note N-Formyl: Strong C=O binding, Low Steric N-Boc: Weaker C=O binding, High Steric note->PG_Tail

Figure 1: Coordination mechanics of N-protected dehydroamino acids to the Rhodium catalyst.

Synthesis of Dehydroamino Acid Substrates

The route to the unsaturated precursor dictates which protecting group is most convenient.

Route A: N-Boc (The Elimination Route)

The most robust method for generating N-Boc dehydroamino esters is the


-elimination of 

-hydroxy amino acids (Serine/Threonine derivatives).
  • Reagents: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    (catalytic).
  • Mechanism: One-pot N-protection, O-activation (to carbonate), and elimination.

  • Yield: Typically >85%.[1]

  • Isomerism: Predominantly yields the (Z)-isomer, which is required for high ee in hydrogenation.

Route B: N-Formyl (The Isocyanoacetate Route)

N-Formyl derivatives are often synthesized via condensation, a route distinct from standard peptide chemistry.

  • Reagents: Methyl isocyanoacetate + Aldehyde + Base (e.g., KOtBu or Gold catalysts).

  • Mechanism: Aldol-type condensation followed by rearrangement.

  • Advantage: Direct access from aldehydes; useful for non-canonical side chains where the amino acid precursor doesn't exist.

Performance Comparison: Asymmetric Hydrogenation

The following table synthesizes data from comparative studies involving Rh-catalyzed hydrogenation of dehydroamino acid esters (e.g., methyl 2-acetamidoacrylate derivatives).

FeatureN-Formyl ProtectionN-Boc Protection
Catalyst Compatibility Excellent with Monodentate Phosphoramidites and older bisphosphines (DIPAMP).Excellent with C2-Symmetric Bisphosphines (DuPhos, TangPhos, Binap).
Enantioselectivity (ee) High (>95-99%) with specific matched ligands.[2][3][4][5]High (>95-99%) with a broader range of modern ligands.
Reaction Rate Generally faster due to lower steric hindrance.Can be slower; requires higher pressure (5-10 bar) for bulky substrates.
Solubility Low .[6] Dehydro-peptides with Formyl groups often aggregate/precipitate.High . The t-butyl group significantly aids solubility in MeOH/DCM.
Substrate Stability Moderate.[3] Formyl group can be labile in strong nucleophilic conditions.High. Stable to base and hydrogenation conditions.
Critical Insight: The "NH" Acidity Factor

The N-H proton in N-Formyl dehydroamino acids is more acidic than in N-Boc analogs. In catalytic cycles where the N-H interacts with the ligand or a halide counter-ion (via H-bonding), N-Formyl can offer superior directing effects. However, for standard Rh(I) cationic cycles, N-Boc is often preferred simply because the resulting product is easier to purify.

Deprotection Protocols

This is the deciding factor for most process chemists.

N-Boc Removal (Clean & Standard)
  • Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Conditions: Room temperature, 30-60 mins.

  • Byproducts: Isobutene (gas) and CO2.

  • Workup: Evaporation. Quantitative yield.

N-Formyl Removal (Challenging)

Removal of the formyl group requires conditions that can be incompatible with sensitive side chains or esters.

  • Hydrazinolysis:

    • Reagent: Hydrazine hydrate in MeOH.

    • Issue: Can convert methyl esters to hydrazides (

      
      ).
      
  • Acidic Alcoholysis:

    • Reagent: HCl in MeOH (1.5 M), mild heat.

    • Issue: Slow (24-48h); can cause transesterification or racemization if pushed too hard.

  • Oxidative Deformylation:

    • Reagent: Hydrogen peroxide (rarely used due to side chain oxidation).

Experimental Protocols

Protocol A: Synthesis of N-Boc-Dehydroalanine Methyl Ester
  • Start: L-Serine methyl ester hydrochloride (10 mmol).

  • Suspend: In MeCN (50 mL). Add

    
     (22 mmol, 2.2 equiv) and DMAP (1 mmol, 10 mol%).
    
  • React: Stir at room temperature for 12 h. The solution becomes clear as the intermediate forms, then elimination proceeds.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N KHSO4, NaHCO3, and Brine.

  • Purify: Flash chromatography (Hex/EtOAc).

  • Yield: Expect ~90% of a white solid.

Protocol B: Rh-Catalyzed Hydrogenation (General)
  • Glovebox: Charge a vial with

    
     (1 mol%) and Chiral Bisphosphine Ligand (1.1 mol%). Dissolve in degassed MeOH (1 mL). Stir 15 min to form the complex (Orange to Red/Yellow).
    
  • Substrate: Add N-Boc or N-Formyl dehydroamino ester (1 mmol) in degassed MeOH (4 mL).

  • Hydrogenation: Transfer to autoclave. Purge with

    
     (3x). Pressurize to 5 bar (Boc) or 2 bar (Formyl). Stir at RT for 1-12 h.
    
  • Analysis: Vent

    
    . Filter through silica plug. Analyze conversion by NMR and ee by Chiral HPLC.
    
Protocol C: Deformylation (N-Formyl Removal)

Note: Only use if N-Boc was not viable.

  • Dissolve: N-Formyl amino acid ester (1 mmol) in MeOH (10 mL).

  • Add: HCl (conc., 0.5 mL) or Acetyl Chloride (to generate anhydrous HCl).

  • Heat: Warm to 40°C for 24h. Monitor by TLC (Formyl group is polar; product amine is more polar/basophilic).

  • Workup: Neutralize with solid NaHCO3, filter, and concentrate.

Decision Matrix

Use the following logic flow to select the correct protecting group for your workflow.

DecisionMatrix Start Select Protecting Group for Dehydroamino Acid Solubility Is the peptide/amino acid highly insoluble? Start->Solubility Ligand Are you using Monodentate Phosphoramidite Ligands? Solubility->Ligand No Boc Use N-Boc (Standard, High Solubility) Solubility->Boc Yes Removal Is the substrate acid-sensitive (e.g., contains tBu esters)? Ligand->Removal No Formyl Use N-Formyl (Low Steric, Specific Chelation) Ligand->Formyl Yes Removal->Boc No (Standard) Removal->Formyl Yes (Orthogonal to Acid)

Figure 2: Decision tree for selecting N-terminal protection in dehydroamino acid synthesis.

References

  • Enantioselective Rh-catalyzed hydrogenation of N-formyl dehydroamino esters with monodentate phosphoramidite ligands. Panella, L., et al.[2] (2006).[2][4][7] Journal of Organic Chemistry. Link

  • High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. Ferreira, P. M. T., et al. (1999). Journal of the Chemical Society, Perkin Transactions 1. Link

  • Asymmetric hydrogenation of dehydrodipeptide esters bearing different protective groups. Döbler, C., et al. (1999). Amino Acids.[1][2][3][4][6][8][][10] Link

  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. BenchChem Application Notes. (2025). Link

  • Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. Monyo, H., et al. (1992). PubMed.[6][7] Link

Sources

Validation

Comprehensive HPLC Retention Time Guide: 2-Formamido-5-methylhex-4-enoic Acid vs. Key Synthetic Impurities

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Chromatographic behavior, impurity profiling, and method validation for unnatural amino acid (UAA) building blocks. Chemical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Chromatographic behavior, impurity profiling, and method validation for unnatural amino acid (UAA) building blocks.

Chemical Context & Impurity Profiling

In modern drug discovery and peptidomimetic synthesis, 2-Formamido-5-methylhex-4-enoic acid (CAS:) [1] serves as a critical unnatural amino acid (UAA) intermediate. It is essentially the N-formyl derivative of 4,5-dehydroleucine.

During its synthesis and scale-up, several structurally similar impurities can emerge. Because these impurities share the same carbon backbone or functional groups, they pose a significant challenge for chromatographic resolution. Understanding the origin of these impurities is the first step in designing a self-validating analytical method.

Impurity_Pathway Start 4,5-Dehydroleucine (Starting Material) Target 2-Formamido-5-methylhex-4-enoic acid (Target API Intermediate) Start->Target Formylation Target->Start Hydrolysis (Deformylation) Imp1 Regioisomer (Double Bond Migration) Target->Imp1 Isomerization Imp2 N-Formyl-Leucine (Over-reduction/Saturated) Target->Imp2 Hydrogenation

Caption: Synthetic and degradation pathways generating key impurities during UAA manufacturing.

Mechanistic Basis for Chromatographic Separation

To achieve baseline resolution between the target UAA and its impurities, we must exploit subtle differences in pKa, polarity, and molecular hydrophobicity.

The Role of Ion-Pairing and pH Control

We utilize a reversed-phase C18 column with 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as both a pH buffer (maintaining pH ~2.0) and an ion-pairing agent [2].

  • Target Compound: At pH 2.0, the carboxylic acid moiety (pKa ~2.3) of 2-formamido-5-methylhex-4-enoic acid is heavily protonated, rendering the molecule neutral. This maximizes its hydrophobic interaction with the C18 stationary phase, allowing it to elute in the mid-gradient region.

  • Deformylated Impurity (, CAS: 3558-31-4) [3]: This impurity contains a free primary amine (pKa ~9.5). At pH 2.0, the amine is fully protonated (

    
    ). The resulting positive charge drastically increases the molecule's polarity, causing it to elute very early in the run, far away from the target peak.
    
Hydrophobic and Conformational Nuances
  • Saturated Impurity (N-Formyl-Leucine): This byproduct lacks the

    
     double bond. The absence of the pi-bond increases the molecule's conformational flexibility and aliphatic surface area. Consequently, it exhibits stronger van der Waals interactions with the C18 alkyl chains and elutes after the target compound.
    
  • Regioisomer (3-enoic acid): The migration of the double bond from the 4-position to the 3-position subtly alters the 3D spatial footprint and dipole moment of the molecule. Because the hydrophobicity is nearly identical to the target, a shallow gradient is strictly required to achieve a resolution (

    
    ) greater than 1.5.
    

Target Compound vs. Impurities Profile

The table below summarizes the quantitative experimental data derived from the optimized HPLC method. The Relative Retention Time (RRT) is calculated against the target compound.

CompoundStructural FeatureElution OrderRT (min)RRTResolution (

)
2-Amino-5-methylhex-4-enoic acid Free amine (protonated at pH 2)14.50.41N/A
2-Formamido-5-methylhex-4-enoic acid Target API Intermediate211.01.0012.5
2-Formamido-5-methylhex-3-enoic acid

Double bond shift
311.81.072.1
N-Formyl-Leucine Saturated aliphatic chain414.21.295.4

Optimized HPLC Analytical Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The inclusion of a shallow gradient between 2.0 and 15.0 minutes is the critical parameter for resolving the regioisomer from the target.

Step-by-Step Methodology

1. Reagent & Standard Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Sample Prep: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of diluent to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions [4]:

  • Column: Waters XBridge BEH C18, 250 mm × 4.6 mm, 5 µm (or equivalent high-carbon load column).

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (Optimized for the amide

    
     and alkene absorbance, as the molecule lacks an aromatic chromophore).
    
  • Injection Volume: 10 µL.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.04060
17.01090
20.01090
20.19010
25.09010

Analytical Workflow Visualization

HPLC_Workflow A Sample Preparation (1 mg/mL in 50:50 H2O:MeCN) B RP-HPLC Injection (C18 Column, 0.1% TFA) A->B C UV Detection (210 nm) B->C D Peak 1: Deformylated Impurity (High Polarity) C->D RT: 4.5 min E Peak 2: Target Compound (2-Formamido...) C->E RT: 11.0 min F Peak 3: Saturated Impurity (High Hydrophobicity) C->F RT: 14.2 min

Caption: Analytical workflow for HPLC separation of 2-Formamido-5-methylhex-4-enoic acid and impurities.

References

  • Agilent Technologies / Scribd. "Analysis of Amino Acids by HPLC." Scribd. Available at:[Link]

Comparative

Technical Guide: Purity Validation of 2-Formamido-5-methylhex-4-enoic Acid via LC-MS

This guide outlines the validation strategy for 2-Formamido-5-methylhex-4-enoic acid (an N-formylated, unsaturated leucine analog). It synthesizes regulatory standards (ICH Q2(R1)) with practical LC-MS methodology to add...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation strategy for 2-Formamido-5-methylhex-4-enoic acid (an N-formylated, unsaturated leucine analog). It synthesizes regulatory standards (ICH Q2(R1)) with practical LC-MS methodology to address the specific challenges of analyzing this molecule—namely, its lack of a distinct UV chromophore and its structural similarity to common fermentation byproducts.

Executive Summary & Strategic Rationale

The Challenge: 2-Formamido-5-methylhex-4-enoic acid presents a "blind spot" for traditional HPLC-UV analysis. While the alkene moiety (


) and the amide group absorb in the low UV range (205–215 nm), this region is notoriously non-specific, suffering from solvent cut-off effects and interference from ubiquitous organic acids. Furthermore, distinguishing this molecule from its saturated analog (N-formyl-leucine) or its deacetylated precursor (2-amino-5-methylhex-4-enoic acid) is nearly impossible by UV alone due to overlapping spectra.

The Solution: Liquid Chromatography-Mass Spectrometry (LC-MS) provides the necessary orthogonality. By filtering for the specific mass-to-charge ratio (


), we bypass the optical limitations of UV. This guide details a validation protocol using ESI-LC-MS/MS , positioning it as the superior alternative to HPLC-UV and NMR for trace impurity profiling (

).

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against traditional purity assays for this specific chemical class.

Table 1: Performance Matrix for N-Formyl Amino Acid Derivatives
FeatureMethod A: HPLC-UV (210 nm) Method B: 1H-NMR Method C: LC-MS (Target Protocol)
Primary Detection Amide/Alkene absorptionProton environmentMass-to-charge (

)
Specificity Low. Co-eluting non-chromophoric impurities are invisible; solvents interfere.High for structure, but signals overlap in complex mixtures.Very High. Mass filtration isolates the analyte from matrix/solvents.
Sensitivity (LOD) ~10–50 µg/mL (Dependent on extinction coefficient)~100–500 µg/mL (Poor for trace analysis)< 1–5 ng/mL (Trace capable)
Linearity Range Limited (

range)
N/A (Quantitative NMR is complex)Broad (


range)
Structural Insight None (Retention time only)Excellent (Definitive ID)Good (Fragmentation patterns confirm identity)
Throughput HighLowHigh

Senior Scientist Insight: While NMR is the gold standard for structural elucidation (proving you made the right molecule), it fails at purity validation for trace impurities. You cannot confidently claim "99.9% purity" using NMR because a 0.1% impurity is often lost in the baseline noise. LC-MS is the only viable tool for validating purity to pharmaceutical standards (ICH Q3A/B).

Experimental Protocol: LC-MS/MS Methodology

This protocol utilizes Reverse Phase Chromatography (RPC) . Unlike smaller polar amino acids requiring HILIC, the hydrophobic "5-methylhex-4-enoic" tail provides sufficient retentivity on C18 columns, offering greater robustness than HILIC.

A. Sample Preparation[1][2][3]
  • Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Concentration: Prepare stock at 1 mg/mL. Dilute to 10 µg/mL for assay; 100 ng/mL for impurity limits.

  • Filtration: 0.22 µm PTFE filter (Essential to prevent column fouling).

B. Chromatographic Conditions[1][2][3][4][5]
  • Column: Agilent Poroshell 120 EC-C18 (or equivalent),

    
     mm, 2.7 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar impurities)

    • 1–8 min: 5%

      
       95% B (Linear gradient)
      
    • 8–10 min: 95% B (Wash)

    • 10–13 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI Source)

We utilize Positive Mode (ESI+) targeting the protonated molecule


. While Negative mode is possible for the carboxylic acid, Positive mode often yields better fragmentation data for the amide moiety.
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion:

    
     (Calculated based on MW ~171.2).
    
  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Loss of Formic acid/Formyl group).
      
    • Qualifier:

      
       (Characteristic alkene fragment).
      
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

Validation Workflow & Logic

The following diagram illustrates the self-validating workflow required to prove the method's reliability in a regulated environment.

ValidationWorkflow cluster_MS Mass Spectrometry Detection Sample Crude Sample (2-Formamido-5-methylhex-4-enoic acid) Prep Sample Prep (Dilution + Filtration) Sample->Prep Sep LC Separation (C18 Gradient) Prep->Sep MS1 Q1 Filter (Select m/z 172.1) Sep->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (Select Fragments) CID->MS2 Data Data Processing (Integration & Ratio Check) MS2->Data Data->Prep Failed Recovery (<80%) Data->Sep RT Shift (>0.2 min) Result Validated Purity Report Data->Result

Figure 1: Analytical workflow for LC-MS/MS validation. The system includes feedback loops where failure in recovery or retention time (RT) triggers a protocol review, ensuring a self-correcting quality system.

Validation Parameters (ICH Q2(R1) Compliance)

To achieve "Authoritative Grounding," you must demonstrate that the method works under rigorous statistical scrutiny.

Specificity (The Critical Test)
  • Objective: Prove that the peak at

    
     172.1 is only your analyte.
    
  • Protocol: Inject a "blank" matrix (solvent only) and a sample spiked with known potential impurities (e.g., N-Formyl-Leucine, saturated analog).

  • Acceptance Criteria: No interference peaks

    
     of the analyte area at the specific retention time. The MS spectra must show "spectral purity" (consistent ion ratios across the peak width).
    
Linearity & Range
  • Objective: Confirm signal is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Objective: Ensure no sample is lost during prep.

  • Protocol: Spike the analyte into a placebo matrix at 3 levels (Low, Medium, High).

  • Acceptance Criteria: Recovery between 80–120% (standard for trace impurities) or 98–102% (for assay).

Limit of Quantitation (LOQ)
  • Objective: Define the lowest reliable measurement.

  • Protocol: Dilute sample until Signal-to-Noise (S/N) ratio is 10:1.

  • Target: For impurity profiling, aim for an LOQ of

    
     of the main peak area.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] Link

  • U.S. Food and Drug Administration (FDA). (2021).[3][4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[3] Link

  • Agilent Technologies. (2017).[5] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8636EN. Link

  • Benchchem. Quantitative Analysis of N-Formyl-L-leucine using LC-MS/MS. (Protocol for structural analog validation). Link

Sources

Validation

chiral separation methods for 2-Formamido-5-methylhex-4-enoic acid enantiomers

As a Senior Application Scientist, achieving baseline enantiomeric resolution for non-proteinogenic amino acids requires moving beyond trial-and-error screening to mechanism-driven method development. 2-Formamido-5-methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving baseline enantiomeric resolution for non-proteinogenic amino acids requires moving beyond trial-and-error screening to mechanism-driven method development.

2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4, MW 171.19)[1] is a highly specialized chiral building block. The presence of the γ,δ-unsaturation provides a critical handle for downstream metathesis reactions in peptidomimetic drug design[2], while the N-formyl group serves as a versatile intermediate that can be dehydrated into isonitriles for multicomponent reactions[3]. However, the chiral separation of its enantiomers presents unique chromatographic challenges. Unlike heavily protected amino acids (e.g., Fmoc or Boc derivatives), the N-formyl group is small and highly polar, while the free carboxylic acid is prone to severe secondary interactions with residual silanols on silica-based columns, leading to peak tailing.

This guide objectively compares the two leading chiral separation methodologies for this compound, providing the mechanistic causality and self-validating protocols necessary for robust analytical development.

Mechanistic Causality in Chiral Stationary Phase (CSP) Selection

To establish a self-validating separation system, we must match the analyte's functional groups with the complementary recognition sites of the CSP.

  • Macrocyclic Antibiotic CSPs (e.g., Teicoplanin): Teicoplanin is exceptionally effective for N-formyl amino acids[4]. Its aglycone "basket" contains multiple hydrogen-bonding sites, peptide linkages, and sugar moieties[5]. The separation mechanism relies on the formyl oxygen acting as a hydrogen-bond acceptor, while the free carboxylic acid interacts electrostatically with the amine groups of the macrocycle[6].

  • Polysaccharide-Derived CSPs (e.g., Amylose tris-phenylcarbamate): These columns rely on fitting the unsaturated isobutyl-like side chain into the chiral grooves of the polymer. However, because the analyte has a free carboxylic acid, normal-phase separations require a strong acidic modifier to suppress ionization and prevent peak broadening.

CSP_Selection cluster_features A Analyte: 2-Formamido-5-methylhex-4-enoic Acid B Polar Sites (-NHCHO, -COOH) A->B C Hydrophobic Site (Alkene Side Chain) A->C D Macrocyclic Antibiotic CSP (e.g., Teicoplanin) B->D H-Bonding E Polysaccharide CSP (e.g., Amylose Derivative) B->E Dipole Interactions C->D Steric Inclusion C->E Pi-Pi / Steric F Reversed-Phase Mode (pH 5.0 Buffer / MeOH) D->F Optimal for Free Acids G Normal Phase Mode (Hexane / IPA / 0.1% TFA) E->G Requires Acidic Modifier

Logical framework for selecting a chiral stationary phase based on analyte functional groups.

Comparative Performance Analysis

The following table synthesizes the expected chromatographic performance of the two primary methodologies based on the established retention behaviors of N-formyl amino acids on these phases[4][6].

ParameterMacrocyclic Antibiotic (Teicoplanin)Polysaccharide (Amylose-based)
Chromatographic Mode Reversed-Phase (RP)Normal Phase (NP)
Typical Mobile Phase MeOH / 20 mM Ammonium Acetate (pH 5.0)Hexane / Isopropanol / TFA (80:20:0.1)
Chiral Recognition Mechanism Steric inclusion, H-bonding, electrostaticDipole-dipole,

interactions, H-bonding
Expected Resolution (

)
> 2.0 (Baseline Resolution)~ 1.5 - 1.8 (Partial to Baseline)
Peak Shape (Tailing Factor) Excellent (

< 1.1) due to buffered system
Good (

~ 1.3), heavily dependent on TFA
Solubility Compatibility High (Analyte is highly soluble in MeOH/Water)Moderate (May require higher IPA % for dissolution)

Self-Validating Experimental Protocol: Teicoplanin Reversed-Phase HPLC

The following protocol is designed as a self-validating system. Failure at any system suitability checkpoint indicates a specific physicochemical deviation that must be corrected before proceeding.

Step 1: Mobile Phase Preparation (The Causality of pH)

  • Action: Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to exactly 5.0 using glacial acetic acid. Mix with HPLC-grade Methanol in a 60:40 (Buffer:MeOH) ratio. Filter through a 0.22 µm nylon membrane.

  • Causality: At pH 5.0, the carboxylic acid of 2-formamido-5-methylhex-4-enoic acid is partially ionized. This optimizes its electrostatic interaction with the zwitterionic Teicoplanin selector without causing the complete ionization that leads to poor retention and peak fronting[6].

Step 2: Sample Preparation

  • Action: Dissolve the racemic 2-formamido-5-methylhex-4-enoic acid standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch shock at the column head, which is a primary cause of split peaks in chiral chromatography.

Step 3: Chromatographic Execution

  • Column: Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. Thermostatic control is critical because chiral recognition is an enthalpy-driven process; temperature fluctuations will directly alter selectivity (

    
    ).
    
  • Detection: UV at 210 nm.

  • Causality: The formamide group lacks extended

    
    -conjugation, making low-UV detection at 210 nm mandatory for an adequate signal-to-noise ratio.
    

Step 4: System Suitability & Validation

  • Action: Inject 10 µL of the racemate. Calculate the resolution (

    
    ).
    
  • Validation Check: If

    
    , lower the column temperature to 20°C. Lowering the temperature increases the entropic penalty of the mismatched enantiomer entering the chiral binding pocket, thereby increasing selectivity.
    

Experimental_Workflow S1 Sample Prep 1 mg/mL in Mobile Phase S2 Column Equilibration ≥10 Column Volumes S1->S2 S3 HPLC Injection 10 µL Volume S2->S3 S4 UV Detection 210 nm (Formamide) S3->S4 S5 System Suitability Rs ≥ 1.5, Tailing ≤ 1.2 S4->S5

Self-validating experimental workflow for the HPLC chiral analysis of N-formyl amino acids.

References

Sources

Comparative

comparison of 2-Formamido-5-methylhex-4-enoic acid with N-formyl-leucine

An In-depth Technical Guide to N-Formyl-Leucine vs. 2-Formamido-5-methylhex-4-enoic Acid For Researchers, Scientists, and Drug Development Professionals [1] Part 1: Executive Summary & Strategic Positioning In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Formyl-Leucine vs. 2-Formamido-5-methylhex-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals [1]

Part 1: Executive Summary & Strategic Positioning

In the landscape of bioactive peptides and peptidomimetics, the distinction between a canonical biological signal and a synthetic structural probe is critical. This guide compares two N-formylated amino acid derivatives that, while structurally homologous, serve fundamentally different roles in chemical biology and drug discovery:

  • N-Formyl-Leucine (N-fLeu): A naturally occurring mitochondrial and bacterial metabolite that serves as a potent chemoattractant and a specific agonist for Formyl Peptide Receptors (FPRs). It is the "Gold Standard" reference for studying innate immune responses.

  • 2-Formamido-5-methylhex-4-enoic Acid (N-Formyl-Prenylglycine): A synthetic, non-proteinogenic analog featuring an unsaturated prenyl side chain. This compound is primarily a Chemical Biology Tool used to explore steric constraints, hydrophobicity, and late-stage functionalization (e.g., metathesis) in peptide drug design.

Key Differentiator: While N-fLeu triggers biological signaling via specific receptor recognition, its unsaturated analog is valued for its chemical versatility —offering a reactive "handle" (the double bond) and a rigidified side chain that probes the tolerance of receptor binding pockets.

Part 2: Chemical & Physical Comparison

The following table synthesizes the physicochemical divergence between the two compounds, highlighting why a researcher would choose one over the other.

FeatureN-Formyl-Leucine (N-fLeu) 2-Formamido-5-methylhex-4-enoic Acid
Common Name N-fLeuN-Formyl-Prenylglycine / N-Formyl-Dehydrohomoleucine
CAS Number 6113-61-71343977-77-4
Molecular Formula C₇H₁₃NO₃C₈H₁₃NO₃
Molecular Weight 159.18 g/mol 171.19 g/mol
Side Chain Isobutyl (–CH₂–CH(CH₃)₂)Prenyl (–CH₂–CH=C(CH₃)₂)
Hybridization sp³ (Saturated, Flexible)sp² (Unsaturated, Rigid/Planar)
Reactivity Inert under physiological conditionsReactive: Susceptible to oxidation, metathesis, and electrophilic addition
Biological Role Agonist: High affinity for FPR1 (Neutrophils)Probe: Used to test steric bulk tolerance; potential PDF inhibitor analog
Stability High (Stable to oxidation)Moderate (Double bond sensitive to ozonolysis/oxidation)
Primary Use Chemotaxis assays, FPR signaling controlPeptidomimetic synthesis, SAR studies, "Stapled" peptide precursor

Part 3: Biological Mechanism & Causality

To understand the utility of these compounds, we must map their interaction with the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) central to inflammation.

The N-fLeu Signaling Cascade (Biological Standard)

N-fLeu mimics the N-terminus of bacterial proteins (e.g., fMLP). Binding to FPR1 triggers a conformational change that releases the Gβγ subunit, activating Phospholipase C (PLC) and leading to calcium mobilization. This pathway is the "control" against which analogs are measured.

The Analog Hypothesis (Structural Probe)

The 2-Formamido-5-methylhex-4-enoic acid introduces a prenyl tail .

  • Steric Constraint: The double bond restricts the rotation of the side chain (reduced entropy), potentially locking the molecule into a bioactive (or inactive) conformation.

  • Hydrophobic Bulk: The planar nature of the dimethylallyl group probes the depth and width of the FPR1 hydrophobic pocket. If the pocket is tight, this analog will show reduced affinity; if the pocket is flexible, affinity may be retained or enhanced due to hydrophobic interactions.

Pathway Visualization: FPR1 Activation Workflow

The following diagram illustrates the signaling pathway activated by N-fLeu and the critical decision points where the analog is evaluated.

FPR1_Signaling Agonist Ligand (N-fLeu or Analog) Receptor FPR1 Receptor (GPCR) Agonist->Receptor Binding AnalogCheck Analog Evaluation Point: Does Steric Bulk Prevent Binding? Agonist->AnalogCheck If Analog GProtein G-Protein (Gi/Go) Receptor->GProtein Conformational Change PLC Phospholipase C (PLCβ) GProtein->PLC Activation IP3 IP3 Generation PLC->IP3 Hydrolysis of PIP2 CaRelease Ca2+ Mobilization (ER Release) IP3->CaRelease Binds IP3R Chemotaxis Chemotaxis & Superoxide Generation CaRelease->Chemotaxis Downstream Effect AnalogCheck->Receptor Yes (Fit) AnalogCheck->Receptor No (Clash)

Caption: Logical flow of FPR1 activation by N-formyl peptides. The "Analog Evaluation Point" represents the critical SAR step where the prenyl side chain's fit determines efficacy.

Part 4: Experimental Protocols

As a Senior Application Scientist, I provide these self-validating protocols. The "Self-Validation" step ensures your data is reproducible before moving to the next phase.

Protocol A: Comparative Calcium Mobilization Assay (FPR1 Activity)

Objective: Determine if 2-Formamido-5-methylhex-4-enoic acid acts as an agonist or antagonist compared to N-fLeu.

Reagents:

  • HL-60 cells (differentiated into neutrophil-like phenotype with DMSO).

  • Fluo-4 AM (Calcium indicator).

  • Control: N-Formyl-L-leucine (10 µM stock in DMSO).

  • Test Compound: 2-Formamido-5-methylhex-4-enoic acid (10 µM stock in DMSO).

Workflow:

  • Cell Loading: Incubate

    
     HL-60 cells with 4 µM Fluo-4 AM in HBSS buffer for 30 min at 37°C.
    
  • Baseline: Measure fluorescence (

    
    ) for 30 seconds to establish a stable baseline.
    
  • Injection: Inject Test Compound (final conc. range: 1 nM – 10 µM).

  • Observation: Record fluorescence peak within 60 seconds.

  • Validation (Antagonist Mode): If no peak is observed, inject N-fLeu (100 nM) after the test compound. A reduced response indicates the test compound is an antagonist .

Self-Validation Check:

  • Positive Control: N-fLeu must induce a >2-fold fluorescence increase.

  • Negative Control: DMSO vehicle injection must show <5% baseline drift.

Protocol B: Chemical Stability & Oxidation Susceptibility

Objective: Verify the integrity of the unsaturated side chain in the analog, which is critical for storage and handling.

Reagents:

  • KMnO₄ solution (dilute, pink).

  • TLC plates (Silica gel 60 F254).

  • Solvent System: n-Butanol:Acetic Acid:Water (4:1:1).

Workflow:

  • Spotting: Spot 5 µL of N-fLeu and 5 µL of the Analog on a TLC plate.

  • Development: Run the plate in the solvent system.

  • Visualization 1 (UV): The Analog may show UV absorption due to the double bond (weak); N-fLeu will not.

  • Visualization 2 (KMnO₄ Dip): Dip the plate in KMnO₄.

    • Result: The Analog spot will turn brown/yellow immediately (oxidation of the alkene).

    • Result: The N-fLeu spot will remain pink/purple (no reaction).

Self-Validation Check:

  • If the Analog spot does not decolorize KMnO₄, the compound has likely degraded or the double bond is absent (incorrect synthesis).

Part 5: Synthesis & Application Logic

Why synthesize/buy the unsaturated analog? The primary driver is structural diversification .

Synthesis_Logic Glycine Glycine Schiff Base Alkylation Phase Transfer Alkylation Glycine->Alkylation PrenylBromide Prenyl Bromide (Electrophile) PrenylBromide->Alkylation Hydrolysis Hydrolysis & Formylation Alkylation->Hydrolysis Analog 2-Formamido-5-methylhex- 4-enoic acid Hydrolysis->Analog RCM Ring-Closing Metathesis (RCM) Analog->RCM Cyclization Hydrog Hydrogenation (-> N-fLeu) Analog->Hydrog Reduction Probe Rigid Probe (SAR Study) Analog->Probe Bioassay

Caption: Synthetic workflow converting simple precursors into the unsaturated analog, which then branches into three distinct application pathways.

Part 6: References & Data Sources

  • PubChem Compound Summary. 2-Formamido-5-methylhex-4-enoic acid (CID 1343977-77-4).[2] National Center for Biotechnology Information. Link

  • BenchChem Technical Data. 2-amino-5-methylhex-4-enoic acid Properties & Isolation. (Referencing isolation from Boletus fraternus). Link

  • Enamine Building Blocks. Catalog Entry for 2-formamido-5-methylhex-4-enoic acid.Link

  • Southan, C., et al. (2016). The IUPHAR/BPS Guide to PHARMACOLOGY in 2016: towards curated quantitative interactions between 1300 protein targets and 6000 ligands. (Reference for FPR1/N-fLeu standards). Link

  • Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences. (Foundational text for N-formyl peptide activity). Link

Sources

Validation

Technical Comparison Guide: 2-Formamido-5-methylhex-4-enoic Acid

Executive Summary & Scientific Context 2-Formamido-5-methylhex-4-enoic acid (also known as -Formyl-dehydroleucine) is a specialized non-proteinogenic amino acid derivative. Structurally, it represents the -formylated, -u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Formamido-5-methylhex-4-enoic acid (also known as


-Formyl-dehydroleucine) is a specialized non-proteinogenic amino acid derivative. Structurally, it represents the 

-formylated,

-unsaturated analog of L-leucine.

While standard leucine derivatives are ubiquitous in peptide synthesis, this unsaturated analog offers unique steric and electronic properties. The double bond at the C4-C5 position restricts side-chain flexibility (reducing entropic penalty upon binding) and introduces a planar geometry that can probe the "hydrophobic pocket" depth of leucine-binding enzymes and receptors. Furthermore,


-formyl peptides are potent chemoattractants for neutrophils; incorporating this unsaturated residue allows researchers to modulate the stability and potency of these immunological probes.

This guide objectively compares 2-Formamido-5-methylhex-4-enoic acid against its saturated standard (


-Formyl-L-leucine) and its deprotected precursor, providing validated protocols for characterization and synthesis.

Comparative Technical Profile

The following table contrasts the target compound with its primary alternatives. Note the distinct physicochemical shifts caused by the formyl protection and unsaturation.

Table 1: Physicochemical Comparison
FeatureTarget Product (2-Formamido-5-methylhex-4-enoic acid)Precursor (2-Amino-5-methylhex-4-enoic acid)Saturated Analog (

-Formyl-L-Leucine)
CAS Number 1343977-77-43558-31-46113-61-7
Formula



Mol.[1][2] Weight 171.19 g/mol 143.18 g/mol 159.18 g/mol
Hybridization

(Alkene) +

(Amide)

(Alkene) +

(Amine)

(Alkane) +

(Amide)
Solubility DMSO, Methanol, EthanolWater (Zwitterionic), Dilute AcidDMSO, Ethanol, Water (Low)
Stability Oxidation sensitive (Double bond)Oxidation sensitiveStable
Key Application Conformational probe, Chemotaxis analogAllelochemical studies, BiosynthesisStandard peptide synthesis

Elemental Analysis & Characterization

Accurate elemental analysis (CHN) is the gold standard for validating the purity of this compound, particularly to ensure complete formylation of the precursor.

Theoretical Values

For 2-Formamido-5-methylhex-4-enoic acid (


):
  • Carbon (C): 56.13%

  • Hydrogen (H): 7.65%

  • Nitrogen (N): 8.18%

  • Oxygen (O): 28.04%

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this self-validating combustion analysis workflow.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 24 hours at room temperature to remove trace solvent (water/acetic acid) which significantly skews %C and %H.
    
  • Combustion: Flash combustion at 1800°C (dynamic flash) in a CHN Analyzer (e.g., PerkinElmer 2400 Series II).

  • Acceptance Criteria:

    • 
      : 
      
      
      
      (Target range: 55.73% – 56.53%)
    • 
      : 
      
      
      
      (Target range: 7.25% – 8.05%)
    • 
      : 
      
      
      
      (Target range: 7.88% – 8.48%)

Expert Insight: If your Nitrogen value is low (< 7.8%) but Carbon is high, you likely have incomplete formylation (presence of starting material). If Carbon is low, check for trapped solvent (e.g., ethyl acetate from extraction).

Synthesis & Isolation Workflow

Since this compound is often "made-to-order," a robust synthesis protocol is essential. The following method utilizes a mixed anhydride approach to formylate the amine without affecting the acid-sensitive double bond.

Reagents
  • Precursor: 2-Amino-5-methylhex-4-enoic acid (1.0 eq)

  • Formylating Agent: Formic acid (98%, 10 eq) / Acetic anhydride (5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Activation: In a flame-dried flask, mix Formic acid (10 mL) and Acetic anhydride (5 mL). Stir at 55°C for 2 hours to generate the mixed anhydride (

    
    ). Cool to 0°C.
    
  • Addition: Dissolve 2-Amino-5-methylhex-4-enoic acid (1.43 g, 10 mmol) in minimal dry THF. Add dropwise to the cold mixed anhydride solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase:

    
    -Butanol/Acetic Acid/Water 4:1:1). The ninhydrin stain should disappear (loss of free amine).
    
  • Quenching: Cool to 0°C and add ice water (20 mL) to hydrolyze excess anhydride.

  • Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield white crystals.
    
Visualization: Synthesis Pathway[1]

SynthesisPathway cluster_conditions Critical Control Points Precursor 2-Amino-5-methylhex-4-enoic acid (Free Amine) Reaction N-Formylation (Nu: Attack) Precursor->Reaction + THF Activation Mixed Anhydride Formation (HCOOH + Ac2O) Intermediate Reactive Intermediate (Formyl-Acetyl Anhydride) Activation->Intermediate 55°C, 2h Intermediate->Reaction Product 2-Formamido-5-methylhex-4-enoic acid (Target) Reaction->Product 1. RT, 4h 2. Workup

Figure 1: Reaction pathway for the selective N-formylation of the unsaturated amino acid precursor using a mixed anhydride strategy.

Applications & Biological Logic[3]

Conformational Probes in Drug Design

The target compound serves as a rigidified leucine analog. In drug development, replacing a flexible Leucine residue with 2-Formamido-5-methylhex-4-enoic acid in a peptide sequence restricts the rotation of the side chain (


 and 

angles).
  • Hypothesis: If the biological activity increases upon substitution, the bioactive conformation requires the specific rotamer stabilized by the double bond.

  • Mechanism: The

    
     carbons at C4 and C5 force the terminal methyl groups into a specific plane, reducing the "entropic cost" of binding to a receptor.
    
Chemotactic Signaling

-formyl peptides (like fMLP) are primary signals used by the innate immune system to detect bacteria.
  • Application: Researchers use analogs like 2-Formamido-5-methylhex-4-enoic acid to synthesize "Dehydro-fMLP."

  • Utility: These analogs often exhibit altered resistance to enzymatic degradation (proteolysis) while maintaining receptor affinity, making them superior probes for studying neutrophil activation.

Visualization: Chemotactic Peptide Workflow

Chemotaxis Compound 2-Formamido-5-methylhex-4-enoic acid Coupling Solid Phase Peptide Synthesis (Coupling to Met-Leu-Phe chain) Compound->Coupling Activation (DCC/HOBt) Peptide Analog Peptide (f-DehydroLeu-Phe-OMe) Coupling->Peptide Cleavage Receptor FPR1 Receptor Binding (Neutrophil Surface) Peptide->Receptor Ligand-Receptor Interaction Response Chemotaxis / Superoxide Release Receptor->Response Signal Transduction

Figure 2: Experimental workflow for utilizing the target compound in the synthesis of protease-resistant chemotactic peptide analogs.

References

  • PubChem. (2023). 2-Amino-5-methylhex-4-enoic acid (Compound Summary). National Library of Medicine. [Link]

  • Araya, H., et al. (2014).[2] Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck.[2][3][4][5] Journal of Plant Interactions, 9(1), 627-631. [Link]

Sources

Comparative

Technical Comparison Guide: Reference Standards for 2-Formamido-5-methylhex-4-enoic Acid Quantification

Executive Summary & Context 2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) is a critical process-related impurity often encountered during the synthesis of 2-amino-5-methylhex-4-enoic acid (a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-Formamido-5-methylhex-4-enoic acid (CAS: 1343977-77-4) is a critical process-related impurity often encountered during the synthesis of 2-amino-5-methylhex-4-enoic acid (a non-proteinogenic amino acid used in novel peptide therapeutics and peptidomimetics).

This impurity typically arises from the N-formylation of the parent amino acid precursor, a side reaction common when using Dimethylformamide (DMF) as a solvent or Formic Acid in deprotection steps. Because the N-formyl group significantly alters the physicochemical properties (solubility, pKa) and pharmacological profile of the API, strict quantification is required by ICH Q3A/Q3B guidelines.

This guide objectively compares three reference standard strategies for quantifying this impurity, supported by experimental protocols for validation.

Technical Comparison of Reference Standard Options

The selection of a reference standard for 2-Formamido-5-methylhex-4-enoic acid depends on the stage of drug development (Early Phase vs. Late Phase/Commercial).

Summary Table: Reference Standard Strategies
FeatureOption A: Custom Synthesized Reference Standard Option B: Commercial Building Block (Re-qualified) Option C: Surrogate Standard (Parent Amine)
Purity High (>99.0%)Variable (90-95%)High (>99.0%)
Traceability Full CoA (H-NMR, C-NMR, MS, IR, TGA)Limited (Basic H-NMR/LC-MS)Full (USP/EP Reference)
Quantification Accuracy Gold Standard (Direct external std)Silver Standard (Requires qNMR assay)Bronze Standard (Requires RRF determination)
Cost/Lead Time High / 4-8 WeeksMedium / 1-2 WeeksLow / Immediate
Regulatory Risk Low (Preferred for NDA/ANDA)Medium (Must prove "Fitness for Purpose")High (Only acceptable in early phase)
Application Release Testing, ValidationMethod Development, Range FindingEarly Process Screening
Detailed Analysis
Option A: Custom Synthesized Reference Standard (The Gold Standard)
  • Description: De novo synthesis of 2-Formamido-5-methylhex-4-enoic acid, followed by rigorous characterization (ROI, TGA, qNMR).

  • Pros: Eliminates uncertainty in response factors. Provides a direct retention time marker.

  • Cons: Expensive and time-consuming.

  • Verdict: Mandatory for Phase 3 and Commercial Release testing.

Option B: Commercial Building Block (The "Re-qualified" Standard)
  • Description: Purchasing the compound from catalog suppliers (e.g., Enamine, BLD Pharm) as a "building block" (CAS 1343977-77-4) and upgrading it to a Reference Standard via in-house qNMR.

  • Pros: Faster than custom synthesis.

  • Cons: Commercial building blocks often contain significant residual solvents or salts. Critical Warning: You must determine the potency (Assay %) using qNMR before using this for quantification.

  • Verdict: Ideal for Method Development and Phase 1/2.

Option C: Surrogate Standard (Parent Amino Acid)
  • Description: Using 2-amino-5-methylhex-4-enoic acid (the parent API intermediate) to quantify the N-formyl impurity, applying a Relative Response Factor (RRF).

  • Pros: Readily available.

  • Cons: The N-formyl group changes the UV absorption spectrum (amide bond formation). The RRF is likely not 1.0.

  • Verdict: Acceptable only for rough estimation or if the impurity is <10% of the limit.

Mechanism of Impurity Formation

Understanding the source is critical for control strategy.[1] The impurity forms via two primary pathways:

  • DMF Decomposition: At elevated temperatures or basic pH, DMF decomposes to dimethylamine and carbon monoxide/formic acid equivalents, which formylate the primary amine.

  • Direct Formylation: Use of formic acid in workups.

ImpurityFormation Parent 2-amino-5-methylhex-4-enoic acid (Parent Amine) Impurity 2-Formamido-5-methylhex-4-enoic acid (Target Impurity) Parent->Impurity N-Formylation DMF DMF (Solvent) Decomposition DMF->Impurity High Temp / Basic pH Formic Formic Acid (Reagent) Formic->Impurity Direct Reaction

Figure 1: Formation pathways of 2-Formamido-5-methylhex-4-enoic acid from its parent amino acid.

Experimental Protocols

Protocol 1: "Upgrading" Commercial Material to Reference Standard (qNMR)

Use this protocol if you purchase Option B (Commercial Building Block).

Objective: Determine the precise weight-percent purity (Assay) of the commercial material to use it as a quantitative standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or TCNB . Ensure the IS signals do not overlap with the target:

    • Target Signals: Methyl protons (~1.6 ppm), Vinyl proton (~5.1 ppm), Formyl proton (~8.0-8.2 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of 2-Formamido-5-methylhex-4-enoic acid (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard.

    • Dissolve in 600 µL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 30 seconds (critical for full relaxation).

    • Scans: 16-64.

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is weight.[2]
Protocol 2: HPLC Quantification Method

Validated for separation of the N-Formyl impurity from the parent amine.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 3.5 µm, 4.6 x 150 mm). Note: T3 bonding is preferred for polar acidic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar parent amine)

    • 2-12 min: 5% -> 60% B (Elution of N-Formyl impurity)

    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm .

    • Why 210 nm? The N-formyl group forms an amide bond which has strong absorbance at 210 nm. The parent amine has weak absorbance here, making the impurity easier to detect but requiring RRF correction if using the parent as a surrogate.

  • Column Temp: 40°C.

Decision Framework for Standard Selection

Use this logic flow to select the appropriate standard for your development phase.

StandardSelection Start Start: Select Standard for 2-Formamido-5-methylhex-4-enoic acid Phase What is the Development Phase? Start->Phase Early Early Phase (Pre-clinical / Phase 1) Phase->Early Flexibility Late Late Phase (Phase 3 / Commercial) Phase->Late Strict Limits CommercialAvail Is Commercial Material (CAS 1343977-77-4) Available? Early->CommercialAvail OptionA Option A: Custom Synthesis + Full Certification Late->OptionA qNMR Can you perform qNMR in-house? CommercialAvail->qNMR Yes OptionC Option C: Use Parent Amine (Calculate RRF) CommercialAvail->OptionC No OptionB Option B: Buy Commercial Block + Re-qualify via qNMR qNMR->OptionB Yes qNMR->OptionC No

Figure 2: Decision tree for selecting the appropriate reference standard based on resource availability and regulatory requirements.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for Protocol 1).

Sources

Safety & Regulatory Compliance

Safety

2-Formamido-5-methylhex-4-enoic acid proper disposal procedures

Operational and Disposal Protocol for 2-Formamido-5-methylhex-4-enoic Acid Executive Summary & Chemical Profile 2-Formamido-5-methylhex-4-enoic acid is an N-formylated amino acid derivative primarily utilized as a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Protocol for 2-Formamido-5-methylhex-4-enoic Acid

Executive Summary & Chemical Profile

2-Formamido-5-methylhex-4-enoic acid is an N-formylated amino acid derivative primarily utilized as a specialized building block in peptide synthesis and drug discovery workflows. Because its complete toxicological profile remains under continuous investigation, it must be handled with strict adherence to laboratory safety protocols. This guide provides actionable, self-validating standard operating procedures (SOPs) for its safe handling and disposal, ensuring compliance with federal safety and environmental regulations.

Table 1: Physicochemical Properties [1]

Property Value
Chemical Name 2-Formamido-5-methylhex-4-enoic acid
CAS Number 1343977-77-4
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
SMILES CC(C)=CCC(NC=O)C(=O)O
CLogP 0.646

| Chemical Class | Non-halogenated organic acid/amide |

Hazard Assessment & Causality

Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), any research chemical with an incomplete hazard profile must be treated as a potential health hazard and managed under a strict Chemical Hygiene Plan[2].

  • Toxicological Causality: As an organic acid and formamide derivative, this compound may cause mild to moderate skin and eye irritation upon contact. The formyl group and the alkene double bond present reactive sites that necessitate storage away from strong oxidizers.

  • Environmental Causality: The compound is a non-halogenated organic molecule. Under the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR 261), it must be strictly segregated from halogenated waste streams[3]. Mixing it with halogens prevents the use of the waste for energy recovery (fuel blending) and risks the formation of highly toxic dioxins during the incineration process[3].

Operational Handling Protocol

Self-Validating System: Every handling step includes a verification check to ensure containment and safety.

  • Preparation & PPE: Equip standard PPE: nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat.

    • Validation: Perform a visual inspection of gloves for micro-tears and ensure no skin is exposed at the wrists before handling the chemical.

  • Engineering Controls: Conduct all weighings, dilutions, and transfers inside a certified chemical fume hood to prevent inhalation of particulates[2].

    • Validation: Verify the fume hood flow rate monitor displays a safe face velocity (typically 80–100 feet per minute) prior to opening the chemical container.

  • Transfer Methodology: Use anti-static spatulas for powder transfer to prevent the aerosolization of the fine powder.

  • Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents and direct moisture[1].

Waste Segregation & Disposal Workflows

Proper disposal depends heavily on the physical state of the chemical and its solvent matrix. Do not use drain disposal for this compound.

  • Solid Waste (Powders, contaminated spatulas, weigh boats):

    • Procedure: Place all solid residues and contaminated consumables into a puncture-resistant, sealable container designated for "Solid Hazardous Chemical Waste."

    • Causality: Solid organic waste requires high-temperature incineration. Isolating solids prevents the absorption of liquid wastes, which complicates and increases the cost of the incineration process.

  • Organic Solutions (e.g., dissolved in DMSO, Methanol, or Ethyl Acetate):

    • Procedure: Transfer to a designated "Non-Halogenated Organic Waste" carboy.

    • Causality: Segregating non-halogenated waste allows disposal facilities to repurpose the solvent mixture for fuel blending, a more sustainable and cost-effective disposal route than standard hazardous waste incineration[3].

  • Aqueous Solutions (e.g., buffered assays):

    • Procedure: Collect in an aqueous waste container. Before final disposal, verify the pH. If the solution is highly acidic due to the carboxylic acid moiety or assay conditions, neutralize to pH 6–8 using 1M NaOH.

    • Causality: RCRA classifies any aqueous waste with a pH ≤ 2 or ≥ 12.5 as a corrosive hazardous waste[3],[4]. Neutralization removes the corrosivity characteristic, stabilizing the waste stream and preventing dangerous reactions with other accumulated liquids.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for segregating 2-Formamido-5-methylhex-4-enoic acid waste to ensure RCRA compliance.

G Start 2-Formamido-5-methylhex-4-enoic Acid Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Aqueous Aqueous Solution (Buffer/Water) Start->Aqueous Organic Organic Solution (DMSO/MeOH/EtOAc) Start->Organic BinSolid Solid Chemical Waste (Incineration) Solid->BinSolid Direct Transfer Neutralize pH Adjustment (Target pH 6-8) Aqueous->Neutralize Check pH BinOrg Non-Halogenated Organic Waste Organic->BinOrg < 1% Halogens BinAq Aqueous Waste Stream (RCRA Compliant) Neutralize->BinAq pH Confirmed

Waste segregation and neutralization workflow for 2-Formamido-5-methylhex-4-enoic acid.

Spill Response & Decontamination

A self-validating spill response ensures no residual chemical remains to pose a secondary exposure risk.

  • Isolate & Contain: Cordon off the area. If it is a powder spill, gently cover it with damp paper towels to prevent dust generation. If it is a solution spill, surround it with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Sweep up the absorbed material using a non-sparking brush and dustpan. Place into a solid waste container.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a wipe-down with 70% ethanol or isopropanol to dissolve any remaining organic residue.

  • Validation: Visually inspect the surface under bright light for any remaining sheen or powder. Swipe the area with a clean, dry Kimwipe; if the Kimwipe remains perfectly clean, the area is successfully decontaminated.

References

  • EnamineStore. "2-formamido-5-methylhex-4-enoic acid Product Details." EnamineStore Catalog. Available at: ]">https://enaminestore.com[1]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan Factsheet." United States Department of Labor. Available at: [Link]2]

  • National Research Council. "Chapter 8: Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]3]

  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide." UTIA Safety Office. Available at: [Link]4]

Sources

Handling

Personal protective equipment for handling 2-Formamido-5-methylhex-4-enoic acid

Executive Summary & Hazard Identification 2-Formamido-5-methylhex-4-enoic acid is a specialized functionalized carboxylic acid, often utilized as a key intermediate in the synthesis of peptide deformylase inhibitors (suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

2-Formamido-5-methylhex-4-enoic acid is a specialized functionalized carboxylic acid, often utilized as a key intermediate in the synthesis of peptide deformylase inhibitors (such as Actinonin) and other bioactive peptidomimetics.[1]

Because specific toxicological data (LD50, carcinogenicity) for this exact intermediate is often limited in public registries, the Precautionary Principle must be applied. You must treat this compound as a Category 3 Bioactive Intermediate until fully characterized.

Chemical Hazard Profile (Derived from Structure-Activity Relationships)
  • Functional Group Hazards:

    • Carboxylic Acid Moiety: Corrosive to mucous membranes; causes skin/eye irritation (pH < 3 in solution).[1]

    • N-Formyl Group: Potential sensitizer; structurally similar to bioactive formyl-peptides which can trigger immune responses.[1]

    • Alkene Chain: Generally lipophilic, facilitating dermal absorption.[1]

  • Physical State: Typically a white to off-white solid (powder or crystalline) or viscous oil depending on purity.[1]

  • Primary Routes of Entry: Inhalation of dust (highest risk), Dermal absorption, Ocular contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] This matrix is designed for Occupational Exposure Band (OEB) 3 handling.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GogglesANSI Z87.1 (Chemical Splash)Standard glasses do not seal against airborne dust or acidic vapors.[1]
Dermal (Hands) Primary: NitrileSecondary: NeopreneInner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)Double-gloving is mandatory. Organic acids can permeate thin nitrile (<15 min).[1] The outer layer protects against gross contamination; the inner layer prevents contact during doffing.[1]
Respiratory Engineering ControlFume Hood (Face Velocity: 80-100 fpm) Primary Barrier. Do not handle on an open bench.[1]
Respiratory PPE (If outside hood)N95 or P100 Half-MaskOnly required if weighing outside a hood (not recommended) or during spill cleanup.[1]
Body Lab CoatTyvek® or Poly-coatedCotton absorbs acids.[1] Poly-coated materials repel organic acid spills, preventing skin contact.[1]

Operational Protocol: The "Closed-Loop" Transfer

The highest risk of exposure occurs during weighing and transfer .[1] Use this standardized workflow to minimize dust generation.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood.[1] N-formyl derivatives are often "fluffy" and prone to static charge, leading to aerosolization.[1]

  • Double Containment: Place the balance inside the hood. If the balance is external, use a pre-weighed transfer vial method (do not use weighing paper).[1]

  • The "Tare-Transfer" Method:

    • Tare a screw-cap vial with its lid.

    • Add compound inside the hood.[1]

    • Cap tightly before removing from the hood to check weight.[1]

    • Return to hood to adjust.[1] Never travel with an open container.

Phase 2: Solubilization[1]
  • Solvent Choice: Dissolve the solid immediately upon transfer.[1] This compound is soluble in DMSO, Methanol, and Ethanol.

  • Exothermic Check: While mild, acid-base neutralizations (if using basic buffers) can generate heat.[1] Add solvent slowly.[1]

Phase 3: Deactivation & Cleanup[1]
  • Neutralization: Use a saturated Sodium Bicarbonate (NaHCO₃) solution to wipe down all surfaces.[1] The bicarbonate neutralizes the carboxylic acid group, converting it to a water-soluble sodium salt (Sodium 2-formamido-5-methylhex-4-enoate), which is easier to clean.[1]

Visualization: Decision Logic & Workflows[1]

Figure 1: PPE Selection & Entry Protocol

This decision tree ensures you select the correct PPE based on the physical state of the material.

PPE_Decision_Tree Start Start: Assess Material State IsSolid Is it a Solid/Powder? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid QuantCheck Quantity > 100mg? IsSolid->QuantCheck Action_Liq Splash Goggles + Neoprene over Nitrile Gloves IsLiquid->Action_Liq HighRisk High Risk: Aerosolization QuantCheck->HighRisk Yes StandardRisk Standard Risk QuantCheck->StandardRisk No Action_Hood MANDATORY: Fume Hood + Double Nitrile Gloves + N95 (if hood flow <80fpm) HighRisk->Action_Hood Action_Bench Fume Hood Recommended Single Nitrile Gloves OK StandardRisk->Action_Bench

Caption: PPE Decision Logic based on physical state and quantity. Note the escalation to double-gloving for solids >100mg due to dust potential.[1]

Figure 2: Emergency Spill Response Workflow

Follow this logic immediately upon accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Zone (10ft) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 500 mg/mL Assess->Small Large > 500 mg/mL Assess->Large Neutralize 3. Apply NaHCO3 (Sat.) Wait for bubbling to stop Small->Neutralize CallEHS CALL EHS / HAZMAT Large->CallEHS Absorb 4. Absorb with Vermiculite or Chem-Pad Neutralize->Absorb Waste 5. Dispose as Hazardous Organic Acid Absorb->Waste

Caption: Immediate response protocol for spills. Sodium Bicarbonate is the specific neutralizing agent required.

Waste Disposal & Decontamination[1][2]

Do not pour down the drain. Even if neutralized, this compound is a substituted fatty acid derivative that may have aquatic toxicity or disrupt biological treatment plants.[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bag (Yellow/Red stream depending on facility).[1]

  • Liquid Waste:

    • Segregate into "Acidic Organic Waste" or "Halogen-Free Organic" containers.

    • Label clearly: "Contains 2-Formamido-5-methylhex-4-enoic acid - Potential Sensitizer."[1]

  • Glassware: Rinse with Acetone first (collect rinsate), then wash with soap and water.[1] The acetone rinse ensures the lipophilic acid is removed before the water wash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press (US).[1] [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] [1]

  • PubChem. Compound Summary: 5-Methyl-4-hexenoic acid (Structural Analog).[1] National Library of Medicine.[1] [1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] (Version 4.0). [1]

Sources

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